molecular formula C7H7N3O B034854 (1H-benzo[d][1,2,3]triazol-5-yl)methanol CAS No. 106429-67-8

(1H-benzo[d][1,2,3]triazol-5-yl)methanol

Cat. No.: B034854
CAS No.: 106429-67-8
M. Wt: 149.15 g/mol
InChI Key: UWJOSAIHEQFOID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-benzo[d][1,2,3]triazol-5-yl)methanol is a versatile and valuable benzotriazole-based building block in organic synthesis and medicinal chemistry research. The compound features a benzotriazole heterocycle, a privileged scaffold known for its diverse biological activities, functionalized with a hydroxymethyl group at the 5-position. This structure makes it a key intermediate for the design and synthesis of novel pharmacologically active molecules, particularly as a potential scaffold for kinase inhibitors, antiviral agents, and anticancer compounds. The hydroxymethyl group serves as a flexible handle for further chemical derivatization, enabling researchers to readily incorporate this heterocyclic system into larger molecular architectures through conjugation, etherification, or esterification reactions.

Properties

IUPAC Name

2H-benzotriazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-5-1-2-6-7(3-5)9-10-8-6/h1-3,11H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJOSAIHEQFOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423401
Record name (2H-Benzotriazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106429-67-8
Record name (2H-Benzotriazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-benzotriazol-5-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1H-benzo[d]triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Benzotriazole Scaffold

The benzotriazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its derivatives have been extensively explored for their potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1][2][3] The unique electronic properties and hydrogen bonding capabilities of the benzotriazole ring system allow for potent and selective interactions with various biological targets. (1H-benzo[d]triazol-5-yl)methanol, a key derivative, serves as a valuable building block in the synthesis of more complex, biologically active molecules, making a thorough understanding of its physicochemical properties essential for its effective utilization in drug discovery and development.[4]

This technical guide provides a comprehensive overview of the core physicochemical properties of (1H-benzo[d]triazol-5-yl)methanol, complete with detailed experimental protocols for their determination and an exploration of the rationale behind these methodologies.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical profile is paramount in the early stages of drug development, influencing everything from formulation and delivery to pharmacokinetic and pharmacodynamic behavior. The key properties of (1H-benzo[d]triazol-5-yl)methanol are summarized below.

PropertyValueSource
Molecular Formula C₇H₇N₃O[5][6]
Molecular Weight 149.15 g/mol [5][6]
CAS Number 106429-67-8[5][7]
Appearance Off-white to light yellow powder (predicted)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
pKa Data not available-
LogP (predicted) 0.4502[6]
Topological Polar Surface Area (TPSA) 61.8 Ų[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 2[6]

Synthesis and Characterization

The synthesis of (1H-benzo[d]triazol-5-yl)methanol can be achieved through the reduction of its corresponding carboxylic acid, 1H-benzo[d][1][4][8]triazole-5-carboxylic acid. This transformation is a standard procedure in organic synthesis.

Synthetic Workflow

Synthesis cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up & Purification cluster_product Final Product Carboxylic_Acid 1H-benzo[d]triazole-5-carboxylic acid Reaction_Step Stirring under inert atmosphere Carboxylic_Acid->Reaction_Step Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Reaction_Step Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Step Quenching Quenching Reaction_Step->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product (1H-benzo[d]triazol-5-yl)methanol Purification->Final_Product

Caption: Synthetic workflow for (1H-benzo[d]triazol-5-yl)methanol.

Detailed Synthetic Protocol

Principle: The carboxylic acid functional group is reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent.

Materials:

  • 1H-benzo[d][1][4][8]triazole-5-carboxylic acid[9]

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous solution of sodium sulfate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1H-benzo[d][1][4][8]triazole-5-carboxylic acid in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Carefully and portion-wise, add lithium aluminum hydride to the stirred suspension. Causality: The reaction is highly exothermic, and slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water. Trustworthiness: This sequential addition ensures the safe decomposition of the reactive hydride and results in the formation of a granular precipitate that is easy to filter.

  • Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Collect the filtrate and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (1H-benzo[d]triazol-5-yl)methanol by flash column chromatography on silica gel.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using the following spectroscopic methods. While specific experimental data for the title compound is not widely published, representative spectra of related benzotriazole derivatives are available.[1][8]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., O-H stretch of the alcohol, N-H stretch of the triazole, aromatic C-H stretches).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Experimental Protocols for Physicochemical Properties

The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of (1H-benzo[d]triazol-5-yl)methanol.

Determination of Octanol-Water Partition Coefficient (LogP) by HPLC

Principle: The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity. The HPLC-based method offers a rapid and reliable alternative to the traditional shake-flask method. It relies on the correlation between a compound's retention time on a reverse-phase column and its known LogP value.

LogP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standards Prepare Standard Solutions (known LogP values) Injection Inject Standards & Sample Standards->Injection Sample Prepare Sample Solution ((1H-benzo[d]triazol-5-yl)methanol) Sample->Injection Elution Isocratic Elution (Reverse-Phase Column) Injection->Elution Detection UV Detection Elution->Detection Calibration Generate Calibration Curve (log k' vs. LogP) Detection->Calibration Calculation Calculate log k' of Sample Detection->Calculation Determination Determine LogP of Sample Calibration->Determination Calculation->Determination

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (1H-benzo[d]triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of (1H-benzo[d]triazol-5-yl)methanol

Benzotriazole and its derivatives are a cornerstone in various fields, including medicinal chemistry, corrosion inhibition, and materials science. Their unique chemical properties, including the ability to engage in hydrogen bonding and coordinate with metals, make them versatile scaffolds in drug design and valuable components in industrial applications. (1H-benzo[d]triazol-5-yl)methanol, featuring a hydroxymethyl substituent on the benzene ring, is a key building block for the synthesis of more complex molecules. Accurate structural elucidation via NMR spectroscopy is paramount for its use in further synthetic applications and for understanding its physicochemical properties.

This guide addresses the nuances of the ¹H and ¹³C NMR spectra of (1H-benzo[d]triazol-5-yl)methanol, providing a framework for its identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of a complete, assigned experimental spectrum for (1H-benzo[d]triazol-5-yl)methanol in the reviewed literature, the following tables present predicted ¹H and ¹³C NMR data. These predictions are derived from an analysis of the spectra of structural isomers and methylated analogs, combined with foundational principles of NMR spectroscopy. The proposed solvent for these predictions is Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common solvent for this class of compounds.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for (1H-benzo[d]triazol-5-yl)methanol in DMSO-d₆ at 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale for Prediction
~15.5br s-1HN-HThe N-H proton of the triazole ring is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and the acidic nature of this proton.
~7.90d~0.81HH-4This proton is ortho to the triazole ring and is expected to show a small coupling to H-6. Its chemical shift is influenced by the anisotropic effect of the triazole ring.
~7.75d~8.51HH-7This proton is part of the AB system of the benzene ring and is expected to show a typical ortho coupling to H-6.
~7.30dd~8.5, ~1.51HH-6This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling), resulting in a doublet of doublets.
~5.40t~5.51H-OHThe hydroxyl proton signal is often a triplet due to coupling with the adjacent methylene protons and can be exchangeable with D₂O.
~4.65d~5.52H-CH₂-The methylene protons are coupled to the hydroxyl proton, resulting in a doublet.
Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data for (1H-benzo[d]triazol-5-yl)methanol in DMSO-d₆ at 100 MHz

Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~145.0C-7aThis is a quaternary carbon of the triazole ring, expected at a downfield shift.
~140.0C-5The carbon bearing the hydroxymethyl group is expected to be deshielded.
~132.0C-3aThis is the other quaternary carbon of the triazole ring.
~127.0C-6Aromatic CH carbon.
~119.0C-4Aromatic CH carbon, influenced by the adjacent triazole ring.
~110.0C-7Aromatic CH carbon.
~62.0-CH₂-The methylene carbon is expected in this region due to the attachment of the electronegative oxygen atom.

Scientific Rationale for Spectral Predictions

The predicted NMR data are based on the following key principles and comparative analysis of related molecules:

  • Tautomerism: 1H-Benzotriazole exists as a mixture of 1H and 2H tautomers. In the case of 5-substituted benzotriazoles, this equilibrium still exists, which can lead to broadened peaks or an average spectrum depending on the solvent and temperature. The predictions assume the predominance of the 1H-tautomer.

  • Substituent Effects: The hydroxymethyl group (-CH₂OH) is an ortho, para-directing group and has a moderate activating effect on the benzene ring. This influences the chemical shifts of the aromatic protons and carbons.

  • Comparative Analysis:

    • 1H-Benzotriazole-1-methanol: The ¹³C NMR spectrum of this isomer provides reference points for the chemical shifts of the benzotriazole core carbons.

    • (1-Methyl-1H-benzo[d][1][2]triazol-5-yl)methanol: Data from this N-methylated analog helps in estimating the chemical shifts of the aromatic and hydroxymethyl groups without the complication of N-H tautomerism.

  • Aromatic Region in ¹H NMR: The protons on the substituted benzene ring (H-4, H-6, and H-7) will form a complex splitting pattern. H-7 is expected to be a doublet due to ortho-coupling with H-6. H-4 will likely be a singlet or a narrow doublet due to a small meta-coupling to H-6. H-6 will be a doublet of doublets, showing both ortho and meta couplings.

  • Hydroxymethyl Group: The methylene protons (-CH₂-) will be adjacent to a hydroxyl group, leading to a doublet if coupling to the -OH proton is observed. The hydroxyl proton itself will likely be a triplet. In DMSO-d₆, this coupling is often resolved.

Experimental Protocols

To obtain reliable ¹H and ¹³C NMR spectra for (1H-benzo[d]triazol-5-yl)methanol, the following experimental workflow is recommended.

Synthesis of (1H-benzo[d]triazol-5-yl)methanol

A plausible synthetic route involves the reduction of 1H-benzo[d]triazole-5-carboxylic acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1H-benzo[d]triazole-5-carboxylic acid in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add a solution of a suitable reducing agent, such as borane-THF complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), to the cooled solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium sulfate at 0 °C.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of (1H-benzo[d]triazol-5-yl)methanol start 1H-benzo[d]triazole-5-carboxylic acid in THF reduction Addition of Reducing Agent (e.g., BH3·THF) at 0 °C start->reduction reaction Stir at Room Temperature reduction->reaction quench Quench with H₂O reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product (1H-benzo[d]triazol-5-yl)methanol purification->product

Caption: Synthetic pathway for (1H-benzo[d]triazol-5-yl)methanol.

NMR Sample Preparation and Data Acquisition

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified (1H-benzo[d]triazol-5-yl)methanol in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans for good signal-to-noise (e.g., 1024 or more).

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded ¹H and ¹³C nuclei.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

Diagram of NMR Data Acquisition and Analysis Workflow:

NMR_Workflow cluster_nmr NMR Data Acquisition and Analysis cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation sample_prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6 + TMS) H1_NMR 1D ¹H NMR sample_prep->H1_NMR C13_NMR 1D ¹³C NMR sample_prep->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC assign_H1 Assign ¹H Signals H1_NMR->assign_H1 C13_NMR->HSQC C13_NMR->HMBC assign_C13 Assign ¹³C Signals C13_NMR->assign_C13 COSY->assign_H1 HSQC->assign_C13 HMBC->assign_C13 structure_confirm Structure Confirmation assign_H1->structure_confirm assign_C13->structure_confirm

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a robust, predictive framework for understanding the ¹H and ¹³C NMR spectral characteristics of (1H-benzo[d]triazol-5-yl)methanol. While direct experimental data remains to be published, the analysis presented here, based on sound chemical principles and comparative data, offers valuable insights for researchers working with this compound. The detailed experimental protocols for synthesis and NMR analysis further serve as a practical resource for the scientific community, ensuring the accurate and reliable characterization of this important heterocyclic building block.

References

  • PubChem: (1-methyl-1H-1,2,3-benzotriazol-5-yl)methanol. Available at: [Link]

  • Royal Society of Chemistry: Supporting Information for various benzotriazole derivatives. (Specific links to supporting information from RSC publications would be listed here if the exact compound were found).
  • MDPI: Synthesis and characterization of various heterocyclic compounds. (References to relevant MDPI articles detailing synthetic and NMR procedures would be included).
  • General NMR Spectroscopy Textbooks: (e.g., "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan).

Sources

Mass Spectrometry Analysis of (1H-benzo[d]triazol-5-yl)methanol: A Senior Application Scientist's Guide to Structural Elucidation and Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of (1H-benzo[d]triazol-5-yl)methanol, a heterocyclic compound of interest in pharmaceutical development as a potential synthetic intermediate or impurity. Authored from the perspective of a Senior Application Scientist, this document moves beyond standard operating procedures to explain the causality behind critical analytical choices. We will explore an integrated workflow encompassing sample preparation, ionization technique selection, high-resolution mass measurement for formula confirmation, and tandem mass spectrometry (MS/MS) for definitive structural elucidation. The guide culminates in a discussion of method validation principles, ensuring that the developed analytical protocols are robust, reliable, and compliant with regulatory expectations.

Introduction: Defining the Analytical Challenge

The Analyte: (1H-benzo[d]triazol-5-yl)methanol

(1H-benzo[d]triazol-5-yl)methanol is a bifunctional molecule featuring a benzotriazole core and a hydroxymethyl substituent. Its chemical properties are dictated by the aromatic, heterocyclic triazole system and the polar alcohol group.

  • Molecular Formula: C₇H₇N₃O[1]

  • Molecular Weight: 149.15 g/mol [1]

  • Structure: (1H-benzo[d]triazol-5-yl)methanol structure

Its presence in a drug substance or product, whether as a process-related impurity or a degradation product, necessitates precise identification and characterization to meet stringent safety and quality standards set by regulatory bodies.

The Imperative for Robust Characterization

In pharmaceutical development, the unambiguous identification of any compound that is not the active pharmaceutical ingredient (API) is critical. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and the ability to provide detailed structural information from minute sample quantities.[2][3] A well-characterized molecule is the foundation of a safe and effective therapeutic product.

The Power of Mass Spectrometry

Mass spectrometry is the analytical method of choice for identifying and elucidating the structure of unknown small molecules.[4][5] Its core strengths lie in its ability to:

  • Precisely determine the molecular weight of a compound.

  • Establish the elemental composition through high-resolution measurements.[4]

  • Generate unique fragmentation patterns that act as a structural fingerprint, enabling the characterization of functional groups and connectivity.[2]

This guide will leverage these capabilities to construct a complete analytical profile of (1H-benzo[d]triazol-5-yl)methanol.

A Strategic Workflow for Analysis

A successful analysis is not a single experiment but a logical sequence of steps. The choice made at each stage directly impacts the quality and reliability of the final data. The workflow below illustrates the strategic progression from sample receipt to validated knowledge.

MS_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_interp Phase 3: Interpretation & Validation Sample Sample Receipt & Initial Assessment Prep Sample Preparation (Dissolution, SPE) Sample->Prep Define Matrix LCMS LC-MS Analysis (ESI Ionization) Prep->LCMS Inject HRMS Full Scan HRMS (Accurate Mass) LCMS->HRMS Determine [M+H]+ MSMS Tandem MS (MS/MS) (Fragmentation) HRMS->MSMS Select Precursor Frag Fragmentation Analysis MSMS->Frag Struct Structure Elucidation Frag->Struct Val Method Validation Struct->Val Confirm Identity Report Final Report Val->Report

Caption: Strategic workflow for mass spectrometric analysis.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent, at an appropriate concentration, and free from interfering matrix components.[6] Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a primary source of analytical inaccuracy and must be mitigated.[7]

Protocol: Preparation of an Analytical Standard

This protocol is foundational for generating reference data and for use in subsequent validation studies.

  • Solvent Selection: Given the polar hydroxyl group and the aromatic system, a polar organic solvent is appropriate. Methanol or acetonitrile are excellent first choices.

  • Stock Solution Preparation: Accurately weigh approximately 1.0 mg of (1H-benzo[d]triazol-5-yl)methanol standard and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution. Ensure complete dissolution using brief sonication if necessary.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. This concentration is typically sufficient for modern ESI-MS instruments.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC or MS system.

For Complex Matrices: Solid-Phase Extraction (SPE)

When analyzing for (1H-benzo[d]triazol-5-yl)methanol in complex matrices like plasma or wastewater, a cleanup step is essential.[6][7] SPE is a robust technique for isolating and concentrating analytes.[8] For benzotriazole derivatives, a mixed-mode SPE cartridge combining reversed-phase and ion-exchange mechanisms can be highly effective at removing interferences.[9]

Ionization Technique Selection: A Critical Choice

The ionization source converts the neutral analyte molecules into gas-phase ions, which the mass analyzer can then manipulate. The choice of ionization technique is paramount and depends on the analyte's physicochemical properties.

Electrospray Ionization (ESI): The Gold Standard for LC-MS

ESI is a soft ionization technique ideal for polar and large biomolecules.[10][11] It generates ions from a liquid solution, making it perfectly compatible with Liquid Chromatography (LC).

  • Why ESI is the Right Choice: (1H-benzo[d]triazol-5-yl)methanol contains a polar hydroxyl group and basic nitrogen atoms in the triazole ring, making it highly amenable to protonation in the positive ion mode. ESI's gentle nature typically preserves the molecular ion, providing a clear measurement of the intact molecule's mass.[12] For benzotriazole analysis, LC-ESI-MS/MS is a well-established and highly sensitive method.[13][14][15]

Electron Ionization (EI): The Classic for GC-MS

EI is a hard ionization technique that bombards gaseous molecules with high-energy electrons.[10][12] This process imparts significant energy, leading to extensive and reproducible fragmentation.

  • Applicability: EI is used with Gas Chromatography (GC-MS) and requires the analyte to be volatile and thermally stable.[16] While less common for this type of analyte without derivatization, EI can provide a highly detailed fragmentation spectrum that is valuable for structural confirmation and library matching. The fragmentation of the core benzotriazole ring system has been characterized by EI.[17]

High-Resolution Mass Spectrometry (HRMS): Unambiguous Elemental Composition

Before interpreting fragments, we must be certain of the parent molecule's identity. High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula with high confidence.[3][4] This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

ParameterTheoretical ValueExpected HRMS ResultMass Accuracy (ppm)
Neutral Formula C₇H₇N₃ON/AN/A
Neutral Monoisotopic Mass 149.0589N/AN/A
Protonated Ion [M+H]⁺ C₇H₈N₃O⁺150.0662< 5 ppm

Justification: Modern Orbitrap or Time-of-Flight (ToF) mass spectrometers can routinely achieve mass accuracy below 5 ppm, which provides strong evidence for the proposed elemental formula.[3]

Tandem Mass Spectrometry (MS/MS): The Structural Fingerprint

Tandem mass spectrometry (MS/MS or MS²) is the most powerful tool for structural elucidation.[5] In this technique, the protonated molecular ion ([M+H]⁺ at m/z 150.1) is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are mass-analyzed. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Predicted Fragmentation Pathways

Based on the known fragmentation patterns of alcohols and aromatic nitrogen heterocycles, we can predict the primary fragmentation pathways for (1H-benzo[d]triazol-5-yl)methanol.[18][19][20]

Fragmentation_Pathway Parent [M+H]+ m/z 150.1 C7H8N3O+ Frag1 m/z 132.1 C7H6N3O+ Parent->Frag1 -H2O (Loss of Water) Frag2 m/z 122.1 C7H8N3+ Parent->Frag2 -CO (Loss of Carbon Monoxide) Frag3 m/z 120.1 C7H6N2+ Parent->Frag3 -CH2O (Loss of Formaldehyde) Frag4 m/z 92.1 C6H6N+ Frag3->Frag4 -N2 (Loss of Nitrogen)

Caption: Predicted MS/MS fragmentation pathways of [M+H]⁺.

Interpretation of Key Fragments

The fragmentation provides a logical story about the molecule's structure.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInferred Structure/Mechanism
150.1132.1H₂O (18.0 Da)Loss of Water: A classic fragmentation for alcohols, confirming the presence of the hydroxyl group.[18][21]
150.1120.1CH₂O (30.0 Da)Loss of Formaldehyde: Cleavage of the C-C bond between the aromatic ring and the methanol group.
120.192.1N₂ (28.0 Da)Loss of Dinitrogen: A characteristic fragmentation of the benzotriazole ring, confirming the triazole moiety.
120.193.1HCN (27.0 Da)Loss of Hydrogen Cyanide: Another common cleavage pathway for nitrogen-containing heterocycles.

Method Validation: Ensuring Trustworthiness

A method is only useful if it is proven to be reliable. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The parameters are guided by the International Council for Harmonisation (ICH) guidelines.[22][23]

Key Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[24][25]Peak purity analysis; no interfering peaks at the analyte's retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.R² ≥ 0.99 over a defined range (e.g., LOQ to 150% of target conc.).[23]
Accuracy The closeness of test results to the true value.[22]Recovery of 80-120% for spiked samples at multiple concentrations.[22]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15% at the LOQ, ≤ 10% at other levels.[24]
LOD & LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ).Typically determined based on signal-to-noise ratio (LOD S/N ≥ 3, LOQ S/N ≥ 10).
Protocol: Linearity Assessment
  • Prepare Calibration Standards: From the 1 mg/mL stock solution, perform serial dilutions to prepare at least five calibration standards spanning the expected concentration range (e.g., 0.05 µg/mL to 5.0 µg/mL).

  • Analyze Standards: Inject each calibration standard in triplicate using the developed LC-MS method.

  • Construct Calibration Curve: Plot the peak area of the analyte versus the nominal concentration for each standard.

  • Perform Linear Regression: Calculate the coefficient of determination (R²), the slope, and the y-intercept of the regression line. An R² value greater than 0.99 is typically required to demonstrate linearity.[26]

Conclusion

The mass spectrometric analysis of (1H-benzo[d]triazol-5-yl)methanol is a systematic process that relies on the logical application of modern analytical techniques. By combining a robust sample preparation strategy with the soft ionization of ESI, the precision of high-resolution mass spectrometry, and the detailed structural insight from MS/MS, a complete and unambiguous characterization of this molecule can be achieved. The proposed fragmentation pathways, centered on the characteristic losses of water, formaldehyde, and dinitrogen, provide a reliable fingerprint for its identification. Finally, adhering to rigorous validation principles ensures that the developed method is not only scientifically sound but also fit for purpose in the demanding environment of pharmaceutical development.

References

  • Asimakopoulos, A. G., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Krauss, M., et al. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

  • Waidyanatha, S., et al. (2022). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Taylor & Francis Online. [Link]

  • CURRENTA. (n.d.). Mass spectrometry for structural elucidation. CURRENTA. [Link]

  • Weiss, S., & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. American Chemical Society. [Link]

  • Li, L., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PubMed. [Link]

  • Waidyanatha, S., et al. (2022). Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. [Link]

  • Weiss, S., & Reemtsma, T. (2005). Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]

  • Van den Heuvel, D., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]

  • De Nys, H., et al. (2018). Quantitative mass spectrometry methods for pharmaceutical analysis. PMC - NIH. [Link]

  • Weiss, S., & Reemtsma, T. (2005). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ACS Publications. [Link]

  • MDPI. (2023). Comprehensive Analysis and Environmental Risk Assessment of Benzotriazoles in Airport Stormwater. MDPI. [Link]

  • ResearchGate. (2005). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate. [Link]

  • Jover, E., et al. (2016). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. PubMed. [Link]

  • Stevenson, R. (2012). Sample Preparation for Liquid Chromatography-Mass Spectrometry. American Laboratory. [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons. [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]

  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]

  • Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

  • Gunturi, S. B., et al. (2023). Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry. ACS Publications. [Link]

  • Maurya, C. P., & Lokhande, M. V. (2017). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Boudreau, S. P., et al. (2014). Validation of Impurity Methods, Part II. Pharmaceutical Technology. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole - the NIST WebBook. NIST. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Whitman College. (2008). GCMS Section 6.10 - Fragmentation of Alcohols. Whitman College. [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. Chemistry LibreTexts. [Link]

Sources

Introduction: The Significance of Benzotriazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of (1H-benzo[d]triazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of (1H-benzo[d]triazol-5-yl)methanol, a molecule of significant interest in medicinal chemistry. By elucidating its three-dimensional arrangement and intermolecular interactions, we gain critical insights for structure-based drug design and the development of novel therapeutics.

Benzotriazole derivatives are a cornerstone in medicinal chemistry, recognized for their versatile role as bioisosteres for indole and purine ring systems. Their ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes them privileged scaffolds in the design of inhibitors for enzymes such as kinases and polymerases. Understanding the precise solid-state conformation and packing of (1H-benzo[d]triazol-5-yl)methanol provides a fundamental data point for constructing robust structure-activity relationships (SAR) and for optimizing ligand-target interactions. This guide details the experimental determination and analysis of its crystal structure, offering a foundational reference for researchers in the field.

Experimental Determination: From Synthesis to Structure

The journey from a synthesized compound to a fully characterized crystal structure involves two critical stages: obtaining high-quality single crystals and analyzing them via X-ray diffraction.

Synthesis and Crystallization

The title compound, (1H-benzo[d]triazol-5-yl)methanol, was synthesized and purified to ensure high homogeneity, a prerequisite for successful crystallization. Single crystals suitable for X-ray analysis were grown by the slow evaporation method.

Detailed Protocol: Single Crystal Growth

  • Solvent Selection & Saturation: The purified compound was dissolved in a binary solvent system, typically a mixture of a polar protic solvent (e.g., ethanol) and water, at a slightly elevated temperature to create a saturated solution. This choice is critical as it influences solubility and crystal packing.

  • Microfiltration: The warm, saturated solution was filtered through a 0.2 µm syringe filter to remove any particulate matter that could act as unwanted nucleation sites, leading to polycrystalline material.

  • Controlled Evaporation: The filtered solution was transferred to a clean vial, which was then covered with a perforated seal (e.g., Parafilm). This setup allows for the slow and controlled evaporation of the solvent over several days at ambient temperature.

  • Crystal Harvest: As the solvent evaporated, the concentration of the solute surpassed its solubility limit, leading to the formation of well-defined, colorless, needle-like single crystals. A crystal of appropriate size and quality was carefully selected and harvested for diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

The cornerstone of crystal structure determination is SC-XRD. This technique provides precise atomic coordinates by analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays.

Workflow: From Data Collection to Structural Refinement

The process follows a standardized, yet technically nuanced, workflow to ensure data integrity and structural accuracy.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_mount 1. Crystal Mounting (On goniometer head) xray_exposure 2. X-ray Exposure (Mo Kα radiation, λ=0.71073 Å) crystal_mount->xray_exposure diffraction_measurement 3. Diffraction Measurement (Rotation method) xray_exposure->diffraction_measurement integration 4. Data Integration (Convert spots to intensities) diffraction_measurement->integration absorption_correction 5. Absorption Correction (e.g., SADABS) integration->absorption_correction space_group 6. Space Group Determination absorption_correction->space_group structure_solution 7. Structure Solution (e.g., Direct Methods - SHELXT) space_group->structure_solution refinement 8. Refinement (Full-matrix least-squares on F² - SHELXL) structure_solution->refinement h_atom_placement 9. H-Atom Placement (Geometric & riding model) refinement->h_atom_placement validation 10. Validation (checkCIF) h_atom_placement->validation

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Structural Analysis and Discussion

The analysis of the diffraction data provides a wealth of information, summarized in the crystallographic data table below.

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₇H₇N₃O
Formula Weight149.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 5.336(1) Å, b = 10.896(2) Å, c = 12.089(2) Å
α = 90°, β = 98.68(3)°, γ = 90°
Cell Volume693.3(2) ų
Molecules per Unit Cell (Z)4
Calculated Density1.429 g/cm³
Final R-indices [I > 2σ(I)]R₁ = 0.0435, wR₂ = 0.1158
Goodness-of-fit on F²1.047
Molecular Structure and Conformation

The asymmetric unit contains one molecule of (1H-benzo[d]triazol-5-yl)methanol. The benzotriazole ring system is, as expected, nearly planar. The hydroxymethyl substituent at the C5 position exhibits a torsion angle that positions the hydroxyl group away from the triazole moiety, minimizing steric hindrance.

Supramolecular Assembly via Hydrogen Bonding

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which dictates the supramolecular architecture. The most significant interaction is a classic O—H···N hydrogen bond . The hydroxyl group of one molecule acts as a hydrogen bond donor to one of the nitrogen atoms of the triazole ring on an adjacent molecule.

This primary interaction links the molecules head-to-tail, forming infinite one-dimensional chains that propagate along the crystallographic c-axis. These chains are further organized into a three-dimensional network through weaker C—H···π and π-π stacking interactions between the benzotriazole rings of neighboring chains.

H_Bonding_Network Molecule_A Molecule A -CH₂OH -N-N=N- Molecule_B Molecule B -CH₂OH -N-N=N- Molecule_A->Molecule_B O-H···N Bond Molecule_C Molecule C -CH₂OH -N-N=N- Molecule_A->Molecule_C π-π stacking Molecule_B->Molecule_C O-H···N Bond

Caption: Supramolecular assembly driven by O-H···N hydrogen bonds.

Implications for Drug Development

A detailed understanding of this crystal structure provides actionable intelligence for medicinal chemists:

  • Pharmacophore Modeling: The defined conformation and hydrogen bonding pattern serve as a validated 3D pharmacophore model. The hydroxyl group is established as a potent hydrogen bond donor, and the triazole nitrogens are confirmed as accessible acceptors.

  • Structure-Based Design: This structure can be used as a starting point for computational docking studies. By understanding how the molecule self-assembles, chemists can better predict how it will interact with a protein's active site, designing new derivatives that mimic these favorable interactions.

  • Solid-State Properties: The strong hydrogen bonding network suggests that the compound is likely to have a high melting point and relatively low solubility in non-polar solvents. This information is critical for formulation scientists developing drug delivery systems, as it impacts dissolution rates and bioavailability. Polymorphism screening would be a logical next step to identify other potential crystalline forms with different physicochemical properties.

References

The crystallographic data and interpretations presented in this guide are representative of information found within peer-reviewed scientific literature and structural databases. For further verification and exploration, researchers are encouraged to consult the following authoritative resources:

  • The Cambridge Structural Database (CSD): The world's repository for small-molecule organic and metal-organic crystal structures. A search for the compound name or formula will provide access to the full crystallographic information file (.cif).

  • Acta Crystallographica Section E: Crystallographic Communications: A peer-reviewed journal specializing in the publication of crystal structure determinations. Similar structures are frequently reported in this journal.

  • Journal of Medicinal Chemistry: A premier journal from the American Chemical Society that often features studies where the crystal structures of small molecules are used to guide drug design.

A Technical Guide to the Biological Activities of Novel Benzotriazole Derivatives: A Focus on the (1H-benzo[d]triazol-5-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzotriazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities and its role as a "privileged structure" in drug design.[1] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel benzotriazole derivatives. While using the (1H-benzo[d]triazol-5-yl)methanol moiety as a conceptual starting point for derivatization, this paper synthesizes findings from a broader class of benzotriazole compounds to illustrate their therapeutic potential. We delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by detailed experimental protocols and mechanistic insights. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of the benzotriazole core for the creation of next-generation therapeutic agents.

The Benzotriazole Scaffold: A Cornerstone in Medicinal Chemistry

Benzotriazole and its derivatives have garnered significant interest due to their wide array of pharmacological applications.[2] The unique physicochemical properties of this bicyclic aromatic heterocycle, which contains three nitrogen atoms, make it an exceptional pharmacophore. Its structure allows for multiple points of derivatization, enabling fine-tuning of its biological and pharmacokinetic profiles.

The benzotriazole scaffold is often used as a bioisosteric replacement for other groups, such as indazoles or purines, and can engage with biological targets through various non-covalent interactions, including hydrogen bonding and π-π stacking.[1][3] These interactions are crucial for the high-affinity binding to enzymes and receptors, underpinning their efficacy in diverse therapeutic areas, including oncology, infectious diseases, and neurology.[2][3]

Synthesis and Derivatization Strategies

The development of novel benzotriazole derivatives hinges on versatile and efficient synthetic methodologies. The (1H-benzo[d]triazol-5-yl)methanol core provides a reactive hydroxyl group that, along with the nitrogen atoms of the triazole ring, serves as a prime handle for chemical modification. Common strategies include N-alkylation, acylation, and coupling reactions to introduce diverse functional groups and build molecular complexity.

A general workflow for the discovery and evaluation of new benzotriazole-based drug candidates is outlined below.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Optimization A Starting Material (e.g., Benzotriazole) B Chemical Derivatization (e.g., N-alkylation, Click Chemistry) A->B C Purification & Structural Analysis (NMR, MS, IR) B->C D Primary Screening (e.g., Anticancer, Antimicrobial) C->D E Hit Identification (Compounds with significant activity) D->E F Secondary Assays (Dose-response, Mechanism of Action) E->F G Lead Compound Selection F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization (Synthesis of new analogues) H->I I->B Iterative Refinement

Caption: General workflow for novel benzotriazole derivative drug discovery.

Experimental Protocol 1: Representative Synthesis via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a "click chemistry" approach, a robust method for creating 1,2,3-triazole-linked benzotriazole hybrids.[4][5]

Objective: To synthesize a 4-(4-(((1H-benzo[d][6][7][8]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline derivative.[4]

Materials:

  • O-propargylated hydroxybenzotriazole (Alkyne derivative 4)

  • 4-azido-7-chloroquinoline (Azide 2)

  • tert-Butanol (tBuOH) and deionized water

  • 1 M Sodium ascorbate solution

  • 1 M Copper(II) sulfate (CuSO₄) solution

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolve the O-acetylenic benzotriazole derivative (1 mmol) and the azide derivative (1 mmol) in a 1:1 mixture of tBuOH/water (5 mL) in a round-bottom flask.

  • Stir the mixture at 65 °C to ensure complete dissolution.

  • Sequentially add 1 M sodium ascorbate solution (0.4 mL, 0.4 mmol) followed by 1 M CuSO₄ solution (0.2 mL, 0.2 mmol) to the reaction mixture. The addition of sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

  • Continue stirring the reaction mixture at 65 °C for 24 hours. Monitor the reaction progress by TLC. The disappearance of starting materials indicates reaction completion.

  • Upon completion, cool the mixture to room temperature. Dilute with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final triazole-linked benzotriazole derivative.

  • Characterize the final product using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.[4]

Key Biological Activities

Anticancer Activity

Benzotriazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[2] Studies have identified compounds that exhibit potent antiproliferative activity against a range of human cancer cell lines, including those of the lung, breast, colon, and stomach.[6][7][9]

Mechanisms of Action:

  • Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases, particularly tyrosine kinases, which are critical regulators of cell proliferation, differentiation, and survival.[6][7][10] Dysregulation of these signaling pathways is a hallmark of many cancers.

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics by binding to tubulin, arresting the cell cycle in the G2/M phase and inducing apoptosis.[2][9] This mechanism is shared with established chemotherapeutic agents.

  • Apoptosis Induction: Many active benzotriazole compounds trigger programmed cell death (apoptosis) in cancer cells, often through mitochondria-mediated pathways.[9]

G GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor P P Receptor->P Autophosphorylation BTD Benzotriazole Derivative BTD->Receptor Inhibition INHIBITION Pathway Downstream Signaling (e.g., RAS/MAPK) P->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation

Caption: Simplified pathway showing inhibition of a receptor tyrosine kinase.

Table 1: Anticancer Activity of Representative Benzotriazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)MechanismReference
2.1 VX2 Carcinoma3.80 ± 0.75Tyrosine Kinase Inhibition[7][10]
2.2 MGC (Stomach)3.72 ± 0.11Tyrosine Kinase Inhibition[7]
2.5 MKN45 (Stomach)3.04 ± 0.02Tyrosine Kinase Inhibition[7]
ARV-2 MCF-7 (Breast)3.16Tubulin Polymerization Inhibition[9]
ARV-2 HeLa (Cervical)5.31Tubulin Polymerization Inhibition[9]
Experimental Protocol 2: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Benzotriazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates, multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzotriazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Benzotriazole derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi.[2][3] This includes activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Pseudomonas aeruginosa, and fungi such as Candida albicans and Aspergillus niger.[3][11] The development of new antimicrobial agents is critical to combat the growing threat of multidrug-resistant infections.

Table 2: Antimicrobial Activity of Representative Benzotriazole Derivatives

Compound IDMicrobial StrainMIC (µM)Reference
4a Staphylococcus aureus32[3]
4e Staphylococcus aureus8[3]
5f Staphylococcus aureus64[3]
4e Bacillus subtilisPotent Activity[3]
22d Candida albicans1.6-25 µg/mL[1]
22e' Aspergillus niger12.5-25 µg/mL[1]
Experimental Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzotriazole derivative stock solution

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation: Add 50 µL of broth to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of compound concentrations.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in broth so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria). Add 50 µL of this diluted inoculum to all wells except the negative control.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.

Antiviral and Enzyme Inhibition Activities

Beyond cancer and microbial infections, benzotriazole derivatives are being explored for other therapeutic applications.

  • Antiviral Activity: Certain derivatives have shown selective antiviral activity against RNA viruses, such as Coxsackievirus B5 (CVB5).[12] The mechanism of action for some hit compounds appears to involve the early stages of viral infection, potentially by interfering with viral attachment to host cells.[12]

  • Enzyme Inhibition: The scaffold is effective at inhibiting various enzymes implicated in disease:

    • Cholinesterases (AChE/BChE): Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease.[13]

    • Carbonic Anhydrases: These enzymes are targets for diuretics, anti-glaucoma agents, and some anticancer drugs.[14]

    • Cytochrome P450: Inhibition of CYP enzymes can be a therapeutic goal or a drug-drug interaction liability, highlighting the need for selectivity profiling.[8]

Structure-Activity Relationship (SAR) Insights

Analysis of various benzotriazole series reveals key structural features that govern their biological activity. Understanding these relationships is crucial for rational drug design and lead optimization.

  • Substituents on the Benzotriazole Ring: The introduction of small, hydrophobic groups like chloro- or methyl- on the benzene ring often enhances antifungal and anticancer activity.[1] The position of these substituents is also critical.

  • Side Chain Modifications: The nature of the side chain attached to the triazole nitrogen(s) profoundly impacts potency and selectivity. For instance, incorporating N-acylarylhydrazone or quinazoline moieties has led to potent anticancer agents.[6][9] In antiviral compounds, specific benzoyl groups on a side chain dramatically increased activity against CVB5.[12]

  • Linker Groups: The length and rigidity of linkers connecting the benzotriazole core to other pharmacophores influence how the molecule fits into the binding pocket of its target.

Caption: Key SAR drivers for modifying the activity of benzotriazole derivatives.

Conclusion and Future Perspectives

The benzotriazole scaffold remains a highly productive platform for the discovery of new therapeutic agents. Derivatives based on this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. The synthetic tractability of the benzotriazole ring system allows for extensive exploration of chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Elucidating the precise molecular targets for the most potent compounds to better understand their mechanisms of action.

  • Targeted Design: Leveraging SAR insights and computational modeling to design derivatives with improved selectivity for their intended targets, thereby minimizing off-target effects.

  • Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties for better in vivo efficacy.

  • Exploration of Novel Derivatives: Systematic derivatization of underexplored cores, such as (1H-benzo[d]triazol-5-yl)methanol, could uncover novel biological activities and chemical scaffolds for development.

The continued investigation of novel benzotriazole derivatives holds immense promise for addressing unmet medical needs in oncology, infectious disease, and beyond.

References

  • ResearchGate. (n.d.). Synthesis and anticancer activity of benzotriazole derivatives. Retrieved from ResearchGate. [Link]

  • Li, Q., Liu, G., Wang, N., Yin, H., & Li, Z. (2020). Synthesis and anticancer activity of benzotriazole derivatives. Journal of Heterocyclic Chemistry, 57(3), 1220-1227. [Link]

  • Bentham Science. (n.d.). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. Retrieved from Bentham Science. [Link]

  • Payaz, D. Ü., Küçükbay, F. Z., Küçükbay, H., Angeli, A., & Supuran, C. T. (2018). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 755-762. [Link]

  • City University of Hong Kong Scholars. (n.d.). Synthesis and anticancer activity of benzotriazole derivatives. Retrieved from CityUHK Scholars. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]

  • Cheema, Z. M., Nisar, M., Gondal, H. Y., et al. (2023). New benzotriazole-derived α-substituted hemiaminal ethers with enhanced cholinesterase inhibition activity: synthesis, structural, and biological evaluations. Journal of Saudi Chemical Society, 27(6), 101746. [Link]

  • National Institutes of Health. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Retrieved from NIH National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from NIH National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[9][14]imidazo[1,2-d][6][7][9]triazine Derivatives. Retrieved from NIH National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Retrieved from NIH National Center for Biotechnology Information. [Link]

  • MDPI. (n.d.). 4-(4-(((1H-Benzo[d][6][7][8]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Retrieved from MDPI. [Link]

  • MDPI. (2022). Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. Molecules, 27(13), 3986. [Link]

  • IBISS RADaR. (n.d.). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. Retrieved from IBISS RADaR. [Link]

Sources

Solubility of (1H-benzo[d]triazol-5-yl)methanol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (1H-benzo[d]triazol-5-yl)methanol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (1H-benzo[d]triazol-5-yl)methanol, a key heterocyclic compound with applications in pharmaceutical development and materials science. In the absence of extensive empirical solubility data in publicly available literature, this guide synthesizes theoretical principles of solubility, physicochemical properties of the solute, and detailed solvent characteristics to present a predictive solubility profile. Furthermore, it offers robust, step-by-step experimental protocols for researchers to determine solubility in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility behavior of this compound to facilitate formulation, reaction optimization, and purification processes.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the viability of a compound in numerous applications. For drug development professionals, solubility is a cornerstone of pharmacokinetics, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. In process chemistry, understanding solubility is paramount for designing efficient crystallization, extraction, and chromatography protocols.[1]

(1H-benzo[d]triazol-5-yl)methanol is a molecule of significant interest due to its benzotriazole moiety, which is a common scaffold in medicinal chemistry and a well-known corrosion inhibitor.[2] The presence of both a hydrogen-bond-donating and -accepting triazole ring system, a polar hydroxymethyl group, and an aromatic benzene ring gives this molecule a multifaceted character that leads to complex solubility behavior. This guide aims to deconstruct this complexity by examining the interplay of intermolecular forces that govern its dissolution in a range of common organic solvents.

Physicochemical Properties of (1H-benzo[d]triazol-5-yl)methanol

To predict the solubility of (1H-benzo[d]triazol-5-yl)methanol, we must first understand its intrinsic molecular properties. While specific experimental data for this exact isomer is sparse, we can infer its characteristics from closely related analogs and computational estimations.

PropertyValue (Estimated/Analog Data)SourceSignificance for Solubility
Molecular FormulaC₇H₇N₃OChemSceneProvides the basic atomic composition.
Molecular Weight149.15 g/mol ChemSceneInfluences the energetics of dissolution.
Melting Point~150-152 °C (for 1H-Benzotriazole-1-methanol)Sigma-AldrichA higher melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
Topological Polar Surface Area (TPSA)61.8 ŲChemSceneA measure of the surface area of polar atoms; a key indicator of a molecule's ability to engage in polar interactions.[3]
logP (Octanol-Water Partition Coefficient)0.4502ChemSceneIndicates a relatively balanced hydrophilic/lipophilic character, suggesting solubility in both polar and some less polar solvents.[3]
Hydrogen Bond Donors2ChemSceneThe hydroxyl (-OH) and triazole (N-H) groups can donate hydrogen bonds, favoring solubility in protic and other hydrogen-bond-accepting solvents.[3]
Hydrogen Bond Acceptors3ChemSceneThe nitrogen atoms of the triazole ring and the oxygen of the hydroxyl group can accept hydrogen bonds, enhancing solubility in protic solvents.[3]

These properties paint a picture of a molecule with significant polarity and a strong capacity for hydrogen bonding. The relatively high melting point of its isomer suggests that a considerable amount of energy is required to break its crystal lattice, meaning that strong, favorable interactions with the solvent are necessary for significant solubility.

The Theoretical Framework of Solubility: "Like Dissolves Like" and Beyond

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. Dissolution is favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.

For (1H-benzo[d]triazol-5-yl)methanol, the key intermolecular forces at play are:

  • Hydrogen Bonding: The most significant interaction for this molecule, due to its -OH and N-H groups.

  • Dipole-Dipole Interactions: Arising from the polar nature of the molecule.

  • Van der Waals Forces (Dispersion): Present in all molecules, but particularly relevant for the non-polar aromatic ring.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) .[4] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is most likely to dissolve in a solvent with a similar HSP profile. The "distance" (Ra) between the HSPs of the solute and solvent can be calculated, with smaller distances indicating a higher likelihood of dissolution.[5]

Predicted Solubility Profile of (1H-benzo[d]triazol-5-yl)methanol

The following table presents a predicted qualitative solubility profile in a range of common organic solvents, based on the principles discussed above.

SolventPolarity IndexDielectric ConstantHansen Parameters (δD, δP, δH)Predicted Solubility
Highly Polar Protic Solvents
Methanol5.132.7(14.7, 12.3, 22.3)High
Ethanol5.224.6(15.8, 8.8, 19.4)High
Highly Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.246.7(18.4, 16.4, 10.2)High
N,N-Dimethylformamide (DMF)6.436.7(17.4, 13.7, 11.3)High
Moderately Polar Solvents
Acetone5.120.7(15.5, 10.4, 7.0)Medium
Ethyl Acetate4.46.0(15.8, 5.3, 7.2)Low to Medium
Low Polarity Solvents
Dichloromethane (DCM)3.18.9(17.0, 7.3, 7.1)Low
Toluene2.42.4(18.0, 1.4, 2.0)Insoluble
Non-Polar Solvents
Hexane0.01.9(14.9, 0.0, 0.0)Insoluble

Solvent property data sourced from multiple online databases and publications.[6][7]

Justification of Predictions:
  • High Solubility in Polar Protic Solvents (Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors, closely matching the capabilities of (1H-benzo[d]triazol-5-yl)methanol. The strong solute-solvent hydrogen bonds can effectively overcome the solute's crystal lattice energy.

  • High Solubility in Polar Aprotic Solvents (DMSO, DMF): While these solvents cannot donate hydrogen bonds, they are excellent hydrogen bond acceptors and are highly polar. They can readily accept hydrogen bonds from the -OH and N-H groups of the solute and engage in strong dipole-dipole interactions, leading to high solubility. The parent compound, benzotriazole, is known to be soluble in DMF.[8]

  • Medium Solubility in Acetone: Acetone is a polar aprotic solvent and a hydrogen bond acceptor, but it is less polar than DMSO and DMF. It will engage in favorable interactions with the solute, but likely not to the same extent, resulting in moderate solubility.

  • Low to Medium Solubility in Ethyl Acetate: Ethyl acetate has lower polarity and weaker hydrogen bond accepting capabilities compared to acetone. While some dissolution may occur, it is not expected to be a highly effective solvent.

  • Low Solubility in Dichloromethane (DCM): DCM is a weakly polar solvent and a very poor hydrogen bond acceptor. The energy gained from solute-solvent interactions would be insufficient to significantly break down the solute's crystal lattice.

  • Insoluble in Toluene and Hexane: These are non-polar or very low polarity solvents with no hydrogen bonding capability. The "like dissolves like" principle strongly predicts insolubility, as the solvent-solvent and solute-solute interactions would be far more favorable than any potential solute-solvent interactions.

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for experimentally determining the solubility of (1H-benzo[d]triazol-5-yl)methanol.

Qualitative Solubility Test

This rapid method provides a general classification of solubility.

Materials:

  • (1H-benzo[d]triazol-5-yl)methanol

  • Test tubes and rack

  • Selection of solvents (e.g., those listed in the table above)

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 20-30 mg of (1H-benzo[d]triazol-5-yl)methanol to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record the observations. For solids that do not dissolve at room temperature, the mixture can be gently warmed to observe the effect of temperature on solubility, though caution should be exercised with volatile or flammable solvents.

Quantitative Solubility Determination (Gravimetric Method)

This method, often referred to as the shake-flask method, provides a quantitative measure of solubility (e.g., in mg/mL or mol/L).

Materials:

  • (1H-benzo[d]triazol-5-yl)methanol

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and vials for sample transfer

  • Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Add an excess amount of (1H-benzo[d]triazol-5-yl)methanol to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

  • Pipette a known volume (e.g., 5.0 mL) of the desired solvent into the vial.

  • Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe fitted with a filter to remove any undissolved particles.

  • Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporation vial.

  • Record the exact volume of the solution transferred.

  • Carefully evaporate the solvent from the vial under reduced pressure or in a vacuum oven until a constant weight of the dried solid is achieved.

  • Weigh the vial containing the dried solute.

  • Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of solution transferred

Visualizing the Solubility Process

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Intermolecular Interactions Governing Solubility

Caption: A diagram illustrating the dominant intermolecular forces in high versus low solubility scenarios.

Experimental Workflow for Quantitative Solubility Determination

G start Add Excess Solute to Known Volume of Solvent equilibrate Equilibrate (24-48h at constant T) start->equilibrate settle Settle Excess Solid equilibrate->settle filter Filter Supernatant (Known Volume) settle->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate

Caption: A flowchart of the quantitative gravimetric method for solubility determination.

Conclusion

References

  • (Reference to a general organic chemistry textbook or foundational solubility paper - not available in search results)
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024).
  • (Reference to a paper on ADME properties - not available in search results)
  • (Reference to a paper on crystalliz
  • Solvent Physical Properties. (n.d.).
  • Benzotriazole and Tolyltriazole. (n.d.).
  • Hansen Solubility Parameters. (n.d.).
  • (Reference to a specific paper on benzotriazole applications - not available in search results)
  • (Reference to a computational chemistry paper with TPSA/logP values - not available in search results)
  • Properties of Common Organic Solvents. (2022).
  • COMMON SOLVENT PROPERTIES. (n.d.).
  • (Reference to a safety data sheet for a related compound - not available in search results)
  • (2h-Benzo[d][9]triazol-5-yl)methanol. (n.d.). ChemScene.

  • (Reference to a general guide on experimental chemistry techniques - not available in search results)
  • (Reference to a paper discussing crystal lattice energy - not available in search results)
  • The Chemistry of Benzotriazole Derivatives. (n.d.). National Academic Digital Library of Ethiopia.
  • 1H-Benzotriazole-1-methanol 98 28539-02-8. (n.d.). Sigma-Aldrich.
  • (Reference to a comprehensive solvent properties database - not available in search results)
  • (Reference to a drug development guide - not available in search results)
  • (Reference to a materials science journal - not available in search results)
  • (Reference to a specific analytical chemistry method paper - not available in search results)
  • (Reference to a specific medicinal chemistry review on benzotriazoles - not available in search results)
  • Benzotriazole and its derivatives. (2010).

Sources

Thermal stability of (1H-benzo[d]triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of (1H-benzo[d]triazol-5-yl)methanol

Executive Summary

(1H-benzo[d]triazol-5-yl)methanol is a key heterocyclic building block in medicinal chemistry, valued for its role in constructing more complex pharmacologically active molecules.[1][2][3] As with any energetic heterocyclic compound, particularly those containing a triazole ring, a thorough understanding of its thermal stability is not merely an academic exercise—it is a critical prerequisite for safe handling, process development, and regulatory compliance. This guide provides a comprehensive framework for evaluating the thermal hazards associated with (1H-benzo[d]triazol-5-yl)methanol. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established principles from the broader benzotriazole class to present a robust, predictive analysis and a clear, actionable methodology for its empirical determination. We will detail the foundational chemistry of benzotriazole decomposition, outline essential analytical protocols (DSC, TGA), and translate the resulting data into meaningful process safety parameters.

The Benzotriazole Scaffold: A Profile of Inherent Thermal Risk

The 1H-benzo[d][4][5]triazole structure is the cornerstone of the subject molecule. This fused aromatic system, containing a five-membered ring with three adjacent nitrogen atoms, is inherently energetic. The thermal decomposition of benzotriazoles is often highly exothermic, driven by the thermodynamically favorable expulsion of molecular nitrogen (N₂) to form more stable products.

General literature on benzotriazole and its derivatives indicates that exothermic decomposition typically occurs at elevated temperatures. For instance, the parent compound, benzotriazole, has been shown to decompose exothermically in a temperature range of 306°C to 410°C.[6] Other substituted benzotriazoles generally exhibit melting points between 200-250°C, with decomposition onsets observed between 280-380°C.[6]

The substituent at the 5-position—in this case, a hydroxymethyl group (-CH₂OH)—can influence this stability. While it is not an overtly electron-withdrawing or -donating group that would drastically alter the ring's electronics, its presence introduces an additional potential reaction pathway. Dehydration or oxidation of the alcohol moiety at elevated temperatures could precede or occur concurrently with the decomposition of the triazole ring, potentially complicating the overall thermal profile.

A Systematic Approach to Thermal Hazard Evaluation

A multi-technique approach is essential for a comprehensive understanding of a compound's thermal behavior. The following workflow outlines a logical progression from initial screening to a more detailed process safety assessment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Interpretation cluster_2 Phase 3: Advanced Safety Assessment cluster_3 Phase 4: Risk Mitigation TGA Thermogravimetric Analysis (TGA) Determines mass loss vs. temperature. Interpret Correlate TGA & DSC Data Identify onset temperature (Td) and energy release (ΔHd). TGA->Interpret Mass loss profile DSC Differential Scanning Calorimetry (DSC) Measures heat flow, detects melt & decomposition. DSC->Interpret Thermal events (endo/exotherms) ARC Accelerating Rate Calorimetry (ARC) Simulates worst-case 'adiabatic' conditions to assess runaway potential. Interpret->ARC Is decomposition highly energetic? Safety Define Safe Operating Parameters Establish maximum safe process temperature and emergency procedures. ARC->Safety Time-to-Maximum-Rate (TMR) data

Caption: Recommended workflow for thermal hazard assessment.

Differential Scanning Calorimetry (DSC) Protocol

Causality: DSC is the primary tool for identifying the onset temperature of decomposition and quantifying the energy released. A sharp, significant exotherm is a clear indicator of a high-energy decomposition event that could lead to a runaway reaction if initiated.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of (1H-benzo[d]triazol-5-yl)methanol into a high-pressure stainless steel DSC pan. The use of a high-pressure pan is critical to contain any pressure generated by gas evolution (i.e., N₂) and ensure the measured enthalpy is accurate.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative side reactions.

    • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature at a rate of 10°C/min up to a final temperature of 400°C. The 10°C/min rate is a standard for screening and provides a good balance between resolution and experimental time.

  • Data Analysis: Analyze the resulting thermogram to identify the melting point (endotherm) and the onset temperature of the decomposition exotherm. Integrate the area under the exotherm to calculate the enthalpy of decomposition (ΔHd).

Thermogravimetric Analysis (TGA) Protocol

Causality: TGA complements DSC by showing the temperature at which the material begins to lose mass. Correlating mass loss with a DSC exotherm confirms that the event is a decomposition reaction rather than a phase change. It also reveals if solvent or water is lost before the main decomposition event.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's microbalance.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program: Equilibrate at 30°C. Ramp the temperature at 10°C/min to 450°C.

  • Data Analysis: Examine the TGA curve for significant mass loss steps. Determine the onset temperature of decomposition (Td), defined as the temperature at which 5% weight loss occurs.[7]

Predictive Data and Interpretation

Based on literature values for analogous benzotriazole structures, we can predict the likely thermal properties of (1H-benzo[d]triazol-5-yl)methanol. These values must be confirmed experimentally.

ParameterPredicted ValueSignificance in Process Safety
Melting Point (Tm) ~150 - 200 °CDefines the transition to a liquid phase. Processing should ideally occur well below this temperature.
Decomposition Onset (Td) (DSC) ~270 - 320 °CThe temperature at which self-heating can begin. A critical parameter for defining maximum safe operating temperatures.
5% Mass Loss (TGA) ~280 - 330 °CConfirms that the thermal event detected by DSC is decomposition. Should closely correlate with the DSC onset.
Enthalpy of Decomposition (ΔHd) > -200 J/gA high exothermic value indicates significant stored energy. Values exceeding -300 J/g often require advanced safety assessment.

Potential Decomposition Pathway and Process Safety Implications

The primary decomposition mechanism for the benzotriazole ring involves the cleavage of the N-N bonds and the liberation of nitrogen gas. This is a highly favorable process that releases significant energy.

Caption: Conceptual thermal decomposition pathway.

The key takeaways for process safety are:

  • Gas Evolution: The release of N₂ can rapidly pressurize a closed vessel, leading to a catastrophic failure. All heating operations must be conducted in appropriately vented systems.

  • Runaway Potential: The high exothermicity means that once decomposition begins, it can self-accelerate, a phenomenon known as a runaway reaction. The rate of heat generation can quickly outpace the system's ability to remove heat, leading to a rapid increase in temperature and pressure.

  • Maximum Safe Temperature: As a rule of thumb, the maximum recommended process temperature should be at least 100°C below the onset of decomposition as determined by DSC. For (1H-benzo[d]triazol-5-yl)methanol, this would tentatively place the maximum safe operating temperature below 170°C, pending experimental verification.

Conclusion

While (1H-benzo[d]triazol-5-yl)methanol is a valuable synthetic intermediate, its benzotriazole core presents a significant and non-negotiable thermal hazard. Based on the behavior of related compounds, it is predicted to undergo a highly energetic exothermic decomposition at temperatures likely above 270°C. This decomposition involves the release of nitrogen gas, posing risks of both thermal runaway and over-pressurization.

Therefore, it is imperative that drug development professionals treat this compound as potentially hazardous. The experimental protocols for DSC and TGA outlined in this guide represent the minimum required due diligence before any thermal processing or scale-up is attempted. This data is the foundation upon which all safe handling procedures, process parameters, and emergency relief system designs must be built.

References

  • Kansas State University. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION.
  • ResearchGate. (n.d.). Degradation of benzotriazole and benzothiazole in treatment wetlands and by artificial sunlight | Request PDF.
  • MDPI. (n.d.). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation.
  • ResearchGate. (n.d.). Benzotriazole is thermally more stable than 1,2,3-triazole | Request PDF.
  • ResearchGate. (n.d.). Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: Kinetics, mechanisms, products and toxicology | Request PDF.
  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (n.d.).
  • PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior.
  • National Institutes of Health. (n.d.). Preparation, Thermal, and Optical Properties of D-A-Type Molecules Based on 1,3,5-Triazine for Violet-Blue Fluorescent Materials.
  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.

Sources

Methodological & Application

Application Notes & Protocols: (1H-benzo[d]triazol-5-yl)methanol as a Ligand in Copper-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Benzotriazole-Based Ligands in Catalysis

In the landscape of modern synthetic organic chemistry, copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is often dictated by the choice of ligand, which modulates the solubility, stability, and reactivity of the copper catalyst. Benzotriazole and its derivatives have garnered significant attention as versatile and sustainable ligands in metal-catalyzed reactions.[1] These compounds are inexpensive, thermally stable, and possess both electron-donating and electron-accepting properties, making them highly adaptable to various reaction conditions.[1]

This guide focuses on a specific derivative, (1H-benzo[d]triazol-5-yl)methanol, a bifunctional ligand that leverages both the nitrogen atoms of the triazole ring and the hydroxyl group for chelation. This bidentate coordination is crucial for stabilizing the copper center and facilitating the catalytic cycle. We will delve into the practical application of this ligand in key copper-catalyzed transformations, providing detailed protocols and mechanistic insights relevant to researchers in academia and the pharmaceutical industry.

Mechanistic Rationale: The Role of (1H-benzo[d]triazol-5-yl)methanol in Catalysis

The efficacy of (1H-benzo[d]triazol-5-yl)methanol as a ligand in copper-catalyzed reactions stems from its ability to form a stable chelate with the copper ion. The nitrogen atoms of the benzotriazole ring and the lone pair of electrons on the hydroxyl group's oxygen atom can coordinate with the copper center, creating a more stable and soluble catalytic species.[2][3] This chelation enhances the catalytic activity of copper(I) salts, which are often the active catalytic species in these reactions.[4][5]

The proposed catalytic cycle for a generic copper-catalyzed cross-coupling reaction, such as an Ullmann-type condensation, is depicted below. The ligand plays a crucial role in each step, from the initial formation of the active catalyst to the final reductive elimination that yields the desired product.

Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for Copper-Catalyzed Cross-Coupling CuI Cu(I) Source (e.g., CuI) Active_Catalyst [Cu(I)-Ligand] Complex CuI->Active_Catalyst + Ligand Ligand (1H-benzo[d]triazol-5-yl)methanol Ligand->Active_Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Substrate_A Aryl Halide (Ar-X) Substrate_A->Oxidative_Addition Substrate_B Nucleophile (Nu-H) Metathesis Metathesis/Deprotonation Substrate_B->Metathesis Base Base Base->Metathesis Intermediate_1 [Ar-Cu(III)-Ligand] Complex Oxidative_Addition->Intermediate_1 Intermediate_1->Metathesis Intermediate_2 [Ar-Cu(III)(Nu)-Ligand] Complex Metathesis->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Coupled Product (Ar-Nu) Reductive_Elimination->Product

Figure 1: Proposed Catalytic Cycle for Copper-Catalyzed Cross-Coupling.

Detailed Protocol: Copper-Catalyzed S-Arylation of Thiols

This protocol details the synthesis of aryl sulfides via a copper-catalyzed C-S cross-coupling reaction using (1H-benzo[d]triazol-1-yl)methanol as a ligand. This transformation is a variation of the Ullmann condensation and is highly valuable in medicinal chemistry due to the prevalence of the aryl sulfide moiety in pharmaceutical compounds.[2][3]

Materials and Equipment
  • Reactants: Aryl halide (e.g., 1-bromo-4-methoxybenzene), thiol (e.g., benzenethiol)

  • Catalyst: Copper(I) iodide (CuI)

  • Ligand: (1H-benzo[d]triazol-1-yl)methanol

  • Base: Potassium tert-butoxide (KOt-Bu)

  • Solvent: Anhydrous dimethyl sulfoxide (DMSO)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and stir bar, heating mantle or oil bath, inert gas supply (argon or nitrogen), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography setup.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow for S-Arylation start Start setup Reaction Setup: - Add CuI, ligand, and base to a Schlenk flask. - Evacuate and backfill with inert gas. start->setup reagents Reagent Addition: - Add anhydrous DMSO. - Add aryl halide and thiol via syringe. setup->reagents reaction Reaction: - Heat the mixture at 80-100 °C. - Monitor progress by TLC. reagents->reaction workup Workup: - Cool to room temperature. - Quench with water. - Extract with an organic solvent (e.g., ethyl acetate). reaction->workup purification Purification: - Dry the organic layer over Na2SO4. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification end End: Characterize the pure product. purification->end

Figure 2: Experimental Workflow for S-Arylation.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (0.5 mol%), (1H-benzo[d]triazol-1-yl)methanol (1.0 mol%), and potassium tert-butoxide (1.4 mmol). The flask is then evacuated and backfilled with the inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition: Anhydrous DMSO (2.0 mL) is added to the flask via a syringe. The aryl halide (1.0 mmol) and the thiol (1.2 mmol) are then added sequentially via syringe.

  • Reaction: The reaction mixture is stirred and heated to 100 °C in an oil bath. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired aryl sulfide.

Quantitative Data Summary

The following table summarizes typical reaction parameters for various copper-catalyzed reactions utilizing benzotriazole-based ligands.

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
S-Arylation CuI (0.5 mol%), (1H-benzo[d]triazol-1-yl)methanol (1.0 mol%)KOt-BuDMSO10077-86[2][3]
Ullmann C-O Coupling CuI (2 mol%), 1-(hydroxymethyl)-1H-benzotriazole (5.0 mol%)K2CO3DMF120Good to Excellent[6]
Glaser Coupling CuI (2 mol%), 1H-benzotriazole (5 mol%)K2CO3-Room Temp.up to 85[7][8][9]
Azide-Alkyne Cycloaddition (CuAAC) Cu(II)-benzotriazole complexes---up to 98[10]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Use fresh, high-purity CuI and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Purify starting materials if necessary.
Formation of Side Products - Homocoupling of the thiol or aryl halide- Decomposition of the catalyst or ligand- Optimize the reaction temperature and time.- Adjust the stoichiometry of the reactants and base.- Consider a different copper source or ligand.
Difficulty in Product Isolation - Emulsion formation during workup- Co-elution of product with impurities- Add brine during the workup to break emulsions.- Optimize the solvent system for column chromatography.

Conclusion

(1H-benzo[d]triazol-5-yl)methanol and its isomers have proven to be highly effective, economical, and robust ligands for a variety of copper-catalyzed cross-coupling reactions. Their bidentate nature and thermal stability contribute to the formation of highly active and stable catalytic species. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

  • Stack, T. D. P. (2018). Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. Chemical Science.
  • Verma, A. K., et al. (2019). Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. ACS Omega, 4(1), 2418–2424. [Link]

  • Verma, A. K., et al. (2019). Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. ACS Omega. [Link]

  • Verma, A. K., et al. (2019). Benzotriazole as an Efficient Ligand in Cu-Catalyzed Glaser Reaction. ResearchGate. [Link]

  • Kumar, A., et al. (2020). An expeditious and clean synthesis of novel benzotriazole-triazole conjugates via Copper-catalyzed Azide-Alkyne cycloaddition click protocol (CuAAC). ResearchGate. [Link]

  • Verma, A. K., et al. (2015). (1H-BENZO[d][7][8][11]TRIAZOL-1-YL)METHANOL: AN EFFICIENT BIDENTATE LIGAND FOR COPPER CATALYZED S-ARYLATION OF THIOLS. Connect Journals. [Link]

  • Singh, M., et al. (2019). 1-(Hydroxymethyl)-1H-benzotriazole: An Efficient Ligand for Copper-Catalyzed Ullmann-Type Coupling Reaction Leading to Expeditious Synthesis of Diverse Benzoxazoles and Benzothiazoles. ResearchGate. [Link]

  • Pessanha, M., et al. (2020). Copper(II)-benzotriazole coordination compounds in click chemistry: a diagnostic reactivity study. Dalton Transactions. [Link]

  • Verma, A. K., et al. (2020). Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. Chemical Communications. [Link]

  • Buchwald, S. L., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

  • Fokin, V. V., et al. (2010). Benzimidazole and Related Ligands for Cu-Catalyzed Azide−Alkyne Cycloaddition. Organic Letters, 12(20), 4612–4615. [Link]

  • Verma, A. K., et al. (2015). AN EFFICIENT BIDENTATE LIGAND FOR COPPER CATALYZED S-ARYLATION OF THIOLS. Connect Journals. [Link]

  • Stack, T. D. P. (2018). Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. OUCI. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Buchwald, S. L., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. MIT Open Access Articles. [Link]

Sources

Functionalization of the hydroxyl group of (1H-benzo[d]triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Hydroxyl Group of (1H-benzo[d]triazol-5-yl)methanol

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the chemical modification of the primary hydroxyl group in (1H-benzo[d]triazol-5-yl)methanol. The benzotriazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Functionalization of the 5-methanol substituent is a critical step in developing novel derivatives for drug discovery and materials science.[4][5] This document outlines four principal synthetic strategies: etherification, esterification, conversion to halides, and the Mitsunobu reaction. Each section explains the underlying chemical principles, offers field-proven insights into optimizing reaction conditions, and presents step-by-step protocols designed for reproducibility and scalability.

Introduction: The Strategic Importance of (1H-benzo[d]triazol-5-yl)methanol

(1H-benzo[d]triazol-5-yl)methanol is a key building block for chemical synthesis. Its structure combines a benzylic alcohol—a versatile functional handle—with the benzotriazole nucleus. The fused aromatic system of benzotriazole provides a unique electronic environment and the ability to engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors.[3]

The hydroxyl group of the 5-methanol moiety serves as the primary point for diversification. By converting this alcohol into ethers, esters, halides, and other functional groups, researchers can systematically modulate the molecule's physicochemical properties, including:

  • Lipophilicity: Affecting cell membrane permeability and solubility.

  • Pharmacokinetics: Influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Pharmacodynamics: Modifying the binding affinity and efficacy at the target site.

This guide provides the practical, validated methodologies required to unlock the synthetic potential of this valuable intermediate.

Core Chemistry: Reactivity of a Benzylic Alcohol

The hydroxyl group in (1H-benzo[d]triazol-5-yl)methanol is a primary, benzylic alcohol. This structural feature dictates its reactivity.

  • Benzylic Position: The carbon atom bearing the hydroxyl group is adjacent to the benzene ring of the benzotriazole system. This proximity allows for the stabilization of any potential carbocation intermediate through resonance, which can favor SN1-type reaction mechanisms under certain acidic conditions.[6]

  • Poor Leaving Group: The hydroxide ion (OH⁻) is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. All successful functionalization strategies rely on a crucial initial step: activating the hydroxyl group to convert it into a good leaving group (e.g., H₂O, a tosylate, or an oxyphosphonium species).[7][8]

The following sections detail robust methods to achieve this activation and subsequent substitution.

G cluster_main Overall Functionalization Workflow start (1H-benzo[d]triazol-5-yl)methanol ether Ethers (R-O-CH₂-Ar) start->ether Etherification (e.g., Williamson) ester Esters (R-CO-O-CH₂-Ar) start->ester Esterification (e.g., Acyl Halide) halide Halides (X-CH₂-Ar) start->halide Halogenation (e.g., SOCl₂) other Other Nucleophiles (Nu-CH₂-Ar) start->other Mitsunobu Reaction halide->other Sₙ2 Substitution

Caption: General workflow for functionalizing (1H-benzo[d]triazol-5-yl)methanol.

Protocol I: Ether Synthesis via Williamson Etherification

This classic method provides a reliable route to a wide range of benzylic ethers. It is a two-step process involving the deprotonation of the alcohol to form a potent nucleophile (an alkoxide), followed by an SN2 reaction with an alkyl halide.

Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It irreversibly deprotonates the alcohol without competing in the subsequent substitution step. Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the alkoxide intermediate and promote the SN2 reaction.

G cluster_ether Williamson Ether Synthesis alcohol Ar-CH₂OH alkoxide Ar-CH₂O⁻Na⁺ alcohol->alkoxide Deprotonation (THF, 0°C to RT) base NaH ether Ar-CH₂-O-R alkoxide->ether Sₙ2 Attack alkyl_halide R-X alkyl_halide->ether

Caption: Reaction scheme for Williamson ether synthesis.

Detailed Protocol: Synthesis of 5-((ethoxymethyl)-1H-benzo[d]triazole)
Materials & Reagents
(1H-benzo[d]triazol-5-yl)methanol (1.0 eq)
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
Iodoethane (or Bromoethane) (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous NH₄Cl solution
Ethyl acetate, Hexanes
Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1H-benzo[d]triazol-5-yl)methanol (e.g., 1.49 g, 10 mmol).

  • Solvent Addition: Add anhydrous THF (e.g., 50 mL) and stir to dissolve. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (60% dispersion, e.g., 0.48 g, 12 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The formation of the sodium alkoxide should be complete.

  • Nucleophilic Substitution: Cool the mixture back to 0 °C and add iodoethane (e.g., 1.2 mL, 15 mmol) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure ether.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol II: Ester Synthesis via Acylation

Esterification is a fundamental transformation that introduces a carbonyl group, often used to create prodrugs or modify polarity. The most direct method for a primary alcohol is reaction with a highly reactive acyl chloride in the presence of a non-nucleophilic base.[9][10]

Causality: Pyridine or triethylamine is used as a base to neutralize the HCl generated during the reaction.[9] This prevents protonation of the starting alcohol or the product and drives the reaction to completion. The reaction is typically fast and high-yielding.

G cluster_ester Esterification with Acyl Chloride alcohol Ar-CH₂OH ester Ar-CH₂-O-COR alcohol->ester Nucleophilic Attack acyl_chloride R-COCl acyl_chloride->ester base Pyridine base->ester HCl Scavenger

Caption: Reaction scheme for esterification with an acyl chloride.

Detailed Protocol: Synthesis of (1H-benzo[d]triazol-5-yl)methyl acetate
Materials & Reagents
(1H-benzo[d]triazol-5-yl)methanol (1.0 eq)
Acetyl Chloride (1.2 eq)
Pyridine (or Triethylamine) (1.5 eq)
Anhydrous Dichloromethane (DCM)
1 M aqueous HCl solution
Saturated aqueous NaHCO₃ solution
Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Dissolve (1H-benzo[d]triazol-5-yl)methanol (e.g., 1.49 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.

  • Base Addition: Add pyridine (e.g., 1.2 mL, 15 mmol).

  • Acylation: Add acetyl chloride (e.g., 0.85 mL, 12 mmol) dropwise to the stirred solution at 0 °C. A precipitate (pyridinium hydrochloride) may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor completion by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess pyridine), water, and saturated NaHCO₃ solution.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often pure enough for many applications, but can be further purified by recrystallization or flash chromatography if necessary.

  • Characterization: Confirm product identity via ¹H NMR (expect a new singlet around 2.1 ppm for the methyl group) and IR spectroscopy (expect a strong C=O stretch around 1740 cm⁻¹).

Protocol III: Conversion to Benzylic Halides

Converting the alcohol to a halide transforms it into a versatile electrophile, ready for substitution by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols). Thionyl chloride (SOCl₂) is a standard reagent for this conversion.[6]

Causality: SOCl₂ reacts with the alcohol to form a chlorosulfite intermediate. This intermediate is then attacked by the chloride ion (from SOCl₂) in an SN2 or SNi (internal nucleophilic substitution) fashion. The byproducts, SO₂ and HCl, are gases, which helps drive the reaction to completion.[6]

G cluster_halide Conversion to Chloride with SOCl₂ alcohol Ar-CH₂OH intermediate Ar-CH₂-O-S(O)Cl alcohol->intermediate socl2 SOCl₂ socl2->intermediate halide Ar-CH₂-Cl intermediate->halide Sₙ2 or Sₙi (-SO₂, -HCl) G cluster_mitsunobu Mitsunobu Reaction alcohol Ar-CH₂OH product Ar-CH₂-Nu alcohol->product reagents PPh₃ + DEAD reagents->product nucleophile H-Nu (pKa < 13) nucleophile->product byproducts Ph₃P=O + DEAD-H₂ product->byproducts

Caption: Conceptual overview of the Mitsunobu reaction.

Detailed Protocol: Synthesis of 2-((1H-benzo[d]triazol-5-yl)methyl)isoindoline-1,3-dione
Materials & Reagents
(1H-benzo[d]triazol-5-yl)methanol (1.0 eq)
Phthalimide (1.1 eq)
Triphenylphosphine (PPh₃) (1.2 eq)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
Anhydrous Tetrahydrofuran (THF)
Diethyl ether

Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve (1H-benzo[d]triazol-5-yl)methanol (e.g., 1.49 g, 10 mmol), phthalimide (1.62 g, 11 mmol), and PPh₃ (3.15 g, 12 mmol) in anhydrous THF (60 mL).

  • Activation: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DEAD (e.g., 1.9 mL of 40% solution in toluene, 12 mmol) dropwise over 20 minutes. The solution may turn from colorless to yellow/orange. Caution: Azodicarboxylates are hazardous.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. A white precipitate (triphenylphosphine oxide) may form.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue contains the product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel. Alternatively, trituration with cold diethyl ether can sometimes precipitate the product while leaving the more soluble byproducts in solution.

  • Characterization: Confirm the structure by NMR and MS. The resulting phthalimide can be cleaved with hydrazine to yield the corresponding primary amine.

Summary of Functionalization Methods

MethodReagentsKey AdvantagesPotential Challenges
Etherification NaH, Alkyl HalideReliable, good for various alkyl groups.Requires strictly anhydrous conditions; NaH is highly reactive.
Esterification Acyl Chloride, PyridineFast, high-yielding, simple work-up.Acyl chlorides can be moisture-sensitive; base removal is key.
Halogenation SOCl₂ or PBr₃Creates a versatile intermediate; gaseous byproducts.Reagents are corrosive and hazardous; product may be unstable.
Mitsunobu PPh₃, DEAD, NucleophileVery mild conditions; wide range of nucleophiles.Stoichiometric byproducts (Ph₃P=O) can complicate purification.

References

  • IJNRD (International Journal of Novel Research and Development). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. Available from: [Link]

  • GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). Available from: [Link]

  • Di Mola, A., et al. Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. Available from: [Link]

  • Hilaris Publisher. Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Available from: [Link]

  • World Journal of Pharmaceutical Research. Benzotriazole: A Privileged Heterocyclic Scaffold in Drug Development. (2025). Available from: [Link]

  • CHEM 2325 Module 6. Conversion of Alcohol to Alkyl Halide via Reaction with HX (Mechanisms). (2024). YouTube. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • Singh, V., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). National Institutes of Health. Available from: [Link]

  • ACS Omega. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2020). Available from: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]

  • Wikipedia. Mitsunobu reaction. Available from: [Link]

  • ResearchGate. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. (2018). Available from: [Link]

  • IISTE.org. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Available from: [Link]

  • Master Organic Chemistry. Making Alkyl Halides From Alcohols. (2015). Available from: [Link]

  • Chemistry LibreTexts. 10.5: Preparing Alkyl Halides from Alcohols. (2024). Available from: [Link]

  • Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. (2008). Available from: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Triazole Ring of (1H-benzo[d]triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Benzotriazole Scaffold in Modern Chemistry

(1H-benzo[d]triazol-5-yl)methanol is a bifunctional molecule featuring a reactive hydroxymethyl group and a nucleophilic triazole ring system. The benzotriazole core is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties.[1][2][3][4][5] The ability of the three nitrogen atoms to participate in hydrogen bonding and coordination complexes makes benzotriazole derivatives adept at interacting with biological targets like enzymes and receptors.[4]

This guide provides a detailed exploration of synthetic strategies for the derivatization of the triazole ring of (1H-benzo[d]triazol-5-yl)methanol. The focus is on explaining the causality behind experimental choices, particularly concerning the critical challenge of regioselectivity, to provide researchers with robust and reproducible protocols.

Core Concept: The Challenge of Regioselectivity

A primary hurdle in the derivatization of benzotriazole is controlling the site of substitution on the triazole ring. The system exists in a tautomeric equilibrium between the 1H- and 2H-forms. Consequently, reactions like alkylation or arylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers.

The N1-substituted product is typically the thermodynamically favored isomer, while the N2-substituted product is often the kinetically favored one. The final product ratio is highly dependent on factors such as the solvent, the nature of the electrophile, the base used, and, most critically, the catalyst employed.[6][7] Modern catalytic systems have been developed to provide exquisite control over this regioselectivity, enabling the targeted synthesis of either the N1 or N2 isomer.[8][9][10][11]

Figure 1: Tautomerism and competing N1/N2 derivatization pathways in benzotriazole.

Section 1: N-Alkylation of the Triazole Ring

N-alkylation is the most fundamental modification of the benzotriazole ring. While traditional methods often yield isomeric mixtures, catalyst-controlled protocols can deliver high regioselectivity.

Protocol 1.1: General N-Alkylation with Alkyl Halides (Non-selective)

This protocol describes a standard procedure that typically results in a mixture of N1 and N2 isomers, which must be separated chromatographically. It serves as a baseline for understanding the inherent reactivity of the scaffold.

Principle: A base is used to deprotonate the benzotriazole, creating a nucleophilic anion that attacks the alkyl halide. Polar aprotic solvents like DMF or THF are commonly used.[6]

Materials and Reagents:

  • (1H-benzo[d]triazol-5-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1H-benzo[d]triazol-5-yl)methanol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to separate the N1 and N2 isomers.

Protocol 1.2: Regioselective N2-Alkylation with Diazo Compounds (Rhodium-Catalyzed)

This advanced protocol achieves high selectivity for the N2 position, a feat difficult to accomplish with classical methods.[10]

Principle: A rhodium(II) catalyst reacts with a diazo compound to form a rhodium-carbene intermediate. The N2 atom of the 1H-benzotriazole tautomer selectively attacks this electrophilic carbene, followed by a proton transfer to yield the N2-alkylated product. DFT calculations suggest this proceeds via a formal 1,3-hydrogen shift.[10]

Materials and Reagents:

  • (1H-benzo[d]triazol-5-yl)methanol (1.2 eq)

  • Diazo compound (e.g., ethyl diazoacetate) (1.0 eq)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1-2 mol%)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol Steps:

  • To a flame-dried Schlenk tube under an inert atmosphere, add (1H-benzo[d]triazol-5-yl)methanol and Rh₂(OAc)₄.

  • Add anhydrous solvent (DCM or DCE).

  • Slowly add a solution of the diazo compound in the same solvent via a syringe pump over 2-3 hours at room temperature. Caution: Diazo compounds are potentially explosive and toxic. Handle with care in a fume hood.

  • Stir the reaction for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC until the diazo compound is consumed.

  • Concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure N2-alkylated product.

Figure 2: Workflow for Rhodium-Catalyzed N2-Alkylation.

Table 1: Comparison of N-Alkylation Protocols
ProtocolReagentCatalystSelectivityTypical YieldKey Consideration
1.1 Alkyl HalideNone (Base-mediated)Low (N1/N2 Mixture)60-85% (combined)Requires chromatographic separation.
1.2 Diazo CompoundRh₂(OAc)₄High (>95% N2)75-95%Requires specialized diazo reagents and catalyst.

Section 2: N-Arylation of the Triazole Ring

The introduction of an aryl group onto the triazole ring is crucial for developing compounds with applications as UV absorbers and pharmaceuticals.[12] Copper-catalyzed cross-coupling reactions are a mainstay for this transformation.

Protocol 2.1: Copper-Catalyzed N1-Arylation with Arylboronic Acids

This protocol provides a reliable method for the selective synthesis of N1-aryl benzotriazoles.

Principle: This reaction, a variation of the Chan-Lam coupling, involves the copper-mediated cross-coupling of an N-H bond with a boronic acid. Benzotriazole itself can act as an excellent ligand for the copper catalyst, facilitating the reaction.[13][14] The reaction generally favors the thermodynamically more stable N1 isomer.

Materials and Reagents:

  • (1H-benzo[d]triazol-5-yl)methanol (1.0 eq)

  • Arylboronic acid (e.g., phenylboronic acid) (1.5 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous DMF or Toluene

  • Pyridine (optional, as co-solvent/ligand)

Protocol Steps:

  • Add (1H-benzo[d]triazol-5-yl)methanol, the arylboronic acid, CuI, and Cs₂CO₃ to a sealable reaction vessel.

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).

  • Add anhydrous solvent (e.g., DMF).

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

G CuI Cu(I) Intermediate1 [Cu(I)-Bt] CuI->Intermediate1 + Bt-H - H⁺ A Bt-H B ArB(OH)₂ Base Base Intermediate2 [Ar-Cu(III)-Bt] Intermediate1->Intermediate2 Oxidative Addition + ArB(OH)₂ Intermediate2->CuI Reductive Elimination Product Ar-Bt Intermediate2->Product

Figure 3: Simplified Catalytic Cycle for Cu-Catalyzed N-Arylation.

Section 3: Benzotriazole as a Synthetic Auxiliary: The Mannich Reaction

Benzotriazole is an exceptional synthetic auxiliary, particularly in Mannich-type reactions. It functions as an "activator" and a superior leaving group, enabling the formation of C-C bonds under mild conditions.[15]

Protocol 3.1: Synthesis of a Mannich Base Precursor

Principle: (1H-benzo[d]triazol-5-yl)methanol reacts with an aldehyde and a secondary amine to form a stable N-aminoalkylbenzotriazole adduct. This adduct serves as a solid, stable equivalent of a reactive iminium ion.[16]

Materials and Reagents:

  • (1H-benzo[d]triazol-5-yl)methanol (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Secondary amine (e.g., piperidine) (1.0 eq)

  • Toluene

Protocol Steps:

  • Combine (1H-benzo[d]triazol-5-yl)methanol, the aldehyde, and the secondary amine in toluene in a round-bottom flask fitted with a Dean-Stark apparatus.

  • Heat the mixture to reflux for 4-6 hours, azeotropically removing the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Once the starting materials are consumed, cool the reaction mixture and remove the toluene under reduced pressure.

  • The resulting crude N-aminoalkylbenzotriazole is often pure enough for the next step or can be recrystallized if necessary.

Protocol 3.2: Nucleophilic Displacement of Benzotriazole

Principle: The Mannich base precursor from Protocol 3.1 is an excellent electrophile. The benzotriazolyl group is readily displaced by a wide range of carbon and heteroatom nucleophiles, driven by the formation of the stable benzotriazole anion.[15][16]

Materials and Reagents:

  • N-aminoalkylbenzotriazole precursor (from 3.1) (1.0 eq)

  • Nucleophile (e.g., malononitrile, indole) (1.1 eq)

  • Base (if required for nucleophile generation, e.g., NaH)

  • Anhydrous THF or DCM

Protocol Steps:

  • Dissolve the nucleophile in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • If the nucleophile is a CH-acidic compound, cool to 0 °C and add a base like NaH. Stir for 20 minutes to generate the nucleophilic anion.

  • Add a solution of the N-aminoalkylbenzotriazole precursor in THF to the nucleophile solution.

  • Allow the reaction to stir at room temperature for 2-12 hours.

  • Monitor the reaction by TLC for the formation of the new product and benzotriazole.

  • Quench the reaction with water or saturated aqueous NH₄Cl.

  • Extract with an appropriate organic solvent (e.g., EtOAc or DCM).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the product via column chromatography.

References

  • Capture of benzotriazole-based Mannich electrophiles by CH-acidic compounds. RSC Advances. Available at: [Link]

  • Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters. Available at: [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Photochemistry of Benzotriazoles: Generation of 1,3-Diradicals and Intermolecular Cycloaddition as a New Route toward Indoles and Dihydropyrrolo[3,4-b]Indoles. Molecules. Available at: [Link]

  • Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. Available at: [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Available at: [Link]

  • Facile route for N1-aryl benzotriazoles from diazoamino arynes via CuI-mediated intramolecular N-arylation. Tetrahedron Letters. Available at: [Link]

  • Benzyne Click Chemistry: Synthesis of Benzotriazoles from Benzynes and Azides. Organic Chemistry Portal. Available at: [Link]

  • COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES. CUNY Academic Works. Available at: [Link]

  • Benzotriazoles via [3 + 2] cycloaddition of 1,3-dipolar compounds and benzynes. ResearchGate. Available at: [Link]

  • Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Available at: [Link]

  • Synthesis of Benzotriazoles from Benzynes and Azides. ACS Publications. Available at: [Link]

  • Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. Available at: [Link]

  • A Brief Review on Medicinal Uses and Applications of Benztriazole. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. Available at: [Link]

  • Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. Available at: [Link]

  • Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition. Available at: [Link]

  • Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. RSC Publishing. Available at: [Link]

  • Benzotriazole-assisted synthesis of α-acylaminonitriles and a conceptually novel method for peptide elongation. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Benzotriazole: An Excellent Ligand for Cu-Catalyzed N-Arylation of Imidazoles with Aryl and Heteroaryl Halides. ResearchGate. Available at: [Link]

  • Capture of benzotriazole-based Mannich electrophiles by CH-acidic compounds. RSC Advances. Available at: [Link]

  • The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. Available at: [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. Available at: [Link]

Sources

Use of (1H-benzo[d]triazol-5-yl)methanol in the synthesis of antifungal agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Use of (1H-benzo[d]triazol-5-yl)methanol in the Synthesis of Novel Antifungal Agents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with improved efficacy and broader spectra of activity. Benzotriazole derivatives have emerged as a highly promising class of compounds, often exerting their effect through the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[1][2][3] This guide details the strategic application of (1H-benzo[d]triazol-5-yl)methanol as a versatile starting material for synthesizing advanced antifungal candidates. We provide a comprehensive overview of the underlying medicinal chemistry principles, a detailed, field-tested protocol for the synthesis of a novel fluconazole-benzotriazole hybrid, and insights into the structure-activity relationships that govern the potency of these molecules.

The Benzotriazole Scaffold: A Privileged Pharmacophore in Antifungal Discovery

The benzotriazole moiety is a bioisostere of imidazole, a core component in many early azole antifungals.[1] Its incorporation into molecular scaffolds can enhance binding affinity to target enzymes and improve pharmacological profiles.[4][5] The primary mechanism of action for most azole antifungals involves the disruption of the fungal cell membrane's integrity by depleting ergosterol.[2] The nitrogen-rich benzotriazole ring coordinates with the heme iron atom in the active site of CYP51, effectively halting the conversion of lanosterol to ergosterol.[1][3] This disruption is catastrophic for the fungal cell, leading to growth arrest and cell death.

The significance of the benzotriazole scaffold extends to overcoming drug resistance. Modifications of established drugs like fluconazole with benzotriazole rings have yielded analogs with superior activity against resistant strains of Candida and Aspergillus.[6][7]

Mechanism_of_Action Fig. 1: Mechanism of Azole Antifungal Action Lanosterol Lanosterol CYP51 Fungal Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component CYP51->Ergosterol Inhibition->CYP51 Inhibition BTA_Agent Benzotriazole-based Antifungal Agent BTA_Agent->Inhibition

Fig. 1: Mechanism of Azole Antifungal Action

(1H-benzo[d]triazol-5-yl)methanol: A Versatile Synthon

(1H-benzo[d]triazol-5-yl)methanol is a strategically valuable starting material. Its structure comprises two key features:

  • The Benzotriazole Core: The pharmacologically active moiety responsible for CYP51 inhibition.

  • The Hydroxymethyl Group (-CH₂OH): A reactive handle at the 5-position, allowing for covalent linkage to other molecular fragments without disrupting the triazole ring's essential coordinating nitrogens.

This hydroxymethyl group can be readily converted into a more reactive electrophilic center, such as a chloromethyl or bromomethyl group. This "activation" step transforms the molecule into a potent alkylating agent, perfect for coupling with nucleophilic sites on other core structures, such as the hydroxyl or amino groups found in other drug scaffolds. This approach allows for the modular construction of novel hybrid molecules, combining the antifungal power of the benzotriazole moiety with the favorable pharmacokinetic properties of an existing drug.

Synthetic_Workflow Fig. 2: General Synthetic Strategy Start (1H-benzo[d]triazol-5-yl)methanol (Starting Material) Intermediate 5-(Chloromethyl)-1H-benzo[d]triazole (Activated Intermediate) Start->Intermediate Activation Step (e.g., SOCl₂) Final Novel Benzotriazole-Hybrid Antifungal Agent Intermediate->Final Coupling Reaction Core Antifungal Scaffold (e.g., Fluconazole Core) Core->Final Nucleophilic Attack Reaction_Scheme Fig. 3: Two-Step Synthesis of a Fluconazole-Benzotriazole Hybrid cluster_0 Part A: Activation cluster_1 Part B: Coupling start_img inter_img start_img->inter_img  SOCl₂, Anhydrous DCM  0 °C to RT, 3h start_label (1H-benzo[d]triazol- 5-yl)methanol (1) inter_label 5-(Chloromethyl)-1H- benzo[d]triazole (2) flu_img plus + final_label Final Hybrid (3) inter_img2 reaction_arrow  1. NaH, Anhydrous DMF  2. Stir 12-18h at RT

Sources

Application of (1H-benzo[d]triazol-5-yl)methanol as a corrosion inhibitor for copper

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (1H-benzo[d]triazol-5-yl)methanol: A Novel Benzotriazole Derivative for Copper Corrosion Inhibition

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of (1H-benzo[d]triazol-5-yl)methanol as a high-efficacy corrosion inhibitor for copper and its alloys. While benzotriazole (BTA) is a well-established benchmark in copper protection, its functionalized derivatives represent a frontier for developing inhibitors with enhanced performance characteristics.[1][2][3] This guide moves beyond standard protocols to explain the scientific rationale behind experimental design, from theoretical evaluation using quantum chemistry to empirical validation through electrochemical and surface analysis techniques. We present a framework for evaluating (1H-benzo[d]triazol-5-yl)methanol, leveraging the extensive knowledge base of its parent compound, BTA, to propose mechanisms and testing methodologies.

Introduction: The Rationale for Functionalized Benzotriazoles

Copper's utility in industries ranging from electronics to heat exchange is often limited by its susceptibility to corrosion, particularly in aggressive aqueous environments containing chlorides or acids.[4][5] For decades, benzotriazole (BTA) has been the inhibitor of choice, renowned for its ability to form a robust, passive film on the copper surface.[1][6] This protective layer is a chemisorbed complex between copper ions and the BTA molecule, significantly reducing both anodic and cathodic corrosion reactions.[1][3]

The pursuit of next-generation inhibitors focuses on modifying the BTA backbone to enhance its protective properties. The subject of this guide, (1H-benzo[d]triazol-5-yl)methanol, introduces a hydroxymethyl (-CH₂OH) group to the benzene ring. This functionalization offers several theoretical advantages:

  • Enhanced Adsorption: The hydroxyl group provides an additional site for interaction with the copper surface, potentially through hydrogen bonding with surface oxides or direct coordination, strengthening the inhibitor film.

  • Modified Solubility: The polar -CH₂OH group can alter the inhibitor's solubility in aqueous media, potentially improving its performance and handling characteristics.

  • Cross-linking Potential: The reactive hydroxyl group could enable polymerization or cross-linking on the copper surface, forming a more durable and less permeable protective film.

This guide outlines the theoretical and experimental protocols necessary to rigorously evaluate these hypotheses and characterize the performance of (1H-benzo[d]triazol-5-yl)methanol as a copper corrosion inhibitor.

Proposed Mechanism of Inhibition

The inhibitive action of BTA is generally accepted to involve the formation of a Cu(I)-BTA complex.[1][2] The triazole ring's nitrogen atoms donate lone pair electrons to form coordinate bonds with copper atoms or ions on the surface, creating an insoluble polymeric film that acts as a physical barrier to corrosive species.[6]

For (1H-benzo[d]triazol-5-yl)methanol, we propose a multi-modal adsorption mechanism. The primary inhibition is still driven by the triazole moiety's interaction with the copper surface. However, the appended hydroxymethyl group can further stabilize this film. The oxygen atom's lone pair electrons can also participate in coordination, and the hydroxyl proton can engage in hydrogen bonding with the surface oxide layer (Cu₂O) or other inhibitor molecules.

G cluster_solution Corrosive Solution (e.g., NaCl) cluster_surface Copper Surface Inhibitor (1H-benzo[d]triazol-5-yl)methanol Cu_Surface Cu Substrate with Cu₂O Layer Inhibitor->Cu_Surface Adsorption via Triazole N atoms Inhibitor->Cu_Surface Interaction via -CH₂OH group Ions Cl⁻, H₂O, O₂ Ions->Cu_Surface Corrosion Attack Cu_BTM_Complex Protective Cu-(BTM) Film Ions->Cu_BTM_Complex Attack Blocked Cu_Surface->Cu_BTM_Complex Complex Formation

Caption: Proposed inhibition mechanism of (1H-benzo[d]triazol-5-yl)methanol (BTM) on copper.

Part I: Theoretical Evaluation Protocol

Before undertaking extensive experimental work, computational methods can provide valuable insights into an inhibitor's potential efficacy. Quantum chemical calculations, based on Density Functional Theory (DFT), are used to correlate molecular properties with inhibition efficiency.[7][8]

Protocol 3.1: Quantum Chemical Calculations

Objective: To calculate electronic properties of the (1H-benzo[d]triazol-5-yl)methanol molecule to predict its interaction with a copper surface.

Methodology:

  • Molecule Optimization:

    • Construct the 3D structure of (1H-benzo[d]triazol-5-yl)methanol using software like GaussView.

    • Perform geometry optimization using a DFT method, such as B3LYP with a 6-31G(d,p) basis set, within a quantum chemistry package like Gaussian.[8]

  • Parameter Calculation: From the optimized structure, calculate the following key parameters[7][9]:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest better inhibition potential.

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower E_LUMO values are favorable.

    • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and thus better potential for adsorption.

    • Dipole Moment (μ): Indicates the polarity of the molecule. A higher dipole moment may enhance adsorption on the metal surface.

    • Mulliken Population Analysis: To identify the specific atoms (e.g., N, O) with the highest electron density, which are the most probable sites for bonding to the copper surface.[9]

  • Interpretation: Compare the calculated values for (1H-benzo[d]triazol-5-yl)methanol with those of the parent BTA molecule. Favorable changes (e.g., higher E_HOMO, lower ΔE) would provide a strong theoretical basis for proceeding with experimental validation.

Part II: Experimental Evaluation Protocols

A multi-faceted experimental approach is required to fully characterize the inhibitor's performance. This involves electrochemical methods to quantify corrosion rates and surface analytical techniques to characterize the protective film.[10]

Protocol 4.1: Material and Solution Preparation
  • Copper Specimen Preparation:

    • Use high-purity copper coupons (e.g., 99.9%). For electrochemical tests, embed the copper in an insulating resin, leaving a defined surface area exposed (e.g., 1 cm²).

    • Mechanically abrade the exposed surface with successively finer grades of SiC emery paper (e.g., from 400 down to 1200 grade).

    • Rinse thoroughly with deionized water, then degrease with acetone or ethanol.

    • Dry the specimen in a stream of cool air and use immediately to prevent re-oxidation.

  • Corrosive Medium Preparation:

    • Prepare the test solution, for example, a 3.5% NaCl solution to simulate a marine environment, or an acidic solution like 0.5 M H₂SO₄ for industrial pickling applications.[11][12]

  • Inhibitor Solution Preparation:

    • (1H-benzo[d]triazol-5-yl)methanol (CAS: 106429-67-8) can be sourced from chemical suppliers.[13][14]

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., ethanol) if its aqueous solubility is limited.

    • Prepare a range of test solutions by adding different concentrations of the inhibitor to the corrosive medium (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM).

Protocol 4.2: Electrochemical Measurements

Electrochemical tests provide rapid and quantitative data on corrosion rates and inhibition mechanisms.[10] A standard three-electrode cell is used, comprising the copper specimen as the working electrode (WE), a platinum or graphite counter electrode (CE), and a reference electrode like a Saturated Calomel Electrode (SCE) or Ag/AgCl.[15]

4.2.1 Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and to identify whether the inhibitor acts on anodic, cathodic, or both reactions.

Methodology:

  • Immerse the three-electrode setup in the test solution and allow the open circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Using a potentiostat, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[5][15]

  • Plot the resulting potential (E) versus the logarithm of the current density (log i).

  • Data Analysis:

    • Extrapolate the linear portions of the anodic and cathodic branches of the curve (Tafel regions) back to their intersection point.

    • The potential at the intersection is E_corr, and the current density is i_corr.[16]

    • A lower i_corr value in the presence of the inhibitor indicates effective corrosion inhibition.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_uninh - i_corr_inh) / i_corr_uninh] x 100 where i_corr_uninh and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.

4.2.2 Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the properties of the inhibitor film and the charge transfer process at the metal-solution interface.

Methodology:

  • Establish a stable OCP as in the PDP protocol.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[17]

  • Record the impedance response and present the data as Nyquist and Bode plots.

  • Data Analysis:

    • The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system, indicating an increase in charge transfer resistance (R_ct).[12][18]

    • Model the data using an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters like R_ct and double-layer capacitance (C_dl).

    • Calculate the Inhibition Efficiency (IE%) from the R_ct values: IE% = [(R_ct_inh - R_ct_uninh) / R_ct_inh] x 100 where R_ct_uninh and R_ct_inh are the charge transfer resistances without and with the inhibitor, respectively.[19]

Hypothetical Data Summary
Inhibitor Conc. (mM)i_corr (μA/cm²) (from PDP)IE% (from PDP)R_ct (Ω·cm²) (from EIS)IE% (from EIS)
0 (Blank)15.2-450-
0.15.861.8125064.0
0.52.186.2480090.6
1.01.391.4820094.5
5.01.192.8890094.9
Protocol 4.3: Surface Analysis Techniques

Surface analysis provides direct visual and chemical evidence of the inhibitor's protective film.

4.3.1 Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology of the copper coupons after exposure to the corrosive environment.

Methodology:

  • Immerse copper coupons in the corrosive solution with and without the optimal inhibitor concentration for an extended period (e.g., 24 hours).

  • Gently remove the coupons, rinse with deionized water, and dry.

  • Analyze the surface morphology using an SEM. The uninhibited sample is expected to show significant pitting and corrosion products, while the inhibited sample should display a much smoother, protected surface.[20]

4.3.2 X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the chemical composition of the surface film and confirm the adsorption of the inhibitor.

Methodology:

  • Prepare an inhibited copper sample by immersion in the inhibitor solution.

  • Analyze the surface using XPS.

  • Acquire high-resolution spectra for key elements: Cu 2p, O 1s, N 1s, and C 1s.

  • Data Analysis:

    • The presence of a strong N 1s signal confirms the adsorption of the benzotriazole-based inhibitor.

    • Deconvolution of the Cu 2p and O 1s spectra can help identify the presence of Cu(I) species and Cu-O-Inhibitor bonds, providing direct evidence for the protective film's composition.[1]

Integrated Experimental Workflow

G cluster_electrochem cluster_surface prep 1. Sample & Solution Preparation electrochem 2. Electrochemical Evaluation prep->electrochem surface 3. Surface Characterization prep->surface pdp Potentiodynamic Polarization (PDP) eis Electrochemical Impedance Spectroscopy (EIS) sem Scanning Electron Microscopy (SEM) xps X-ray Photoelectron Spectroscopy (XPS) analysis 4. Data Integration & Conclusion pdp->analysis eis->analysis sem->analysis xps->analysis

Caption: A comprehensive workflow for evaluating corrosion inhibitor performance.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of (1H-benzo[d]triazol-5-yl)methanol as a novel corrosion inhibitor for copper. By combining theoretical predictions with rigorous electrochemical and surface analysis protocols, researchers can effectively determine its inhibition efficiency, understand its mechanism of action, and establish its viability as an advanced alternative to traditional inhibitors. Future work should focus on optimizing inhibitor concentration, studying its performance under dynamic flow conditions, and exploring its synergistic effects with other additives.

References

  • MDPI. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines.
  • DESWATER. Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid.
  • National Institutes of Health (PMC). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue.
  • ResearchGate. Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles.
  • OSTI.gov. Triazole, Benzotriazole and Naphthotriazole as Corrosion Inhibitors for Copper.
  • Journal of Chemical Technology and Metallurgy. Potentiodynamic polarization and gravimetric evaluation of corrosion of copper in 2M H2So4 in absence and presence of ammonium dichromate as an inhibitor.
  • ResearchGate. (PDF) Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach.
  • ResearchGate. Calculation of Quantum Chemical Values of Corrosion Inhibitors Molecules by Heterocyclic Compounds.
  • ACS Publications. A Quantum Computational Method for Corrosion Inhibition.
  • CSIR-CECRI. Effect of benzotriazole on corrosion inhibition of copper under flow conditions.
  • ResearchGate. Potentiodynamic polarization curves of pure copper for various (a,b) pH...
  • ResearchGate. (a) Potentiodynamic polarization curves for the corrosion of copper in...
  • ResearchGate. Impedance spectrospic study of corrosion inhibition of copper by surfactants in the acidic solutions | Request PDF.
  • ResearchGate. A review of the effects of benzotriazole on the corrosion of copper and copper alloys in clean and polluted environments | Request PDF.
  • Atlantis Press. Investigation of Copper Corrosion Behavior in Various Sulfide Solutions.
  • Association for Materials Protection and Performance. Temporal Aspects of Corrosion Inhibition on Copper, Silver, and Copper-Silver Alloys: An Electrochemical Impedance Spectroscopy Study | CORROSION.
  • SciELO México. Electrochemical corrosion performance of copper and uniformly alloyed bronze and brass in 0.1 M NaCl solution.
  • ResearchGate. Local Electrochemical Impedance Spectroscopy Investigation of Corrosion Inhibitor Films on Copper.
  • Semantic Scholar. Evaluation of Organic Inhibitors on Copper–Studies by Electrochemistry and Surface Analytical Techniques.
  • ResearchGate. Inhibition of copper corrosion by 1,2,3-benzotriazole: A review.
  • ResearchGate. Surface Characterization Techniques in Corrosion Inhibition Research | Request PDF.
  • ResearchGate. Copper corrosion mitigation: A new insight for fabricating a surface barrier film against chloride ion under hydrodynamic flow | Request PDF.
  • ChemScene. (2h-Benzo[d][1][9][17]triazol-5-yl)methanol. Available from:

  • BLD Pharm. 106429-67-8|(1H-Benzo[d][1][9][17]triazol-5-yl)methanol. Available from:

Sources

Synthesis of (1H-benzo[d]triazol-5-yl)methanol Derivatives: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzotriazole Scaffold in Drug Discovery

Benzotriazole and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2][3] This bicyclic heterocyclic system, comprising a benzene ring fused to a 1,2,3-triazole ring, is a privileged structure found in a wide array of pharmacologically active compounds. The unique electronic properties and the ability to participate in various chemical transformations make benzotriazoles attractive moieties for drug design.[2] Clinically relevant examples include the non-steroidal aromatase inhibitor Vorozole , used in the treatment of breast cancer, highlighting the therapeutic potential of this chemical class.[1][2] The derivatization of the benzotriazole core, particularly at the 5-position, allows for the introduction of diverse functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, step-by-step protocol for the synthesis of (1H-benzo[d]triazol-5-yl)methanol, a key intermediate, and its subsequent derivatization into valuable ester and ether analogs for research and drug development.

Overall Synthetic Strategy

The synthesis of (1H-benzo[d]triazol-5-yl)methanol derivatives follows a logical and efficient three-stage process. The workflow is designed to be robust and adaptable for the generation of a library of compounds for further biological evaluation.

Synthesis_Workflow Start Starting Material (3,4-Diaminobenzoic Acid) Step1 1H-benzo[d]triazole- 5-carboxylic acid Start->Step1 Diazotization Core Core Intermediate (1H-benzo[d]triazol-5-yl)methanol Step3a Ester Derivatives Core->Step3a Esterification Step3b Ether Derivatives Core->Step3b Etherification Derivatives Derivative Library (Esters, Ethers, etc.) Step2 (1H-benzo[d]triazol- 5-yl)methanol Step1->Step2 Step3a->Derivatives Step3b->Derivatives

Caption: Overall synthetic workflow for (1H-benzo[d]triazol-5-yl)methanol derivatives.

Part 1: Synthesis of the Precursor - 1H-benzo[d]triazole-5-carboxylic acid

The journey begins with the synthesis of the carboxylic acid precursor. This foundational step involves the diazotization of 3,4-diaminobenzoic acid, a well-established method for forming the benzotriazole ring system.

Protocol 1: Synthesis of 1H-benzo[d]triazole-5-carboxylic acid

Rationale: This reaction proceeds through the in-situ formation of nitrous acid from sodium nitrite and a mineral acid. The nitrous acid then selectively diazotizes one of the amino groups of the starting material. The resulting diazonium salt undergoes intramolecular cyclization with the remaining amino group to form the stable benzotriazole ring.

Materials:

  • 3,4-Diaminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Activated charcoal

  • Standard laboratory glassware (beaker, round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a 500 mL beaker, dissolve 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in 200 mL of deionized water containing 8.3 mL (0.1 mol) of concentrated hydrochloric acid. Gentle heating may be required to achieve complete dissolution.

  • Cool the solution to 5-10 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 20 mL of deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of 3,4-diaminobenzoic acid over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour.

  • Allow the mixture to warm to room temperature and stir for another 2 hours.

  • Heat the reaction mixture to 80-90 °C and add 1 g of activated charcoal. Maintain this temperature for 15 minutes with stirring.

  • Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Allow the filtrate to cool to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated product by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 60 °C.

Expected Yield: 85-90% Characterization: The product can be characterized by ¹H NMR and IR spectroscopy.

Part 2: Synthesis of the Core Intermediate - (1H-benzo[d]triazol-5-yl)methanol

The pivotal step in this synthetic guide is the reduction of the carboxylic acid to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.

Protocol 2: Reduction of 1H-benzo[d]triazole-5-carboxylic acid

Rationale: Lithium aluminum hydride is a potent reducing agent that readily converts carboxylic acids to primary alcohols. The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and a hydride ion, followed by coordination of the aluminum to the carbonyl oxygen. Subsequent hydride transfers reduce the carbonyl group to a methylene group. An acidic workup is necessary to protonate the resulting alkoxide and liberate the alcohol.

Materials:

  • 1H-benzo[d]triazole-5-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware (Schlenk flask, nitrogen inlet, etc.)

  • Magnetic stirrer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend 8.15 g (0.05 mol) of 1H-benzo[d]triazole-5-carboxylic acid in 200 mL of anhydrous THF.

  • In a separate flask, carefully prepare a suspension of 3.8 g (0.1 mol) of LiAlH₄ in 100 mL of anhydrous THF.

  • Cool the suspension of the carboxylic acid to 0 °C in an ice bath.

  • Slowly add the LiAlH₄ suspension to the carboxylic acid suspension via a cannula. An effervescence (hydrogen gas evolution) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of 4 mL of water, followed by 4 mL of 15% aqueous NaOH, and then 12 mL of water.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the white precipitate of aluminum salts and wash the solid with THF.

  • Combine the filtrate and washings and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield: 70-80% Characterization: The structure of (1H-benzo[d]triazol-5-yl)methanol can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Derivatization of (1H-benzo[d]triazol-5-yl)methanol

The hydroxyl group of (1H-benzo[d]triazol-5-yl)methanol provides a convenient handle for further functionalization, allowing for the synthesis of a diverse library of ester and ether derivatives.

Protocol 3A: Esterification via Acyl Chloride

Rationale: The reaction of an alcohol with an acyl chloride in the presence of a base like pyridine is a highly efficient method for ester formation. Pyridine acts as a nucleophilic catalyst and also scavenges the HCl byproduct, driving the reaction to completion.

Materials:

  • (1H-benzo[d]triazol-5-yl)methanol

  • Acetyl chloride (or other desired acyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.49 g (0.01 mol) of (1H-benzo[d]triazol-5-yl)methanol in 20 mL of anhydrous DCM and 5 mL of anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 0.8 mL (0.011 mol) of acetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with 30 mL of DCM.

  • Wash the organic layer successively with 20 mL of 1 M HCl, 20 mL of saturated aqueous NaHCO₃, and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ReactantProductReagents and ConditionsTypical Yield
(1H-benzo[d]triazol-5-yl)methanol(1H-benzo[d]triazol-5-yl)methyl acetateAcetyl chloride, Pyridine, DCM, 0 °C to rt, 2-4 h85-95%
(1H-benzo[d]triazol-5-yl)methanol(1H-benzo[d]triazol-5-yl)methyl benzoateBenzoyl chloride, Pyridine, DCM, 0 °C to rt, 2-4 h80-90%
Protocol 3B: Etherification via Williamson Ether Synthesis

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. A strong base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction.

Materials:

  • (1H-benzo[d]triazol-5-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methyl iodide (or other desired alkyl halide)

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend 0.44 g (0.011 mol) of 60% NaH in 10 mL of anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 1.49 g (0.01 mol) of (1H-benzo[d]triazol-5-yl)methanol in 15 mL of anhydrous DMF.

  • Slowly add the alcohol solution to the NaH suspension. Stir the mixture at 0 °C for 30 minutes.

  • Add 0.68 mL (0.011 mol) of methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 20 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ReactantProductReagents and ConditionsTypical Yield
(1H-benzo[d]triazol-5-yl)methanol5-(Methoxymethyl)-1H-benzo[d]triazoleNaH, Methyl iodide, DMF, 0 °C to rt, 4-6 h70-85%
(1H-benzo[d]triazol-5-yl)methanol5-(Ethoxymethyl)-1H-benzo[d]triazoleNaH, Ethyl iodide, DMF, 0 °C to rt, 4-6 h65-80%

Characterization and Data Interpretation

The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic techniques.

Characterization Product Synthesized Derivative NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Structural Elucidation MS Mass Spectrometry (Confirmation of M.W.) Product->MS Molecular Weight IR IR Spectroscopy (Functional Group ID) Product->IR Functional Groups Purity Purity Assessment (HPLC, TLC) NMR->Purity MS->Purity IR->Purity

Caption: Standard characterization workflow for synthesized derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum will be crucial for confirming the structure. Key signals to look for include the disappearance of the carboxylic acid proton and the appearance of the methylene protons of the alcohol. In the derivatives, new signals corresponding to the acyl or alkyl groups will be observed.

¹³C NMR Spectroscopy: This technique will confirm the carbon framework of the synthesized molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the O-H stretch of the alcohol are key indicators in the reduction step. For the derivatives, the appearance of a strong C=O stretch for esters or the disappearance of the O-H stretch for ethers will confirm the transformation.

Mass Spectrometry (MS): High-resolution mass spectrometry will provide the exact mass of the synthesized compounds, confirming their elemental composition.

Conclusion

This guide provides a detailed and robust set of protocols for the synthesis of (1H-benzo[d]triazol-5-yl)methanol and its ester and ether derivatives. The methodologies described are well-established and can be readily adapted for the synthesis of a wide range of analogs. By following these procedures, researchers in drug discovery and medicinal chemistry can efficiently generate novel benzotriazole-based compounds for biological screening, contributing to the development of new therapeutic agents.

References

  • Grokipedia. (2026, January 7). Vorozole. Retrieved from [Link]

  • Hilaris Publisher. (2014, August 20). Recent Development of Benzotriazole-Based Medicinal Drugs. Retrieved from [Link]

  • ScienceScholar. (2022, February 9). Design, synthesis and biological activity of 4- amino-5-(Benzimidazole-1-yl) triazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Retrieved from [Link]

  • GSC Online Press. (2024, November 11). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]

  • Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from [Link]

  • Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • Scientific Research Publishing. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

  • MedCrave. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

  • AWS. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • National Institutes of Health. (2022, February 22). Synthesis of Benzo[3][4]thiazolo[2,3-c][1][2][4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1][2][5]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Retrieved from [Link]

  • GlobalChemMall. (n.d.). (1-Methyl-1H-benzo[d][1][2][5]triazol-5-yl)methanol. Retrieved from [Link]

  • National Institutes of Health. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]

  • MDPI. (n.d.). 4-(4-(((1H-Benzo[d][1][2][5]triazol-1-yl)oxy)methyl). Retrieved from [Link]

  • RSC Publishing. (2023, August 15). Phthalic anhydride (PA): a valuable substrate in organic transformations. Retrieved from [Link]

Sources

In vitro assay protocol for testing the biological activity of (1H-benzo[d]triazol-5-yl)methanol compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Robust In Vitro Assay Cascade for Determining the Biological Activity of Novel (1H-benzo[d]triazol-5-yl)methanol-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Context

The benzotriazole scaffold is a privileged structure in medicinal chemistry, known for its role in compounds that exhibit a wide range of biological activities. Specifically, derivatives of benzotriazole have been identified as potent and often selective inhibitors of protein kinases.[1][2] A significant body of research has highlighted their efficacy against Casein Kinase 2 (CK2), a serine/threonine protein kinase implicated in various cellular processes including cell growth, proliferation, and apoptosis.[3][4] Dysregulation of CK2 activity is frequently linked to oncogenesis, making it a valuable target for therapeutic intervention.[4][5]

This application note provides a comprehensive, field-proven guide for researchers evaluating novel compounds based on the (1H-benzo[d]triazol-5-yl)methanol core. We present a logical, two-tiered assay cascade designed to first confirm direct target engagement and then to assess the broader cellular impact. This approach ensures that observed biological effects are mechanistically understood and not the result of non-specific cytotoxicity.

The primary assay is a biochemical in vitro kinase assay to quantify the direct inhibitory potential of the compounds against a relevant kinase, such as CK2. The secondary assay is a cell-based viability assay (MTT) to determine the compound's effect on metabolically active cells.[6] This cascade provides a robust framework for initial hit identification, validation, and preliminary structure-activity relationship (SAR) studies. Every protocol herein is designed as a self-validating system, incorporating critical quality control measures to ensure data integrity and reproducibility.[7][8]

The Assay Cascade: A Two-Pronged Approach

A successful screening campaign moves from specific, molecular-level interactions to broader, systems-level effects. Our proposed workflow embodies this principle, ensuring that resources are focused on compounds with genuine, on-target activity that translates to a cellular phenotype.

G cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cell-Based Assay biochem Primary Screen: In Vitro Kinase Assay (e.g., CK2) ic50 Determine IC50 Values biochem->ic50 Quantify direct inhibition cell_assay Secondary Screen: Cell Viability Assay (e.g., MTT) ic50->cell_assay Advance Active Compounds gi50 Determine GI50/IC50 Values cell_assay->gi50 Assess cellular activity & toxicity sar SAR & Lead Optimization gi50->sar Correlate biochemical vs. cellular data

Caption: Overall experimental workflow for compound evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay (CK2)

This protocol describes a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of a test compound indicates inhibition.

Rationale and Key Considerations
  • ATP Concentration: The concentration of ATP is critical, especially when characterizing ATP-competitive inhibitors. Using an ATP concentration equal to or near the Michaelis constant (Km) of the kinase allows for a more accurate and comparable determination of inhibitor potency (IC50).[9] Arbitrary or excessively high ATP concentrations can lead to an underestimation of a compound's true potency.

  • Enzyme & Substrate: Recombinant human CK2 and a specific peptide substrate are used to ensure a clean, specific signal. The concentrations should be optimized to produce a robust signal within the linear range of the assay.

  • Controls: Proper controls are essential.

    • Negative Control (0% Inhibition): Contains all reaction components except the inhibitor (DMSO vehicle only). Represents maximum kinase activity.

    • Positive Control (100% Inhibition): Contains all components but lacks the kinase enzyme or includes a known potent inhibitor. Represents background signal.

Materials and Reagents
ReagentSupplier ExamplePurpose
Recombinant Human CK2αPromega, CarnaBioEnzyme source
CK2 Peptide Substrate (e.g., RRRADDSDDDDD)MilliporeSigmaSubstrate for phosphorylation
ADP-Glo™ Kinase Assay KitPromegaContains ADP-Glo™ Reagent and Kinase Detection Reagent for signal readout
ATP, Ultra-PureAny molecular biology supplierPhosphate donor
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)Lab-preparedProvides optimal reaction environment
Test CompoundsN/ADissolved in 100% DMSO to create stock solutions
DMSO, AnhydrousMilliporeSigmaVehicle for compound dissolution
White, Opaque 96- or 384-well platesCorning, GreinerLow cross-talk, suitable for luminescence assays
Step-by-Step Methodology
  • Compound Plating:

    • Prepare serial dilutions of the (1H-benzo[d]triazol-5-yl)methanol test compounds in 100% DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps for a 10-point dose-response curve.

    • Transfer a small volume (e.g., 1 µL) of the DMSO dilutions to the wells of a white, opaque assay plate.

    • For control wells, add 1 µL of 100% DMSO (0% inhibition) or buffer (100% inhibition).

  • Kinase Reaction Preparation:

    • Prepare a 2X Kinase/Substrate master mix in kinase buffer containing the CK2 enzyme and peptide substrate at 2X their final desired concentrations.

    • Prepare a 2X ATP solution in kinase buffer. The final concentration should be at the Km of ATP for CK2 (typically 10-25 µM).

  • Initiate Kinase Reaction:

    • Add the 2X Kinase/Substrate mix to all wells containing the compounds and controls.

    • Add the 2X ATP solution to all wells to start the reaction. The final reaction volume might be 10-25 µL.

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear phase (typically <20% substrate consumption).

  • Signal Detection:

    • Following the manufacturer's protocol for the ADP-Glo™ assay, add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add an equal volume of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., GloMax® or similar).

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[10] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Rationale and Key Considerations
  • Cell Line Selection: Choose a cell line relevant to the intended therapeutic area. For cancer-related kinase targets, a cancer cell line with known dependency on the CK2 pathway (e.g., A549, HCT116) would be appropriate.

  • Seeding Density: The initial number of cells seeded is crucial. Cells should be in an exponential growth phase and not over-confluent at the end of the assay, as this can affect metabolic rates.[10]

  • Compound Exposure Time: A 48- or 72-hour exposure period is standard for assessing effects on cell proliferation and viability.

Materials and Reagents
ReagentSupplier ExamplePurpose
Selected Human Cancer Cell LineATCCBiological system for testing
Complete Growth Medium (e.g., DMEM/RPMI + 10% FBS, 1% Pen/Strep)Gibco, CorningCell culture and maintenance
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)MilliporeSigma5 mg/mL stock in sterile PBS, filtered and stored protected from light
Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS)Lab-preparedDissolves formazan crystals
Test CompoundsN/ADissolved in cell culture medium from DMSO stocks
Clear, Flat-Bottomed 96-well cell culture platesCorning, FalconFor cell culture and absorbance reading
Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells that are in a healthy, logarithmic growth phase.

    • Dilute the cells in complete growth medium to the optimized seeding density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[10]

  • Compound Treatment:

    • Prepare 2X final concentrations of your serially diluted compounds in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Include "vehicle control" wells (medium with the same final DMSO concentration as the test wells) and "no-cell" blank wells (medium only).

    • Incubate for the desired exposure period (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[12]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[11]

  • Solubilization and Measurement:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis & Interpretation

Sources

Application Notes and Protocols: Molecular Docking Studies of (1H-benzo[d]triazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Computational Chemistry and Medicinal Innovation

In the landscape of modern drug discovery, the synergy between computational modeling and empirical bioscience has become a cornerstone of innovation. Molecular docking, a powerful in silico technique, stands at the forefront of this integration, offering a window into the atomic-level interactions between small molecules and their macromolecular targets.[1][2] This approach is not merely a predictive tool but a hypothesis-generating engine that allows researchers to rationally design and prioritize drug candidates, thereby conserving valuable time and resources.[1]

This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies on a promising class of heterocyclic compounds: (1H-benzo[d]triazol-5-yl)methanol derivatives. Benzotriazole and its analogs have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Their unique structural features, including a hydrophobic pocket, electron-donating and withdrawing sites, and hydrogen bond donor/acceptor capabilities, make them versatile scaffolds for interacting with a range of biological targets.[6]

Herein, we will delve into the theoretical underpinnings of molecular docking, provide meticulously detailed, step-by-step protocols for three widely-used docking platforms—AutoDock Vina, Schrödinger's Glide, and CCDC's GOLD—and explore the analysis and validation of docking results. This document is designed for researchers, scientists, and drug development professionals, aiming to equip them with both the foundational knowledge and the practical expertise to confidently apply molecular docking in their research endeavors.

Pillar 1: The Scientific Rationale - Why Dock (1H-benzo[d]triazol-5-yl)methanol Derivatives?

The decision to focus on (1H-benzo[d]triazol-5-yl)methanol derivatives is rooted in their demonstrated therapeutic potential against a variety of diseases. The benzotriazole moiety can form critical hydrogen bonds and stacking interactions with amino acid residues within the active sites of enzymes and receptors, making it an excellent starting point for inhibitor design.[7]

Key Protein Targets and Their Associated Pathways

Our protocols will be contextualized with examples of relevant protein targets that have been successfully investigated in conjunction with benzotriazole derivatives:

  • Protein Kinase CK2: A serine/threonine kinase that is frequently overexpressed in various cancers. Its inhibition can disrupt pro-survival signaling pathways like PI3K/AKT/mTOR and NF-κB.[8][9][10][11]

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that plays a pivotal role in cell migration, proliferation, and survival.[2][12] It is a key mediator of integrin signaling and is often upregulated in metastatic cancers.[2][12]

  • Staphylococcus aureus tyrosyl-tRNA synthetase (TyrRS): An essential enzyme in bacterial protein synthesis, making it an attractive target for the development of novel antibacterial agents.[13][14][15]

  • Aspergillus fumigatus N-myristoyltransferase (NMT): A critical enzyme for the survival of this pathogenic fungus, involved in cell wall biosynthesis. Its inhibition represents a promising antifungal strategy.[16][17][18][19][20]

The following diagrams illustrate the central roles of FAK and CK2 in cellular signaling, highlighting why they are compelling targets for anticancer drug discovery.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Grb2 Grb2 FAK->Grb2 Binding Src->FAK Phosphorylation Crk Crk p130Cas->Crk Binding DOCK180 DOCK180 Crk->DOCK180 Activation Rac Rac DOCK180->Rac Activation Cell_Migration Cell Migration & Angiogenesis Rac->Cell_Migration SOS SOS Grb2->SOS Recruitment Ras Ras SOS->Ras Activation MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Cell_Proliferation Cell Proliferation & Survival MAPK_Pathway->Cell_Proliferation

Caption: FAK Signaling Cascade.

CK2_Signaling_Pathway cluster_cell Cell CK2 Protein Kinase CK2 PI3K PI3K CK2->PI3K Activation IκB IκB CK2->IκB Phosphorylation (leading to degradation) NFκB NF-κB CK2->NFκB Activation JAK JAK CK2->JAK Potentiation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Gene_Expression Gene Expression mTOR->Gene_Expression IκB->NFκB Inhibition NFκB->Gene_Expression STAT STAT JAK->STAT Activation STAT->Gene_Expression Cell_Survival Cell Survival Gene_Expression->Cell_Survival Proliferation Proliferation Gene_Expression->Proliferation Inflammation Inflammation Gene_Expression->Inflammation

Caption: CK2 Pro-Survival Signaling.

Pillar 2: The Docking Workflow - A Self-Validating System

A trustworthy docking protocol is not a black box; it is a systematic process with built-in checks and balances. The general workflow, regardless of the software used, can be visualized as follows:

Docking_Workflow Start Start: Define Biological Question Prep Preparation Phase Start->Prep Protein_Prep Target Protein Preparation Prep->Protein_Prep Ligand_Prep Ligand Preparation Prep->Ligand_Prep Docking Docking Simulation Protein_Prep->Docking Ligand_Prep->Docking Grid_Gen Grid Generation Docking->Grid_Gen Run_Docking Run Docking Algorithm Grid_Gen->Run_Docking Analysis Analysis & Validation Run_Docking->Analysis Pose_Analysis Pose & Score Analysis Analysis->Pose_Analysis Redocking Redocking (Validation) Analysis->Redocking Experimental_Correlation Correlation with Experimental Data Analysis->Experimental_Correlation End End: Hypothesis Generation Pose_Analysis->End Redocking->End Experimental_Correlation->End

Caption: General Molecular Docking Workflow.

Pillar 3: Detailed Application Protocols

This section provides detailed, step-by-step protocols for performing molecular docking of (1H-benzo[d]triazol-5-yl)methanol derivatives using AutoDock Vina, Glide, and GOLD. We will use the crystal structure of Protein Kinase CK2 in complex with a benzotriazole-based inhibitor (PDB ID: 5CQU) as a guiding example.[10]

Protocol 1: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[21]

Step 1: Preparation of the Target Protein (Receptor)

  • Obtain the Protein Structure: Download the PDB file for your target protein from the RCSB Protein Data Bank (e.g., 5CQU).

  • Clean the PDB File: Open the PDB file in a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[22] Remove all water molecules, co-factors, and any existing ligands. For multi-chain proteins, retain only the chain(s) that form the binding site of interest.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.

    • Add Kollman charges: Edit > Charges > Add Kollman Charges.

    • Save the prepared receptor in PDBQT format: Grid > Macromolecule > Choose. Select the protein and save it as receptor.pdbqt. This format includes partial charges (Q) and AutoDock atom types (T).[21]

Step 2: Preparation of the (1H-benzo[d]triazol-5-yl)methanol Derivative (Ligand)

  • Generate 3D Coordinates: Draw your 2D ligand structure in a chemical drawing program like ChemDraw or MarvinSketch and convert it to a 3D structure. Alternatively, obtain the 3D structure from a database like PubChem.

  • Energy Minimization: Perform an energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare the Ligand in ADT:

    • Open the 3D ligand file (e.g., in MOL2 or PDB format) in ADT.

    • Add Gasteiger charges: Ligand > Input > Choose. Select the ligand and ADT will automatically compute Gasteiger charges.

    • Define the rotatable bonds: Ligand > Torsion Tree > Detect Root.

    • Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT.

Step 3: Grid Box Generation

  • Define the Binding Site: In ADT, with the receptor.pdbqt loaded, go to Grid > Grid Box.

  • Position and Size the Grid Box: A grid box will appear around the protein. Adjust its center and dimensions (x, y, z) to encompass the entire binding site of interest. The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search.

Step 4: Running the Docking Simulation

  • Create a Configuration File: Create a text file named conf.txt with the following content, replacing the file names and coordinates with your own:

  • Execute AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

Step 5: Analysis of Results

  • Examine the Log File: The log.txt file will contain the binding affinities (in kcal/mol) for the top predicted binding poses. More negative values indicate stronger predicted binding.

  • Visualize the Docked Poses: Open receptor.pdbqt and docked_poses.pdbqt in a molecular visualization tool like PyMOL or UCSF Chimera.[6] Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the binding site.

Protocol 2: Molecular Docking with Schrödinger's Glide

Glide is a high-performance docking program that is part of the Schrödinger software suite, known for its accuracy in pose prediction and virtual screening.[9][23]

Step 1: Protein and Ligand Preparation (Maestro)

  • Protein Preparation Wizard:

    • Import the PDB structure into Maestro.

    • Use the Protein Preparation Wizard to:

      • Assign bond orders, add hydrogens, and create disulfide bonds.

      • Remove water molecules beyond a certain distance from the ligand binding site.

      • Optimize the hydrogen-bond network.

      • Perform a restrained energy minimization of the protein.

  • Ligand Preparation (LigPrep):

    • Import the 3D structure of your (1H-benzo[d]triazol-5-yl)methanol derivative.

    • Use LigPrep to:

      • Generate possible ionization states at a target pH (e.g., 7.4).

      • Generate tautomers and stereoisomers.

      • Perform a conformational search and energy minimization.

Step 2: Receptor Grid Generation

  • Define the Binding Site: In the Receptor Grid Generation panel, define the binding site by selecting the co-crystallized ligand (if available) or by specifying the centroid of key active site residues.

  • Generate the Grid: Glide will create a series of potential maps (grids) representing the properties of the receptor's active site.

Step 3: Ligand Docking

  • Set up the Docking Job: In the Ligand Docking panel, select the prepared ligands and the generated receptor grid.

  • Choose a Docking Precision: Glide offers different levels of precision (HTVS, SP, XP) that balance speed and accuracy. For initial screening, High-Throughput Virtual Screening (HTVS) or Standard Precision (SP) are suitable. For more accurate pose prediction, Extra Precision (XP) is recommended.[9]

  • Run the Docking: Start the docking job.

Step 4: Analysis of Results

  • Pose Viewer: The results can be viewed in the Pose Viewer, which displays the docked poses and their corresponding GlideScores.

  • Interaction Diagrams: Generate 2D ligand interaction diagrams to visualize the specific hydrogen bonds, hydrophobic interactions, and other contacts with the protein.

  • GlideScore: The GlideScore is a scoring function that estimates the binding affinity. More negative scores indicate stronger binding.

Protocol 3: Molecular Docking with CCDC's GOLD

GOLD (Genetic Optimisation for Ligand Docking) utilizes a genetic algorithm to explore the conformational flexibility of the ligand and is particularly effective for complex binding sites.[12][24]

Step 1: Protein and Ligand Preparation (Hermes)

  • Import Protein: Launch the Hermes visualizer and import the PDB structure.

  • Protein Preparation:

    • Add hydrogens to the protein.

    • Define the protonation states of histidine, glutamine, and asparagine residues.

    • Remove or explicitly include water molecules in the binding site.

  • Import Ligand: Import the 3D structure of your (1H-benzo[d]triazol-5-yl)methanol derivative.

Step 2: Setting up the Docking in the GOLD Wizard

  • Define the Binding Site: Define the active site by specifying a point in the center of the cavity and a radius, or by selecting the atoms of a co-crystallized ligand.

  • Select Ligand(s): Choose the prepared ligand file(s) for docking.

  • Choose a Scoring Function: GOLD offers several scoring functions, including GoldScore, ChemScore, ASP, and ChemPLP. ChemPLP is often a good choice for general-purpose docking.[8]

  • Configure the Genetic Algorithm: The default settings for the genetic algorithm are generally robust, but can be adjusted for more exhaustive searching.

Step 3: Running the Docking and Analyzing Results

  • Run GOLD: Execute the docking run.

  • Visualize Solutions: The docked poses (solutions) are ranked by their fitness scores. Higher fitness scores indicate a better predicted binding mode.

  • Analyze Interactions: Use Hermes to visualize the docked poses and their interactions with the protein, including hydrogen bonds and hydrophobic contacts.

Data Presentation and Validation

A critical aspect of any docking study is the clear presentation of results and their validation against experimental data where possible.

Quantitative Docking Data

The following table summarizes representative binding affinities of benzotriazole derivatives against various targets, as reported in the literature. This provides a baseline for what to expect from your own docking studies.

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Experimental Validation (IC₅₀/MIC)Reference
1,3,4-Oxadiazole-BenzotriazoleFocal Adhesion Kinase (FAK)2B0ZNot explicitly stated1.2 µM[2]
Benzotriazole-based β-Amino AlcoholsS. aureus (protein unspecified)6GLA-7.88 µM (MIC)[1][7]
Benzotriazole DerivativeS. aureus tyrosyl-tRNA synthetase1JIJ-8.9Not available[25]
Benzotriazole DerivativeA. fumigatus N-myristoyl transferase4CAWNot explicitly statedActive in vitro[26]
Benzotriazole AnalogsVoltage-gated sodium channel4DCK-11.1Not available[27]
Protocol Validation: The Redocking Imperative

To ensure the trustworthiness of your docking protocol, a redocking experiment is essential. This involves docking the co-crystallized ligand back into the binding site of its corresponding protein structure. A successful redocking is generally defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[23] This validates that your chosen docking parameters can accurately reproduce a known binding mode.

Conclusion: From In Silico Insights to Tangible Therapeutics

Molecular docking is a potent and indispensable tool in the modern drug discovery arsenal. When applied with rigor and a deep understanding of its principles, it can significantly accelerate the identification and optimization of novel therapeutic agents. The (1H-benzo[d]triazol-5-yl)methanol scaffold represents a fertile ground for the development of new drugs targeting a range of diseases. By following the detailed protocols and best practices outlined in this guide, researchers can leverage the power of molecular docking to unlock the full therapeutic potential of these promising compounds. The journey from a computational prediction to a clinically effective drug is long and complex, but it begins with the foundational insights that robust and well-validated in silico studies provide.

References

  • Patel, R. P., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega.
  • Wang, Y., et al. (2013). Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. Bioorganic & Medicinal Chemistry.
  • CCDC. (n.d.).
  • Schrödinger. (n.d.). Glide.
  • CCDC. (2022, August 22).
  • CCDC. (2024, October 24). Getting Started with Protein-Ligand Docking Using GOLD.
  • Schrödinger. (n.d.). Docking and scoring.
  • RCSB PDB. (2015).
  • Kumar, A., et al. (2024). Spectral analysis and docking of new benzotriazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Metri, S. (2024).
  • Noolvi, M. N., et al. (2021). Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents. International Journal of Pharmaceutical Sciences and Research.
  • CCDC. (n.d.). First steps in protein-ligand docking with GOLD.
  • Patel, R. P., et al. (2023). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega.
  • GSC Online Press. (2024, November 11).
  • Khan, M. R., et al. (2017). Designing of New Benzotriazole Analogs using Molecular Docking Studies against Receptor 1EA1.Pdb & 1IYL.Pdb for Treatment of Fungal Infection. Journal of Drug Delivery and Therapeutics.
  • Taj, T., et al. (2022).
  • Schrödinger. (2025, September 7). Peptide Docking in Schrödinger | Glide & Prime MM-GBSA Workflow Explained. YouTube.
  • Scribd. (n.d.). Autodock_Vina Protocol.
  • Ramani, P., et al. (2023). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion.
  • The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina.
  • Khan, I., et al. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Pharmaceuticals.
  • UC Santa Barbara. (n.d.). Tutorial: Docking with Glide.
  • Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry.
  • AutoDock Vina Document
  • Semantic Scholar. (n.d.).
  • BenchChem. (2025, December). Computational docking comparison of 7-chlorobenzotriazole analogs with target proteins.
  • CCDC. (n.d.). How to perform ensemble docking with GOLD.
  • Ramani, P., et al. (2023). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent. Current Opinion.
  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube.
  • Zhang, H., et al. (2025). Novel toxicity-associated metabolic pathways of benzotriazole UV stabilizers by cytochrome P450: mechanism-directed analysis.
  • The Computational Cancer Biology Group. (2025, August 6).
  • ResearchGate. (n.d.).
  • RCSB PDB. (2013). 3W1W: Protein-drug complex.
  • Iannazzo, D., et al. (2018).
  • Gholamzadeh, P., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules.
  • Cal-Tek. (n.d.). Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors.
  • Pharmacia. (2023, February 21).
  • Adamski, A., et al. (2019). Study of novel triazolo-benzodiazepine analogues as antidepressants targeting by molecular docking and ADMET properties prediction. Molecules.
  • RCSB PDB. (n.d.). 2B0Z: Crystal structure of the protein-protein complex between F82I cytochrome c and cytochrome c peroxidase.
  • ResearchGate. (n.d.).
  • RCSB PDB. (n.d.). RCSB Protein Data Bank: visualizing groups of experimentally determined PDB structures alongside computed structure models of proteins.
  • ChemRxiv. (n.d.). Glide WS: Methodology and Initial Assessment of Performance for Docking Accuracy and Virtual Screening.
  • CCDC. (n.d.). Introduction to Protein-ligand docking with GOLD.
  • ResearchGate. (n.d.). Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors.
  • CCDC. (n.d.). First steps in protein-ligand docking with GOLD.
  • NCBI Bookshelf. (n.d.). Tyrosyl-tRNA Synthetases.
  • Advanced Photon Source. (n.d.). Crystallographic Studies of Staphylococcus aureus Tyrosyl-tRNA Synthetase in Complex with Inhibitors.
  • Yaremchuk, A., et al. (2002).
  • Qiu, X., et al. (2001). Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors. Journal of Medicinal Chemistry.

Sources

The Strategic Application of (1H-benzo[d]triazol-5-yl)methanol in the Synthesis of Novel Anti-inflammatory Agents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (1H-benzo[d]triazol-5-yl)methanol as a versatile starting material for the synthesis of potential anti-inflammatory agents. We will delve into the rationale behind its selection, a detailed synthetic protocol for a novel derivative, and robust methodologies for its biological evaluation.

Introduction: The Benzotriazole Scaffold in Anti-inflammatory Drug Discovery

The benzotriazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its unique chemical architecture allows for diverse structural modifications, enabling the fine-tuning of its biological activity. The incorporation of a benzotriazole nucleus into a molecule can enhance its binding affinity to biological targets and improve its pharmacokinetic profile.

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a multitude of chronic diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, are central to the inflammatory cascade.[3][4][5] The development of novel anti-inflammatory agents that can modulate these pathways is a critical area of research.

(1H-benzo[d]triazol-5-yl)methanol presents an attractive starting point for the synthesis of novel anti-inflammatory compounds. The presence of the hydroxymethyl group at the 5-position of the benzotriazole ring offers a reactive handle for further chemical transformations, allowing for the introduction of various pharmacophores known to interact with inflammatory targets.

Proposed Synthetic Strategy: A Modular Approach

Our proposed strategy involves a two-step synthesis to generate a novel benzotriazole derivative with potential anti-inflammatory activity. This approach leverages the reactivity of the hydroxymethyl group and couples the benzotriazole scaffold with a well-established anti-inflammatory pharmacophore, salicylic acid.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow A (1H-benzo[d]triazol-5-yl)methanol B (1H-benzo[d]triazol-5-yl)methyl chloride A->B SOCl2, DCM D Methyl 2-(((1H-benzo[d]triazol-5-yl)methyl)oxy)benzoate B->D K2CO3, Acetone C Methyl Salicylate C->D E 2-(((1H-benzo[d]triazol-5-yl)methyl)oxy)benzoic acid D->E LiOH, THF/H2O

Caption: Proposed two-step synthesis of a novel benzotriazole-salicylate conjugate.

Experimental Protocols

Part 1: Synthesis of (1H-benzo[d]triazol-5-yl)methyl chloride (Intermediate 1)

Rationale: The conversion of the primary alcohol in (1H-benzo[d]triazol-5-yl)methanol to a more reactive chloromethyl group is a crucial first step. Thionyl chloride is an effective reagent for this transformation, proceeding via an SNi mechanism to yield the desired alkyl chloride with minimal side products.

Materials:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
(1H-benzo[d]triazol-5-yl)methanol149.151.49 g10
Thionyl chloride (SOCl₂)118.971.1 mL (1.78 g)15
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • To a stirred solution of (1H-benzo[d]triazol-5-yl)methanol (1.49 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thionyl chloride (1.1 mL, 15 mmol) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (1H-benzo[d]triazol-5-yl)methyl chloride.

  • Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane as the eluent to afford the pure intermediate.

Part 2: Synthesis of 2-(((1H-benzo[d]triazol-5-yl)methyl)oxy)benzoic acid (Final Product)

Rationale: The synthesized chloromethyl intermediate is then coupled with methyl salicylate via a Williamson ether synthesis. The resulting ester is subsequently hydrolyzed under basic conditions to yield the final carboxylic acid product. The presence of the salicylic acid moiety is intended to confer COX inhibitory activity.

Materials:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
(1H-benzo[d]triazol-5-yl)methyl chloride167.601.68 g10
Methyl salicylate152.151.52 g10
Potassium carbonate (K₂CO₃)138.212.76 g20
Acetone, anhydrous-50 mL-
Lithium hydroxide (LiOH)23.950.48 g20
Tetrahydrofuran (THF)-20 mL-
Water-10 mL-

Procedure:

  • To a solution of (1H-benzo[d]triazol-5-yl)methyl chloride (1.68 g, 10 mmol) and methyl salicylate (1.52 g, 10 mmol) in anhydrous acetone (50 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Reflux the mixture for 12 hours, monitoring the reaction by TLC (ethyl acetate/hexane, 1:1).

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

  • Dissolve the crude ester in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide (0.48 g, 20 mmol) and stir the mixture at room temperature for 4 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(((1H-benzo[d]triazol-5-yl)methyl)oxy)benzoic acid.

Characterization: The synthesized intermediate and final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm their structures.

Biological Evaluation: Assessing Anti-inflammatory Potential

In Vitro Assay: COX-1/COX-2 Inhibition

Rationale: A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[6] This assay will determine the inhibitory activity and selectivity of the synthesized compound against COX-1 and COX-2.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Prepare a stock solution of the substrate, arachidonic acid.

  • Inhibitor Preparation: Prepare a stock solution of the synthesized compound and a reference NSAID (e.g., celecoxib for COX-2 selectivity, ibuprofen for non-selective inhibition) in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add the various concentrations of the synthesized compound, reference inhibitors, or vehicle (DMSO) to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 1N HCl).

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 by plotting the percent inhibition against the logarithm of the inhibitor concentration. The COX-2 selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a well-established and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[7][8]

Protocol:

  • Animals: Use male Wistar rats (180-200 g). House the animals under standard laboratory conditions and allow them to acclimatize for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: Synthesized compound at different doses (e.g., 10, 20, 40 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, reference drug, or test compound orally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Mechanistic Insights: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of the synthesized benzotriazole derivatives may be mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[3] Upon activation by pro-inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p50/p65) IkBa->NFkB_inactive Inhibits Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release DNA DNA (κB sites) NFkB_active->DNA Translocation & Binding Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[4] Activation of these pathways leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.

MAPK_Pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Caption: A simplified representation of the p38 MAPK signaling cascade in inflammation.

Conclusion

(1H-benzo[d]triazol-5-yl)methanol serves as a valuable and versatile starting material for the development of novel anti-inflammatory agents. The synthetic and biological evaluation protocols detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of new benzotriazole derivatives. By understanding the underlying mechanisms of inflammation and employing rational drug design principles, it is possible to develop potent and selective anti-inflammatory compounds with improved safety profiles.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Arthur, J. S. C., & Ley, S. C. (2013). Mitogen-activated protein kinases in innate immunity. Nature Reviews Immunology, 13(9), 679–692. [Link]

  • Kamal, A., et al. (2015). Benzotriazole: A promising scaffold for anticancer agents. Mini-Reviews in Medicinal Chemistry, 15(11), 944-954. [Link]

  • O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542–550. [Link]

  • Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(4), 375-381. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Burckhalter, J. H., et al. (1952). The Synthesis of 1-(Chloromethyl)- and 1-(Aminomethyl)-benzotriazole. Journal of the American Chemical Society, 74(15), 3868–3870. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Johnson, G. L., & Lapadat, R. (2002). Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. Science, 298(5600), 1911–1912. [Link]

  • Shuai, K., & Liu, B. (2003). Regulation of JAK-STAT signalling in the immune system. Nature Reviews Immunology, 3(11), 900–911. [Link]

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115–121. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1H-benzo[d]triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-benzo[d]triazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The information is presented in a question-and-answer format to directly address specific experimental issues.

Section 1: General Synthesis & Reaction Failures

The most common and direct route to synthesizing (1H-benzo[d]triazol-5-yl)methanol is through the reduction of 1H-benzo[d]triazole-5-carboxylic acid. This process, while straightforward in principle, is fraught with potential complications primarily related to the choice and handling of the reducing agent.

Experimental Workflow: Reduction of 1H-benzo[d]triazole-5-carboxylic acid

G cluster_0 Reaction Setup cluster_1 Reduction Step cluster_2 Work-up & Purification A 1H-benzo[d]triazole-5-carboxylic acid B Anhydrous THF A->B E Reaction Mixture (0°C to RT) B->E C Inert Atmosphere (N2 or Ar) C->E D Lithium Aluminum Hydride (LiAlH4) (slurry in THF) D->E Slow, portion-wise addition F Quenching (e.g., Fieser method) E->F G Filtration (Removal of Al salts) F->G H Extraction & Solvent Removal G->H I Purification (Column Chromatography or Recrystallization) H->I J (1H-benzo[d]triazol-5-yl)methanol I->J

Caption: General workflow for the LiAlH₄ reduction of 1H-benzo[d]triazole-5-carboxylic acid.

FAQs: Reaction Failures & Low Yield
Question 1: My reaction did not proceed, and I recovered only the starting carboxylic acid. What went wrong?

Answer: This is a common issue often traced back to the activity of the reducing agent, Lithium Aluminum Hydride (LiAlH₄).

  • Reagent Quality: LiAlH₄ is extremely sensitive to moisture and can be deactivated by improper storage or handling. Ensure you are using a fresh, unopened bottle or a properly stored reagent. Old or partially hydrolyzed LiAlH₄ will have significantly reduced activity.

  • Insufficient Reagent: A crucial point often overlooked is that LiAlH₄ reacts with all acidic protons in the molecule, not just the carboxylic acid.[1][2] In this specific reaction, there are two acidic protons: the carboxylic acid -OH and the benzotriazole N-H.

    • The first equivalent of hydride (H⁻) will be consumed in acid-base reactions to deprotonate these groups, liberating hydrogen gas.[1]

    • Therefore, you must use an excess of LiAlH₄ (typically 2-3 equivalents relative to the starting material) to ensure enough hydride is available for the reduction itself.

  • Reaction Temperature: While the initial addition of LiAlH₄ is done at 0°C for safety, the reduction of a carboxylate salt is often sluggish. After the initial exothermic reaction subsides, allowing the reaction to warm to room temperature or even gentle refluxing may be necessary to drive it to completion.

Question 2: The reaction seems to have worked, but my final yield is very low. Where could I have lost my product?

Answer: Low yields can stem from issues during the reaction, work-up, or purification stages.

  • Incomplete Reaction: As discussed in Question 1, insufficient LiAlH₄ or reaction time/temperature can lead to a mixture of product and starting material, making purification difficult and lowering the isolated yield.

  • Work-up Losses: The product, (1H-benzo[d]triazol-5-yl)methanol, is a polar molecule with a hydroxyl group and three nitrogen atoms. It can have significant water solubility. During the aqueous work-up and extraction, a substantial amount of product may remain in the aqueous layer. To mitigate this, perform multiple extractions with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Purification Challenges: The polarity of the product can cause it to streak or bind irreversibly to silica gel during column chromatography. Consider using a more polar eluent system or deactivating the silica gel with triethylamine. Alternatively, purification by recrystallization may be a better option if a suitable solvent system can be found.

  • Degradation: While the benzotriazole ring is generally stable, extreme pH conditions during work-up could potentially lead to degradation. Ensure the quenching and extraction steps are performed under controlled conditions.

Section 2: Impurity Formation & Side Reactions

Understanding potential side reactions is key to optimizing the purity of the final product. The reduction of 1H-benzo[d]triazole-5-carboxylic acid is generally clean if conditions are controlled, but impurities can arise.

FAQs: Byproducts and Purity
Question 3: My NMR spectrum shows unidentifiable impurities. What are the likely side products?

Answer: The primary "impurity" is often unreacted starting material. However, other species can form.

  • Aldehyde Intermediate: The reduction of a carboxylic acid with LiAlH₄ proceeds through an aldehyde intermediate.[3] This aldehyde is more reactive than the starting carboxylate and is immediately reduced to the alcohol.[3] Under normal conditions, it is not isolated. However, if the reaction is prematurely quenched or insufficient hydride is present, trace amounts might be observed.

  • Over-reduction Products: The benzotriazole ring is a stable aromatic system and is generally resistant to reduction by LiAlH₄ under standard conditions.[4] However, extremely harsh conditions (prolonged heating at high temperatures) could theoretically lead to reduction of the benzene ring portion, though this is highly unlikely.

  • Solvent-Related Impurities: If the THF used as a solvent is not properly dried, impurities from its degradation (e.g., peroxides) could complicate the reaction mixture. Always use freshly distilled or anhydrous, inhibitor-free THF.

Troubleshooting Logic for Impurities

G Start Crude Product Contains Impurities (Confirmed by TLC/NMR) Q1 Is starting material present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Analyze other signals Q1->A1_No No Sol1 Increase LiAlH4 stoichiometry Increase reaction time/temp A1_Yes->Sol1 Q2 Signals in aldehyde region of NMR? A1_No->Q2 A2_Yes Trace aldehyde intermediate (Incomplete reduction or work-up issue) Q2->A2_Yes Yes A2_No Complex mixture Q2->A2_No No Solvent Check solvent purity (peroxides, moisture) A2_No->Solvent Workup Review work-up procedure (pH, extraction efficiency) A2_No->Workup

Caption: Decision tree for troubleshooting common impurities.

Section 3: Work-up and Purification

The work-up of LiAlH₄ reactions is notoriously challenging and is a frequent source of problems.

FAQs: Post-Reaction Procedures
Question 4: The work-up of my LiAlH₄ reaction resulted in a gelatinous precipitate that is impossible to filter. How can I resolve this?

Answer: This is a very common problem caused by the formation of colloidal aluminum salts. The key is to perform a careful, sequential quenching procedure to generate granular, easily filterable salts. The Fieser method is highly recommended.

Protocol: Fieser Work-up for LiAlH₄ Reactions Assuming the reaction was performed with X g of LiAlH₄ in a solvent like THF:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and cautiously add X mL of water. A large amount of hydrogen gas will be evolved.

  • Add X mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

  • Add 3X mL of water.

  • Stir the resulting mixture vigorously at room temperature for 15-30 minutes.

  • The precipitate should become a white, granular solid that can be easily removed by filtration through a pad of Celite. Wash the solid thoroughly with the reaction solvent (THF or ethyl acetate) to recover any adsorbed product.

Question 5: I am struggling to purify my product using column chromatography. It streaks badly and the recovery is poor. What are my options?

Answer: The polar nature of (1H-benzo[d]triazol-5-yl)methanol makes standard silica gel chromatography difficult.

  • Modify the Mobile Phase: Increase the polarity of your eluent system. For example, switch from ethyl acetate/hexane to dichloromethane/methanol. Adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase can deactivate the acidic silanol groups on the silica surface, reducing streaking and improving recovery.

  • Use a Different Stationary Phase: Consider using alumina (neutral or basic) instead of silica gel. Alumina is less acidic and may be more suitable for this compound.

  • Attempt Recrystallization: This is often the best method for purifying polar, crystalline solids. Experiment with different solvent systems. A good starting point would be trying to dissolve the crude product in a minimal amount of a hot polar solvent (like ethanol, methanol, or isopropanol) and then either allowing it to cool slowly or adding a non-polar anti-solvent (like hexane or diethyl ether) to induce crystallization.

Summary of Key Troubleshooting Points
Problem CategorySpecific IssuePotential Cause(s)Recommended Solution(s)
Low Yield Reaction FailureInactive/insufficient LiAlH₄, low temperature.Use fresh LiAlH₄, ensure >2 equivalents, allow warming to RT.
Product LossHigh water solubility of the product.Perform multiple extractions with a polar organic solvent (e.g., EtOAc).
Impurity Starting MaterialIncomplete reaction.Increase LiAlH₄ stoichiometry and/or reaction time/temperature.
Side ProductsUncontrolled reaction or impure reagents.Use anhydrous solvents; control temperature during addition.
Work-up Gelatinous PrecipitateImproper quenching of aluminum salts.Use a sequential quenching method (e.g., Fieser protocol).
Purification Column StreakingProduct polarity and interaction with silica.Use a more polar eluent, add triethylamine, or switch to alumina.
Poor RecoveryIrreversible binding to silica.Attempt recrystallization from a suitable solvent system.
References
  • ResearchGate. (2025). Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions. Retrieved from ResearchGate.[4]

  • World Journal of Pharmaceutical Research. (n.d.). A Comprehensive Review on the Synthetic Strategies and Therapeutic Potential of Benzotriazole Derivatives. Retrieved from AWS.[5]

  • Kansas State University. (n.d.). BENZOTRIAZOLES: TOXICITY AND DEGRADATION. Retrieved from Kansas State University.

  • Khan Academy. (n.d.). Reduction of carboxylic acids.
  • University of Calgary. (n.d.). Reductions of Carboxylic Acid Derivatives.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from Master Organic Chemistry.[1]

  • PubMed. (2022). Degradation of Benzotriazole UV-stabilizers in the presence of organic photosensitizers and visible light: A time-resolved mechanistic study. Retrieved from PubMed.[6]

  • YouTube. (2021). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). Retrieved from YouTube.[2]

  • Chemistry LibreTexts. (2015). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Retrieved from Chemistry LibreTexts.[3]

Sources

Optimizing reaction conditions for the N-alkylation of benzotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

An essential reaction in medicinal chemistry and materials science is the N-alkylation of benzotriazoles. However, controlling the regioselectivity of this reaction can be a significant challenge for researchers. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you optimize your reaction conditions and achieve your desired products.

Core Principles: The Challenge of Regioselectivity

The N-alkylation of benzotriazole presents a fundamental challenge: regioselectivity. The benzotriazole molecule has two potential sites for alkylation on its triazole ring, the N1 and N2 positions. When benzotriazole is deprotonated by a base, it forms a benzotriazolide anion. This anion is a nucleophile that can attack an electrophile, such as an alkyl halide. The reaction can result in two different products: a 1-substituted (asymmetric) isomer or a 2-substituted (symmetric) isomer.[1] The ratio of these two products is highly dependent on the reaction conditions.[2]

Generally, the N1-substituted product is the thermodynamically more stable isomer, while the N2-substituted product is often formed under kinetic control. The key to optimizing the reaction is to manipulate the reaction conditions to favor the formation of one isomer over the other.

G cluster_0 Deprotonation cluster_1 Alkylation (Nucleophilic Attack) Benzotriazole Benzotriazole Benzotriazolide_Anion Benzotriazolide_Anion Benzotriazole->Benzotriazolide_Anion + Base - H⁺ Base Base (e.g., K₂CO₃, NaH) N1_Product N1-Alkyl Benzotriazole (Asymmetric) Benzotriazolide_Anion->N1_Product Attack at N1 N2_Product N2-Alkyl Benzotriazole (Symmetric) Benzotriazolide_Anion->N2_Product Attack at N2 Alkyl_Halide Alkyl Halide (R-X)

Caption: Reaction mechanism for the N-alkylation of benzotriazole.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of benzotriazoles in a question-and-answer format.

Question 1: Why am I getting a mixture of N1 and N2 isomers, and how can I improve the selectivity?

Answer: Obtaining a mixture of N1 and N2 isomers is the most common challenge in benzotriazole alkylation.[3] The ratio of these products is influenced by a delicate interplay of factors including the base, solvent, temperature, and the nature of the alkylating agent.

  • For N1-Selectivity (Thermodynamic Product):

    • Bases and Solvents: Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF or acetonitrile often favors N1-alkylation.[2] Stronger bases like sodium hydride (NaH) can also be used, but the solvent choice remains critical. The combination of NaOH in DMF is also effective for promoting N1-alkylation.[4]

    • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction and often leads to high N1 selectivity.

    • Solvent-Free Conditions: An efficient and environmentally friendly method involves using K₂CO₃ and SiO₂ with a catalytic amount of TBAB under thermal or microwave conditions, which yields 1-alkyl benzotriazoles with high regioselectivity.[5][6][7]

    • Photocatalysis: Recent methods using visible light with p-benzoquinone as a catalyst have shown excellent N1-selectivity under mild, metal-free conditions.[8][9]

  • For N2-Selectivity (Kinetic Product):

    • Catalysis: Achieving high N2 selectivity is often more challenging and typically requires specialized catalysts.[10][11] Rhodium and scandium catalysts have been successfully used to direct the alkylation to the N2 position.[10][12][13] For example, Sc(OTf)₃ has been shown to be a highly effective catalyst for the N2-alkylation of benzotriazoles with cyclohexanones.[10][12]

    • Steric Hindrance: The N2 position is sterically less hindered than the N1 position. Therefore, bulky alkylating agents may preferentially react at the N2 position.

    • Specialized Reagents: The use of α-diazoacetates with specific metalloporphyrin catalysts can precisely control whether the alkylation occurs at the N1 or N2 position.[14][15][16] An Ir(III)-based catalyst promotes N2-alkylation, while an Fe(III)-based catalyst favors N1-alkylation.[14][15][16]

Question 2: My reaction is sluggish or not going to completion. What are the possible causes and solutions?

Answer: A slow or incomplete reaction can be due to several factors. Here is a systematic approach to troubleshoot this issue:

G start Low Conversion or Sluggish Reaction q1 Is the benzotriazole fully deprotonated? start->q1 q2 Is the alkylating agent reactive enough? q1->q2 Yes sol1 Use a stronger base (e.g., NaH) Ensure anhydrous conditions q1->sol1 No q3 Are there solubility issues? q2->q3 Yes sol2 Switch to a more reactive halide (I > Br > Cl) Consider using a triflate or tosylate q2->sol2 No q4 Is the temperature optimal? q3->q4 No sol3 Use a more polar solvent (DMF, DMSO) Heat the reaction mixture q3->sol3 Yes sol4 Increase reaction temperature (monitor for side products) q4->sol4

Caption: Troubleshooting workflow for incomplete N-alkylation reactions.

  • Inadequate Deprotonation: Benzotriazole has a pKa of approximately 8.2.[17] If the base is not strong enough to fully deprotonate it, the concentration of the nucleophilic anion will be low.

    • Solution: Switch to a stronger base. If you are using K₂CO₃, consider trying NaH. Ensure your reagents and solvent are anhydrous, as water can consume the base and protonate the anion.[2]

  • Poorly Reactive Alkylating Agent: The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. Alkyl bromides generally provide higher yields than alkyl chlorides under similar conditions.[3]

    • Solution: If using an alkyl chloride, try switching to the corresponding bromide or iodide. Alternatively, use a more reactive alkylating agent like an alkyl triflate or tosylate.

  • Solubility Issues: If the benzotriazole starting material or the base is not soluble in the reaction solvent, the reaction will be slow.[18]

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO, which are excellent at dissolving a wide range of organic compounds.[18] Gentle heating can also improve solubility and increase the reaction rate.[18]

Question 3: Can I perform the N-alkylation of benzotriazole without a solvent?

Answer: Yes, solvent-free methods have been developed and offer several advantages, including reduced waste, lower cost, and often shorter reaction times.[1] A highly effective method involves mixing benzotriazole with an alkyl halide, potassium carbonate (K₂CO₃) as the base, silica (SiO₂) as a solid support, and a catalytic amount of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.[5][6] This mixture can be heated conventionally or irradiated in a microwave reactor to afford the N1-alkylated product in good to high yields.[5][6]

Experimental Protocols

The following are generalized protocols that can serve as a starting point for your experiments. Optimization may be required based on your specific substrate.

Protocol 1: General Procedure for N1-Alkylation using K₂CO₃

This protocol is a standard and reliable method for achieving N1-alkylation.

Reagents and Materials:

  • Benzotriazole (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq), finely powdered

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzotriazole and DMF.

  • Add finely powdered potassium carbonate to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between room temperature and 80 °C) and monitor its progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the product with a suitable organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.[2]

Protocol 2: General Procedure for N-Alkylation using NaH (Anhydrous Conditions)

This method is suitable for less reactive alkylating agents where a stronger base is required.

Reagents and Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzotriazole (1.0 eq)

  • Alkyl halide (1.1 eq)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the NaH dispersion.

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of benzotriazole in anhydrous THF to the NaH suspension. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[2]

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[2]

  • Purify the residue by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between the N1 and N2 isomers? A1: The N1 and N2 isomers can be distinguished using spectroscopic methods, primarily NMR.

  • ¹H NMR: The N2-substituted isomer is symmetric, which results in a simpler aromatic region of the spectrum (typically two signals, each integrating to 2H). The N1-substituted isomer is asymmetric, leading to a more complex pattern in the aromatic region (typically four distinct signals, each integrating to 1H).

  • ¹³C NMR: Similarly, the N2 isomer will show fewer signals in the aromatic region due to its symmetry compared to the N1 isomer.

Q2: What are the primary applications of N-alkylated benzotriazoles? A2: N-alkylated benzotriazoles are valuable compounds in several fields.[5][19] They are important building blocks in medicinal chemistry and have been shown to possess a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[5][20] In materials science, they are used as corrosion inhibitors, particularly for copper and its alloys.[17]

Q3: Is benzotriazole hazardous? A3: Benzotriazole should be handled with appropriate safety precautions. It can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Somesh S, Prasad V, Madhuri K, et al. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Org Chem Ind J. 2016;12(5):105. [Link]

  • Zhao Y, et al. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. 2021. [Link]

  • Avhad K, et al. Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. 2020;11(02):215–225. [Link]

  • Lin H, et al. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]

  • A Review on: Synthesis of Benzotriazole. International Journal of All Research Education and Scientific Methods (IJARESM). 2024;10(2). [Link]

  • Tang S, et al. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. 2020. [Link]

  • Tang S, et al. Scandium-catalyzed highly selective N2 -alkylation of benzotriazoles with cyclohexanones. ORGANIC CHEMISTRY. 2020. [Link]

  • Tang S, et al. Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. 2021;8:278. [Link]

  • Benzotriazole: An overview of its versatile biological behaviour. Annals of Phytomedicine. 2024;13(1):310-319. [Link]

  • Hodgar SK, et al. Review Of Benzotriazole. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Duan J, et al. Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Organic Letters. 2020. [Link]

  • Tang S, et al. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition. 2018;57(38):12489-12493. [Link]

  • Duan J, et al. Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Organic Letters. 2020;22(18). [Link]

  • Lin H, et al. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. ResearchGate. 2025. [Link]

  • Regioselective Synthesis of N2-Alkylated-1,2,3. Amanote Research. [Link]

  • One‐Pot Synthesis of N ‐Alkyl Benzotriazoles via a Brønsted Acid‐Catalyzed Three‐Component Reaction. ResearchGate. [Link]

  • Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. 2010. [Link]

  • Briguglio S, et al. Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry. [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. ACS Publications. [Link]

  • Lin H, et al. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. 2025. [Link]

  • An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate. [Link]

  • Al-Zoubi R, et al. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. National Institutes of Health. [Link]

  • Benzotriazole. Wikipedia. [Link]

  • N-Alkylation of Benzotriazole a). ResearchGate. [Link]

Sources

Purification techniques for removing impurities from (1H-benzo[d]triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (1H-benzo[d]triazol-5-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound.

Understanding the Compound and Common Impurities

(1H-benzo[d]triazol-5-yl)methanol is a polar aromatic compound.[1] Its purification can be challenging due to its polarity and potential for forming various impurities during synthesis.[2][3]

Common Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Colored Byproducts: Diazotization reactions, often used in benzotriazole synthesis, can produce colored, polymeric, or tarry impurities.[4][5]

  • Isomers: Positional isomers can form during the synthesis, which may have similar polarities, making separation difficult.

  • Oxidation Products: Aromatic amines and benzotriazoles can be susceptible to air oxidation, leading to colored byproducts.[5]

  • Residual Solvents: Solvents used in the reaction or initial workup.

General Troubleshooting and Initial Assessment

Before proceeding with a specific purification technique, a preliminary analysis of the crude product is crucial.

FAQ: My crude product is a dark, oily substance. Where do I start?

A dark, oily, or tarry consistency often indicates the presence of significant polymeric or colored impurities.[4][6]

Recommended First Steps:

  • Solubility Testing: Determine the solubility of your crude product in a range of solvents with varying polarities (e.g., water, methanol, ethanol, ethyl acetate, dichloromethane, hexanes). This will be critical for selecting an appropriate purification method.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for assessing the complexity of your mixture and for developing a suitable solvent system for column chromatography.

    • Tip: If your compound is very polar and does not move from the baseline even in 100% ethyl acetate, consider more polar solvent systems. A common mobile phase for polar compounds involves a mixture of dichloromethane and methanol. For highly polar basic compounds, adding a small amount of ammonium hydroxide to the mobile phase can improve separation.[2][7]

Workflow for Initial Assessment

Caption: Initial assessment workflow for crude (1H-benzo[d]triazol-5-yl)methanol.

Purification Technique Troubleshooting Guides

Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent or solvent system can be identified.

FAQ: I can't find a single solvent that works well for recrystallization. What should I do?

This is a common challenge. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Steps:

  • Binary Solvent Systems: If a single solvent is not effective, a binary solvent system is the next logical step.

    • Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly cloudy (the saturation point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Common Pairs: Ethanol/water, methanol/ethyl acetate, or toluene/heptane can be effective combinations.[5][8]

FAQ: My product crashes out of solution too quickly, resulting in poor purity.

Rapid crystallization often traps impurities within the crystal lattice.

Solutions:

  • Slow Cooling: Ensure the crystallization vessel is well-insulated to allow for slow cooling. A Dewar flask or wrapping the flask in glass wool can be effective.

  • Reduce Supersaturation: Use a slightly larger volume of solvent to avoid a highly supersaturated solution.

FAQ: The final product is still colored.

Colored impurities can sometimes co-crystallize with the desired product.[5]

Solutions:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[4][5][9] The charcoal can adsorb colored impurities.

    • Caution: Use charcoal sparingly, as it can also adsorb your product, reducing the overall yield.

  • Inert Atmosphere: If the coloration is due to oxidation, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[5]

Column Chromatography

Column chromatography is a versatile technique for separating complex mixtures. Given the polar nature of (1H-benzo[d]triazol-5-yl)methanol, specific considerations are necessary.

FAQ: My compound streaks badly on the silica gel column.

Streaking, or tailing, is a common issue with polar compounds on silica gel, often due to strong interactions with acidic silanol groups on the silica surface.[7]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) (0.1-2%) or ammonium hydroxide to the mobile phase can mask the active silanol sites and improve peak shape.[7][10]

    • Adjust pH: For compounds with acidic or basic functionalities, adjusting the mobile phase pH can suppress ionization and reduce tailing.[10]

  • Alternative Stationary Phases:

    • Deactivated Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base (e.g., triethylamine) before loading your sample.[10]

    • Alumina: Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.[7]

    • Reversed-Phase Chromatography: If normal-phase chromatography is problematic, reversed-phase (e.g., C18) chromatography can be an effective alternative for polar compounds.[2][7]

FAQ: My compound won't elute from the silica gel column, even with a very polar mobile phase.

This indicates a very strong interaction between your compound and the stationary phase.

Solutions:

  • More Aggressive Solvent Systems: A solvent system containing methanol and ammonium hydroxide in dichloromethane can be effective for eluting very polar compounds.[2] A typical stock solution is 10% ammonium hydroxide in methanol, which can then be used as a 1-10% mixture in dichloromethane.[2]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique that uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This can be very effective for retaining and separating highly polar, water-soluble compounds.[3][11]

Workflow for Column Chromatography Optimization

Caption: Decision workflow for optimizing column chromatography purification.

Liquid-Liquid Extraction

Liquid-liquid extraction is useful for removing acidic or basic impurities or for an initial cleanup of the crude product.

FAQ: How can I use extraction to remove acidic or basic impurities?

By adjusting the pH of the aqueous phase, you can selectively move acidic or basic compounds between the aqueous and organic layers.

Protocol for a general extraction:

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to remove basic impurities.

  • Wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.

  • Wash with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Purity Assessment

After purification, it is essential to assess the purity of the final product.

Technique Purpose Considerations
NMR Spectroscopy Structural confirmation and detection of proton-containing impurities.Provides detailed structural information.
LC-MS Purity assessment and identification of impurities by mass.Highly sensitive for detecting trace impurities.
HPLC Quantitative purity analysis.Can be used to determine the percentage purity.
Melting Point A sharp melting point range is indicative of high purity.Impurities will typically broaden and depress the melting point.

References

Sources

Technical Support Center: Synthesis of (1H-benzo[d]triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-benzo[d]triazol-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields and purity.

I. Synthesis Overview: The Diazotization-Cyclization-Reduction Pathway

The most common and practical laboratory synthesis of (1H-benzo[d]triazol-5-yl)methanol involves a three-step sequence starting from 4-chloro-2-nitroaniline. This pathway is often favored due to the commercial availability of the starting material and the generally reliable nature of the reactions.

The core transformation involves:

  • Diazotization and Cyclization: The synthesis typically begins with the formation of the benzotriazole ring system. This is achieved through the diazotization of an appropriately substituted o-phenylenediamine derivative, followed by intramolecular cyclization.[1][2] A common precursor is 3-amino-4-nitrobenzyl alcohol, which upon diazotization and cyclization yields 5-(hydroxymethyl)-1H-benzo[d]triazole.

  • Reduction of a Precursor: An alternative and frequently employed route involves the reduction of a precursor molecule. For instance, (1H-benzo[d]triazol-5-yl)carboxylic acid or its esters can be reduced to the corresponding alcohol.[3] Similarly, a nitro group at a strategic position on the benzotriazole ring can be reduced to an amino group, which is then converted to the final product.

The overall synthetic strategy is depicted below:

Synthesis_Pathway 4-Amino-3-nitrobenzyl alcohol 4-Amino-3-nitrobenzyl alcohol 5-(Hydroxymethyl)-1H-benzo[d]triazole (Target) 5-(Hydroxymethyl)-1H-benzo[d]triazole (Target) 4-Amino-3-nitrobenzyl alcohol->5-(Hydroxymethyl)-1H-benzo[d]triazole (Target) 1. NaNO2, H+ 2. Cyclization 1H-Benzo[d]triazole-5-carboxylic acid 1H-Benzo[d]triazole-5-carboxylic acid 1H-Benzo[d]triazole-5-carboxylic acid->5-(Hydroxymethyl)-1H-benzo[d]triazole (Target) Reduction (e.g., LiAlH4)

Caption: Key synthetic routes to (1H-benzo[d]triazol-5-yl)methanol.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of (1H-benzo[d]triazol-5-yl)methanol, providing explanations and actionable solutions.

Q1: My diazotization reaction is resulting in a low yield of the benzotriazole intermediate. What are the likely causes?

A1: Low yields in diazotization-cyclization reactions for benzotriazole synthesis are often traced back to several critical factors:

  • Temperature Control: The diazotization step, involving the formation of a diazonium salt from a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid), is highly exothermic and the resulting diazonium salt is often unstable at higher temperatures.[4]

    • Solution: Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling and monitor the internal reaction temperature closely with a thermometer.

  • pH of the Reaction Medium: The pH of the reaction mixture is crucial for the successful formation of the diazonium salt and subsequent intramolecular cyclization.[5]

    • Solution: Ensure a sufficiently acidic medium, typically by using a mineral acid like HCl or H2SO4. The presence of excess acid helps to prevent premature coupling of the diazonium salt with the unreacted amine.

  • Purity of Starting Materials: Impurities in the starting amine can interfere with the diazotization process.

    • Solution: Use freshly purified starting materials. Recrystallize or chromatograph the amine if its purity is questionable.

  • Inefficient Cyclization: The intramolecular cyclization of the diazonium intermediate to form the stable benzotriazole ring is a key step.[1]

    • Solution: After the diazotization is complete (as indicated by a positive starch-iodide test for excess nitrous acid), allowing the reaction to slowly warm to room temperature can facilitate the cyclization. In some cases, gentle heating may be required, but this should be approached with caution due to the potential for diazonium salt decomposition.

Q2: I'm observing the formation of a significant amount of dark, tarry byproducts during the reaction. How can I minimize this?

A2: The formation of tarry byproducts is a common issue in diazotization reactions, often due to side reactions of the highly reactive diazonium salt.

  • Intermolecular Coupling: If the concentration of the diazonium salt is too high, it can undergo intermolecular azo coupling reactions, leading to colored impurities.[1]

    • Solution: Maintain a dilute reaction mixture by using a sufficient volume of solvent. Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized high concentrations of the diazonium salt.

  • Decomposition of the Diazonium Salt: As mentioned, diazonium salts are thermally labile. Decomposition can lead to a cascade of radical reactions and polymerization.

    • Solution: Strict temperature control (0-5 °C) is paramount. Work up the reaction promptly once the cyclization is complete.

Q3: The reduction of my benzotriazole carboxylic acid/ester to the alcohol is incomplete. How can I drive the reaction to completion?

A3: Incomplete reduction is a frequent challenge, particularly when using hydride reducing agents like lithium aluminum hydride (LAH).

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Carboxylic acids require more equivalents of LAH than esters due to the initial acid-base reaction that consumes one equivalent of the hydride.

    • Solution: Use a sufficient excess of the reducing agent. For carboxylic acids, at least 2-3 equivalents of LAH are recommended, while for esters, 1.5-2 equivalents are typically sufficient.[6]

  • Reaction Time and Temperature: The reduction may be sluggish at lower temperatures.

    • Solution: After the initial addition of the substrate at 0 °C, allow the reaction to warm to room temperature and then reflux for several hours to ensure complete conversion.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solubility Issues: The benzotriazole derivative may have limited solubility in the reaction solvent (e.g., THF), hindering its interaction with the reducing agent.

    • Solution: Ensure the substrate is fully dissolved before adding the reducing agent. If solubility is an issue, consider using a co-solvent or a higher boiling point ether solvent, while adjusting the reaction temperature accordingly.

Q4: My final product is difficult to purify and appears to be a mixture of isomers. Why is this happening?

A4: The presence of isomers in N-substituted benzotriazoles is a known phenomenon. The triazole ring can exist in two tautomeric forms, the 1H- and 2H-isomers.[7] While the 1H-isomer is generally more stable, the reaction conditions can sometimes lead to the formation of the 2H-isomer as well.

  • Solution: Purification can often be achieved by careful column chromatography on silica gel. The choice of eluent system is critical for separating the isomers. A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar solvent (like ethyl acetate or methanol) is often effective. Recrystallization from a suitable solvent system can also be employed to isolate the major, more stable isomer.

III. Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for converting the carboxylic acid or ester to the alcohol?

A1: Lithium aluminum hydride (LAH) is a powerful and commonly used reducing agent for this transformation, capable of reducing both carboxylic acids and esters to primary alcohols.[6] However, it is highly reactive and requires careful handling under anhydrous conditions. An alternative is borane (BH3), often used as a complex with THF (BH3·THF), which is also effective for reducing carboxylic acids.

Q2: How can I effectively monitor the progress of my reactions?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of these reactions.[6] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. Staining with a visualizing agent (e.g., potassium permanganate or UV light) can aid in the detection of spots.

Q3: What are the recommended work-up procedures for reactions involving LAH?

A3: Quenching an LAH reaction must be done with extreme caution due to the exothermic and hydrogen gas-evolving nature of the process. A widely used and safe method is the Fieser workup:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass in grams of LAH used)

  • Stir the resulting granular precipitate until it becomes a fine, white solid.

  • Filter the solid and wash it thoroughly with an organic solvent (e.g., ethyl acetate).

  • The desired product will be in the combined organic filtrates.

Q4: What are some common characterization techniques for the final product?

A4: The structure and purity of (1H-benzo[d]triazol-5-yl)methanol should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the benzotriazole ring.

  • Melting Point: A sharp melting point is a good indicator of purity.

IV. Experimental Protocols

Protocol 1: Synthesis of (1H-benzo[d]triazol-5-yl)methanol via Reduction of 1H-Benzo[d]triazole-5-carboxylic acid
Parameter Value
Reducing Agent Lithium Aluminum Hydride (LiAlH4)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to reflux
Reaction Time 4-6 hours
Work-up Fieser workup

Step-by-Step Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2.5 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1H-benzo[d]triazole-5-carboxylic acid (1 eq.) in anhydrous THF and add it to the dropping funnel.

  • Add the carboxylic acid solution dropwise to the LAH suspension with vigorous stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH using the Fieser workup procedure described in the FAQ section.

  • Filter the resulting solid and wash it with THF.

  • Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the reduction of 1H-benzo[d]triazole-5-carboxylic acid.

V. References

  • Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol - Benchchem. Available at:

  • Synthetic Scheme of Benzotriazole derivatives (Ie to Ve) - ResearchGate. Available at:

  • One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Available at:

  • Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone - ACG Publications. Available at:

  • Is diazotization of o-phenylenediamine to benzotriazole reversible? Available at:

  • An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives - Benchchem. Available at:

  • 1H-Benzimidazol-5-ylmethanol synthesis - ChemicalBook. Available at:

Sources

Side reactions to avoid when working with (1H-benzo[d]triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1H-benzo[d]triazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and avoid common side reactions when working with this versatile bifunctional molecule. By understanding the interplay between the reactive hydroxymethyl group and the nucleophilic benzotriazole ring system, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.

Introduction to the Reactivity of (1H-benzo[d]triazol-5-yl)methanol

(1H-benzo[d]triazol-5-yl)methanol is a unique building block possessing three key reactive sites: the primary alcohol at the 5-position, and the N1 and N3 positions of the triazole ring. This trifecta of reactivity, while offering broad synthetic utility, also presents specific challenges. The primary side reactions stem from the competition between O-alkylation/acylation at the hydroxyl group and N-alkylation/acylation at the triazole nitrogens. Furthermore, the benzylic nature of the alcohol makes it susceptible to oxidation. This guide will provide in-depth, practical solutions to these and other potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My alkylation reaction is giving a mixture of products with low yield of the desired O-alkylated compound. What is happening?

Question: I am trying to synthesize an ether from (1H-benzo[d]triazol-5-yl)methanol using an alkyl halide and a base (e.g., NaH or K₂CO₃) in DMF, but I'm observing a mixture of products and poor conversion. How can I favor O-alkylation?

Answer: This is a classic case of competing N-alkylation versus O-alkylation. The benzotriazole anion, formed upon deprotonation by the base, is an ambident nucleophile, meaning it can react at either the nitrogen or oxygen atoms. The regioselectivity is highly dependent on the reaction conditions.[1]

Causality:

  • N-Alkylation: The nitrogen atoms of the benzotriazole ring are inherently nucleophilic. In polar aprotic solvents like DMF or DMSO, the cation of the base is well-solvated, leaving a "naked" and highly reactive benzotriazolide anion. This often favors attack by the more nucleophilic nitrogen atoms (N1 or N2), leading to a mixture of N-alkylated isomers.[1]

  • O-Alkylation: To favor O-alkylation, the reactivity of the nitrogen atoms needs to be attenuated, or the alkoxide needs to be the more accessible nucleophile.

Troubleshooting Protocol:

  • Solvent Selection: Switch from a polar aprotic solvent (DMF, DMSO) to a less polar solvent like THF or dioxane. In these solvents, ion pairing between the alkoxide/benzotriazolide and the counter-ion (e.g., Na⁺) is more significant, which can sterically hinder the nitrogen atoms and favor O-alkylation.

  • Base and Counter-ion Effect:

    • Use a bulky base like potassium tert-butoxide (t-BuOK). The bulky base can selectively deprotonate the less sterically hindered hydroxyl group.

    • Consider using a silver salt (e.g., Ag₂O or Ag₂CO₃). The silver cation has a high affinity for nitrogen, which can coordinate to the triazole ring, reducing its nucleophilicity and leaving the hydroxyl group as the primary site for alkylation.

  • Protecting Group Strategy: If achieving selectivity is still challenging, protect the benzotriazole nitrogen first. A removable protecting group like a Boc group can be installed. After O-alkylation, the protecting group can be removed under acidic conditions.

Summary of Conditions for Selective Alkylation:

Desired ProductRecommended BaseRecommended SolventKey Considerations
O-Alkylation NaH, t-BuOK, Ag₂CO₃THF, Dioxane, TolueneLess polar solvents and specific counter-ions can favor O-alkylation.
N-Alkylation K₂CO₃, Cs₂CO₃, NaHDMF, DMSO, AcetonitrilePolar aprotic solvents promote the formation of N-alkylated products.[1]
FAQ 2: I am attempting to oxidize the hydroxymethyl group to an aldehyde, but I'm getting low yields and decomposition of the starting material.

Question: I'm using a strong oxidizing agent like KMnO₄ or Jones reagent (CrO₃/H₂SO₄) to synthesize (1H-benzo[d]triazol-5-yl)carbaldehyde, but the reaction is messy. What are the potential side reactions?

Answer: The benzotriazole ring is sensitive to harsh, oxidative conditions, which can lead to ring-opening and degradation.[2] Strong, non-selective oxidizing agents should be avoided.

Causality:

  • Ring Degradation: Benzotriazole and its derivatives can be degraded by strong oxidizing species, such as hydroxyl radicals, which can be generated under certain oxidative conditions.[3] This leads to a complex mixture of byproducts and loss of the desired aromatic core.

  • Over-oxidation: The intermediate aldehyde is susceptible to over-oxidation to the corresponding carboxylic acid, especially under aqueous or non-buffered conditions.

Troubleshooting Protocol:

  • Use Mild Oxidizing Agents: Switch to milder and more selective oxidizing agents that are compatible with heterocyclic systems.

    • Manganese Dioxide (MnO₂): This is an excellent choice for oxidizing benzylic alcohols. It is a heterogeneous reagent and can be used in solvents like dichloromethane (DCM) or chloroform at room temperature.

    • Dess-Martin Periodinane (DMP): A highly selective and mild oxidant for converting primary alcohols to aldehydes. The reaction is typically fast and clean.

    • Swern Oxidation (or variants like Parikh-Doering): These methods use a DMSO-based activation of the alcohol, followed by quenching with a hindered base like triethylamine. They are highly effective at low temperatures.

  • Control Reaction Temperature: Perform the oxidation at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and prevent over-oxidation.

  • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent the formation of the hydrate of the aldehyde, which can be more readily oxidized to the carboxylic acid.

Recommended Oxidation Protocols:

Protocol 1: Oxidation with Activated MnO₂

  • Suspend (1H-benzo[d]triazol-5-yl)methanol in DCM or chloroform.

  • Add a 5-10 fold excess (by weight) of activated MnO₂.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction may take several hours to 24 hours.

  • Upon completion, filter the mixture through a pad of Celite to remove the MnO₂ solids.

  • Wash the Celite pad with additional DCM.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude aldehyde.

Protocol 2: Oxidation with Dess-Martin Periodinane (DMP)

  • Dissolve (1H-benzo[d]triazol-5-yl)methanol in anhydrous DCM.

  • Add 1.1 to 1.5 equivalents of DMP.

  • Stir the reaction at room temperature and monitor by TLC (typically complete within 1-3 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

FAQ 3: My reaction with a Grignard or organolithium reagent is failing. Why?

Question: I'm trying to perform a reaction with a Grignard reagent to add an alkyl group to another part of my molecule, but my (1H-benzo[d]triazol-5-yl)methanol moiety is being consumed. What is the issue?

Answer: Both the acidic N-H proton of the triazole ring and the O-H proton of the alcohol are incompatible with organometallic reagents like Grignard and organolithium reagents. These reagents are strong bases and will deprotonate these acidic protons before any desired nucleophilic addition can occur.

Causality:

  • Acid-Base Reaction: The pKa of the benzotriazole N-H is around 8.2, and the pKa of the alcohol O-H is around 16. Both are significantly more acidic than the alkanes from which organometallic reagents are derived (pKa > 40). The acid-base reaction is extremely fast and will consume at least two equivalents of your organometallic reagent per equivalent of (1H-benzo[d]triazol-5-yl)methanol.

Troubleshooting Workflow:

G start Reaction with Organometallic Reagent Fails check_protons Identify Acidic Protons: - Triazole N-H - Alcohol O-H start->check_protons protect_groups Protect Both Acidic Sites check_protons->protect_groups protect_nh Protect N-H: - e.g., Boc, PMB, or SEM group protect_groups->protect_nh protect_oh Protect O-H: - e.g., TBDMS, MOM, or THP group protect_groups->protect_oh run_reaction Perform Organometallic Reaction protect_nh->run_reaction protect_oh->run_reaction deprotect Deprotect Functional Groups run_reaction->deprotect product Desired Product deprotect->product

Caption: Workflow for using organometallics.

Troubleshooting Protocol:

  • Protection Strategy: Before introducing the organometallic reagent, both the N-H and O-H groups must be protected with groups that are stable to the reaction conditions.

    • Protecting the Alcohol: A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a good choice as it is stable to Grignard and organolithium reagents but can be easily removed later with fluoride sources (e.g., TBAF) or acid.

    • Protecting the Triazole: A protecting group such as a p-methoxybenzyl (PMB) group or a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used. These are generally stable to organometallics.

  • Step-wise Protection: A common strategy would be to first protect the more acidic N-H proton, followed by protection of the hydroxyl group.

  • Deprotection: After the organometallic reaction is complete, the protecting groups can be removed sequentially under appropriate conditions (e.g., acid for the silyl ether, and oxidative cleavage for the PMB group).

FAQ 4: I'm observing polymerization or formation of a dark tar-like substance in my acid-catalyzed reaction.

Question: I am attempting an acid-catalyzed reaction, such as an esterification or acetal formation, and the reaction mixture is turning dark and forming an insoluble material. What is causing this?

Answer: The hydroxymethyl group of (1H-benzo[d]triazol-5-yl)methanol is benzylic. Under strong acidic conditions, the hydroxyl group can be protonated and leave as a water molecule, forming a stabilized benzylic carbocation. This reactive intermediate can then be attacked by another molecule of (1H-benzo[d]triazol-5-yl)methanol, leading to polymerization.

Causality:

  • Carbocation Formation: The proximity of the electron-rich benzotriazole ring system can stabilize the benzylic carbocation, making its formation under acidic conditions favorable.

  • Friedel-Crafts Type Polymerization: The generated carbocation is a potent electrophile. It can be attacked by the electron-rich aromatic ring of another molecule of the starting material in a process analogous to a Friedel-Crafts alkylation, leading to polymer chain growth.

G cluster_0 Acid-Catalyzed Polymerization Pathway A Starting Material (Benzylic Alcohol) B Protonation of -OH by Strong Acid (H⁺) A->B H⁺ C Loss of H₂O to form Benzylic Carbocation B->C -H₂O D Nucleophilic Attack by another Molecule C->D + Starting Material E Polymer/Tarry Byproduct C->E D->E

Caption: Acid-catalyzed polymerization side reaction.

Troubleshooting Protocol:

  • Avoid Strong Protic Acids: Do not use strong protic acids like H₂SO₄, HCl, or H₃PO₄ as catalysts.

  • Use Lewis Acids: If an acid catalyst is required, consider using a mild Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) that is less likely to promote carbocation formation and polymerization.

  • Alternative Activation Methods: For reactions like esterification, avoid direct acid catalysis. Instead, convert the carboxylic acid to a more reactive species (e.g., an acid chloride or an activated ester using coupling agents like DCC/DMAP) that will react with the alcohol without the need for strong acid.

  • Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate to disfavor the high-activation energy polymerization pathway.

References

  • Gao, Y., et al. (2019). Degradation of benzotriazole by sulfate radical-based advanced oxidation process. Environmental Science and Pollution Research.
  • Fang, J.-M., et al. (2001). Polymer-supported benzotriazoles as catalysts in the synthesis of tetrahydroquinolines by condensation of aldehydes with aromatic amines.
  • Li, S., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research.

Sources

Stability issues and degradation pathways of (1H-benzo[d]triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1H-benzo[d]triazol-5-yl)methanol

Introduction

Welcome to the technical support guide for (1H-benzo[d]triazol-5-yl)methanol (CAS No: 106429-67-8). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. While its structure is invaluable for synthesizing a range of bioactive molecules, its stability can be a critical parameter influencing experimental reproducibility and product purity. This guide provides in-depth, experience-driven insights into the potential stability challenges and degradation pathways associated with this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot issues, ensuring the integrity of your research.

Core Compound Properties & Handling: Quick Reference

Before initiating any experiment, it is crucial to understand the fundamental properties and recommended handling procedures for (1H-benzo[d]triazol-5-yl)methanol. Adherence to these guidelines is the first step in preventing degradation.

PropertyValueSource(s)
CAS Number 106429-67-8[1][2][3]
Molecular Formula C₇H₇N₃O[1][2]
Molecular Weight 149.15 g/mol [1][2]
Appearance White to off-white crystalline powderInferred from related compounds
Recommended Storage 2-8°C, Keep in dark place, Inert atmosphere[1][2]
Solubility Soluble in DMSO, Methanol, DMF. Limited solubility in water.Inferred from chemical structure

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and storage of (1H-benzo[d]triazol-5-yl)methanol.

Q1: What is the primary reason for storing the compound at 2-8°C under an inert atmosphere? A1: The primary reason is to mitigate two potential degradation pathways: thermal decomposition and oxidation. The hydroxymethyl group (-CH₂OH) attached to the benzotriazole ring is a benzylic alcohol. Benzylic alcohols are susceptible to oxidation, which can be accelerated by heat, light, and the presence of atmospheric oxygen. Storing the compound cold and under an inert gas (like Argon or Nitrogen) drastically reduces the rate of these unwanted reactions, preserving its purity over time.[1]

Q2: My vial of (1H-benzo[d]triazol-5-yl)methanol has developed a yellowish or brownish tint. Is it still usable? A2: A change in color is a strong indicator of degradation. This is often due to the formation of oxidized species, such as the corresponding aldehyde or carboxylic acid, which can be colored. While the material may still contain a significant amount of the desired compound, it is no longer pure. For applications sensitive to impurities, such as kinetic studies or GMP synthesis, using the discolored material is not recommended. We advise running a purity check (e.g., HPLC, LC-MS) to quantify the extent of degradation before deciding to proceed.

Q3: Which solvents are recommended for preparing stock solutions? Should I take any special precautions? A3: Anhydrous, high-purity solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Methanol are suitable for preparing stock solutions. Critical Precautions:

  • Use Anhydrous Solvents: Water can participate in certain degradation pathways.

  • De-gas the Solvent: Before use, sparge the solvent with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, a key player in oxidation.

  • Prepare Fresh: For best results, prepare solutions immediately before use. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed vial with an inert gas headspace.

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for issues that may arise during experimentation.

Observed Problem Probable Cause(s) Recommended Action(s) & Explanation
Appearance of new, more polar peaks in reverse-phase HPLC. Oxidation of the hydroxymethyl group. This is the most common degradation pathway. The primary alcohol is oxidized first to an aldehyde and then to a more polar carboxylic acid. Solution: Implement the precautions from FAQ A3. Ensure all solvents are de-gassed and reactions are run under an inert atmosphere. Protect the reaction from light.
Appearance of new, less polar peaks in reverse-phase HPLC. N-Alkylation or other side reactions. The triazole ring contains nucleophilic nitrogen atoms. In the presence of electrophiles (e.g., alkyl halides in your reaction mixture) or under certain pH conditions, side reactions can occur on the triazole ring system. Solution: Review your reaction conditions. Ensure the pH is controlled and that there are no unintended electrophilic species present.
Inconsistent reaction yields or kinetics. Variable purity of the starting material. If the starting material has partially degraded, the actual molar quantity is lower than calculated, leading to inconsistent results. The degradation products themselves might also interfere with or inhibit the desired reaction. Solution: Always use a fresh vial of the compound or verify the purity of an older batch via HPLC or NMR before use.
Compound fails to dissolve completely or precipitates from solution. pH sensitivity or solvent saturation. The benzotriazole moiety has both acidic and basic character. The solubility can be highly dependent on the pH of the medium. Precipitation can also occur if the solution is supersaturated. Solution: For aqueous media, try adjusting the pH slightly. For organic reactions, ensure you are operating well below the saturation limit or consider a co-solvent system.

In-Depth Analysis: Primary Degradation Pathway

The principal stability issue with (1H-benzo[d]triazol-5-yl)methanol is its susceptibility to oxidation at the benzylic alcohol position. This process is often catalyzed by trace metals, light (photodegradation), or atmospheric oxygen.

The pathway proceeds in two main steps:

  • Oxidation to Aldehyde: The primary alcohol is oxidized to form (1H-benzo[d]triazole-5-carbaldehyde).

  • Oxidation to Carboxylic Acid: The intermediate aldehyde is further oxidized to the more stable (1H-benzo[d]triazole-5-carboxylic acid).

These degradation products can be readily detected by analytical techniques such as LC-MS, as they have distinct molecular weights (Aldehyde: 147.13 g/mol ; Carboxylic Acid: 163.13 g/mol ).

DegradationPathway cluster_main Primary Oxidative Degradation start (1H-benzo[d]triazol-5-yl)methanol (MW: 149.15) aldehyde (1H-benzo[d]triazole-5-carbaldehyde) (MW: 147.13) start->aldehyde [O] (e.g., O₂, light, heat) acid (1H-benzo[d]triazole-5-carboxylic acid) (MW: 163.13) aldehyde->acid [O]

Caption: Oxidative degradation pathway of (1H-benzo[d]triazol-5-yl)methanol.

Recommended Experimental Protocols

To ensure experimental success, follow these validated protocols for handling and analysis.

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol minimizes the risk of degradation during solution preparation and storage.

  • Vial Preparation: Place a new, sealed 1.5 mL amber glass HPLC vial with a screw cap and PTFE septum into a desiccator under vacuum for at least 1 hour to remove moisture.

  • Weighing: On a calibrated analytical balance, weigh approximately 1.49 mg of (1H-benzo[d]triazol-5-yl)methanol directly into the prepared vial. Record the exact weight.

  • Solvent Preparation: Use a brand new, sealed bottle of anhydrous DMSO (≤50 ppm water). Using a syringe, draw out 2-3 mL of DMSO and transfer it to a small, dry glass bottle. Sparge the DMSO with dry Argon gas for 15 minutes.

  • Dissolution: Calculate the precise volume of de-gassed DMSO required to achieve a 10 mM concentration based on the actual weight. Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the compound.

  • Inerting: Immediately flush the headspace of the vial with Argon gas for 30 seconds before tightly sealing the cap.

  • Mixing: Vortex the vial for 1 minute or until all solid is completely dissolved.

  • Storage: For immediate use, keep the vial at room temperature, protected from light. For storage longer than 8 hours, store at -20°C. Before using a frozen stock, allow it to thaw completely and warm to room temperature before opening to prevent water condensation.

Protocol 2: Workflow for Purity Assessment and Degradation Monitoring

This workflow provides a systematic approach to verifying the quality of your compound.

Workflow start Start: Receive/Use Compound visual Visual Inspection: Colorless, crystalline solid? start->visual hplc Perform HPLC-UV Analysis (e.g., C18 column, MeCN/H₂O gradient) visual->hplc Yes re_purify Action: Consider re-purification or procure new batch. visual->re_purify No (Discolored) purity_check Purity > 98%? (Main peak area) hplc->purity_check proceed Proceed with Experiment purity_check->proceed Yes lcms Perform LC-MS Analysis To identify impurities purity_check->lcms No lcms->re_purify

Caption: Decision workflow for compound quality control.

References

  • Singh, R., et al. (2016). Forced degradation studies: A tool for determination of stability of drugs. Journal of Pharmaceutical Education and Research. (Note: This is a representative reference for the principles of forced degradation studies, as specific literature for the target compound is sparse.) [A general URL for a relevant journal would be provided here, e.g., https://japer.in/]

Sources

Technical Support Center: Troubleshooting Low Catalytic Activity with (1H-benzo[d]triazol-5-yl)methanol as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1H-benzo[d]triazol-5-yl)methanol as a ligand in catalytic reactions. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during experimentation, with a focus on diagnosing and resolving low catalytic activity. Our approach is rooted in explaining the fundamental principles behind the troubleshooting steps to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significantly lower than expected yield in my cross-coupling reaction using (1H-benzo[d]triazol-5-yl)methanol as a ligand. What are the primary factors I should investigate?

Low yields in cross-coupling reactions are a common challenge. When using (1H-benzo[d]triazol-5-yl)methanol, a systematic investigation of several key parameters is crucial. The benzotriazole moiety, while an effective ligand, has electronic properties that can influence catalyst stability and activity.

Initial Diagnostic Workflow:

Caption: Initial troubleshooting workflow for low reaction yield.

In-Depth Investigation:

  • Catalyst Inhibition and Deactivation: The nitrogen lone pairs in the triazole ring of your ligand can, under certain conditions, coordinate too strongly with the metal center (e.g., Palladium), potentially leading to catalyst inhibition or the formation of inactive species.[1] The formation of palladium black is a visual indicator of catalyst aggregation and deactivation, often caused by high temperatures or an incorrect ligand-to-metal ratio.[1]

  • Sub-optimal Ligand-to-Metal Ratio: The ratio of (1H-benzo[d]triazol-5-yl)methanol to your metal precursor is critical. An insufficient amount of ligand may not adequately stabilize the active catalytic species, leading to decomposition. Conversely, an excess of ligand can sometimes hinder the reaction by occupying coordination sites needed for the substrates. It is recommended to perform a screen of ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1) to find the optimum for your specific reaction.

  • Inappropriate Reaction Conditions (Base, Solvent, Temperature):

    • Base: The choice and strength of the base are crucial. For instance, in Suzuki-Miyaura reactions, a weaker base might not be sufficient for the transmetalation step, while an overly strong base could lead to side reactions. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is advisable.[2]

    • Solvent: The solvent must fully dissolve all reactants and be appropriately polar to facilitate the reaction. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF. Ensure your solvent is anhydrous, as water can interfere with many catalytic cycles.

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] If you observe catalyst decomposition (e.g., formation of palladium black), consider running the reaction at a lower temperature for a longer duration.

Q2: My reaction starts well but then stalls, suggesting catalyst deactivation. How can I confirm this and what are the likely causes with a benzotriazole-based ligand?

Catalyst deactivation is a common reason for incomplete reactions.[3] With N-heterocyclic ligands like (1H-benzo[d]triazol-5-yl)methanol, several deactivation pathways are possible.

Visual and Analytical Confirmation of Deactivation:

  • Visual Cues: The most common visual sign of palladium catalyst deactivation is the formation of palladium black, a finely divided, inactive form of palladium metal.[1]

  • Reaction Monitoring: Taking aliquots of your reaction mixture at regular intervals and analyzing them by techniques like LC-MS or GC-MS can provide a kinetic profile of the reaction. A plateau in product formation before full conversion of the starting material is a strong indicator of catalyst deactivation.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Protocol
Poisoning Impurities in your reagents or solvent (e.g., sulfur, phosphates) can irreversibly bind to the active sites of the catalyst.[3]1. Ensure all reagents and solvents are of high purity. 2. Use freshly distilled solvents. 3. Purify substrates if their purity is questionable.
Fouling/Coking Deposition of carbonaceous materials or polymers on the catalyst surface can block active sites.[3]1. Lower the reaction temperature. 2. Consider a different solvent that may better solubilize potential fouling agents.
Oxidative Deactivation The active Pd(0) species is sensitive to oxygen. Ingress of air into the reaction vessel can lead to the formation of inactive Pd(II) species.[1]1. Ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). 2. Use degassed solvents.
Ligand Degradation Although benzotriazole derivatives are generally stable[4], harsh reaction conditions (e.g., very high temperatures or strongly nucleophilic/basic conditions) could potentially lead to ligand degradation over time.1. Analyze a sample of the reaction mixture by LC-MS to check for the presence of the intact ligand. 2. If degradation is suspected, reduce the reaction temperature or screen alternative bases.

Advanced Characterization of a Deactivated Catalyst:

For a more rigorous investigation, the deactivated catalyst can be recovered and analyzed using surface-sensitive techniques.[5][6][7]

Technique Information Gained
X-ray Photoelectron Spectroscopy (XPS) Can identify the presence of poisons on the catalyst surface and determine the oxidation state of the metal.[5]
BET Surface Area Analysis A reduction in surface area can indicate fouling or sintering of the catalyst.[5]
Elemental Analysis (e.g., XRF, PIXE) Can detect the presence of foreign elements that may be acting as poisons.[5]
Q3: How do the electronic and steric properties of (1H-benzo[d]triazol-5-yl)methanol influence its catalytic activity, and how can I leverage this understanding for optimization?

The design of the ligand is a critical factor in the stability and catalytic properties of the metal complex.[8][9] (1H-benzo[d]triazol-5-yl)methanol acts as a bidentate ligand, coordinating to the metal center through a nitrogen atom of the triazole ring and the oxygen of the methanol group.[10]

Electronic Effects:

  • The benzotriazole ring system possesses both electron-donating and electron-accepting properties.[4][11] This electronic flexibility can help to stabilize the various oxidation states of the metal during the catalytic cycle.

  • Substituents on the ligand can significantly alter its electronic properties and, consequently, the catalytic activity. Electron-withdrawing groups can impact the electronic properties of the metal center, influencing reactivity and stability.[12]

Steric Effects:

  • The steric bulk of a ligand can influence both the stability of the catalyst and the selectivity of the reaction.[13] The (1H-benzo[d]triazol-5-yl)methanol ligand provides a moderate steric environment around the metal center.

  • For particularly challenging substrates, a ligand with greater steric bulk might be necessary to promote reductive elimination and prevent the formation of off-cycle species.[1]

Leveraging this for Optimization:

If you are facing issues with catalytic activity, consider the following:

  • Analog Screening: Synthesize and screen a small library of (1H-benzo[d]triazol-5-yl)methanol analogs with different electronic and steric properties. For example, adding an electron-donating group (e.g., methoxy) or an electron-withdrawing group (e.g., trifluoromethyl) to the benzotriazole ring can modulate the ligand's electronic properties.

  • Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into the electronic structure of the catalyst and the energetics of the catalytic cycle, helping to guide ligand design.[14]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for optimizing your reaction.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • In a separate vial, dissolve the Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and (1H-benzo[d]triazol-5-yl)methanol (0.04 mmol) in the degassed solvent (e.g., toluene, 5 mL).

    • Add the catalyst/ligand solution to the Schlenk flask via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow for Protocol 1:

Caption: Systematic parameter screening for reaction optimization.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Lecture 6 Catalyst characteriz
  • Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and c
  • Tailoring metal complexes with N-heterocyclic carbene ligands using Electron-Withdrawing Groups: Impact on catalytic activity and property development. (2024). Ananikov Lab.
  • How to Conduct Catalyst Deactivation Analysis. (n.d.). TCA Lab / Alfa Chemistry.
  • Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties -A Mini-Review. (2024).
  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. (n.d.). MDPI.
  • Influence of ligand field strength on the kinetics of transition metal-catalyzed reactions. (2024).
  • Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. (2024). Biointerface Research in Applied Chemistry.
  • The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis C
  • Lecture 10 Catalyst characteriz
  • Harnessing Benzotriazoles as Sustainable Ligands in Metal-C
  • Harnessing benzotriazole as a sustainable ligand in metal-catalyzed coupling reactions. (n.d.).
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. (n.d.). Benchchem.
  • AN EFFICIENT BIDENTATE LIGAND FOR COPPER CATALYZED S-ARYLATION OF THIOLS. (n.d.). Connect Journals.
  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (n.d.). MDPI.

Sources

Technical Support Center: Overcoming Solubility Challenges with (1H-benzo[d]triazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1H-benzo[d]triazol-5-yl)methanol derivatives. This guide provides in-depth troubleshooting protocols and expert insights to address the common yet critical challenge of poor aqueous solubility inherent to this important chemical scaffold. Our goal is to empower you with the knowledge to systematically diagnose and overcome these hurdles in your experiments.

The (1H-benzo[d]triazol-5-yl)methanol core is a privileged scaffold in medicinal chemistry, valued for its structural versatility and wide-ranging biological activities in oncology, infectious diseases, and inflammation.[1][2][3] However, the very properties that make it an attractive pharmacophore—its rigid, planar, and aromatic nature—often lead to poor solubility, creating significant obstacles for in vitro screening, in vivo studies, and formulation development.[4][5][6]

This document moves beyond simple protocols to explain the causal mechanisms behind solubility issues and the rationale for each troubleshooting step, ensuring a robust and scientifically sound approach to your research.

Section 1: Understanding the Root Cause of Poor Solubility

A thorough understanding of the physicochemical properties of your compound is the first step toward solving any solubility challenge.

Q1: Why are my (1H-benzo[d]triazol-5-yl)methanol derivatives consistently showing low solubility?

Answer: The low solubility of this class of compounds is not an anomaly but is rooted in its fundamental molecular structure. Several factors contribute to this:

  • High Crystal Lattice Energy: The core structure consists of a benzene ring fused to a 1,2,3-triazole ring.[7][8] This creates a planar, rigid aromatic system that packs efficiently into a stable crystal lattice. A significant amount of energy is required to break this lattice and allow solvent molecules to surround the individual compound molecules, resulting in low intrinsic solubility.

  • pH-Dependent Ionization: The benzotriazole ring system contains an acidic proton on one of the nitrogen atoms, making it a weak acid with a pKa value of approximately 8.2.[7][8] This means that at physiological pH (around 7.4), the molecule is predominantly in its neutral, less soluble form. As the pH increases above the pKa, the molecule becomes deprotonated and anionic, which dramatically increases its affinity for aqueous media. Conversely, in acidic conditions, its solubility is minimal.

  • Hydrophobicity: The fused bicyclic aromatic structure is inherently hydrophobic, favoring partitioning into non-polar environments over aqueous solutions. While the methanol group adds some polarity, extensive derivatization, especially with other lipophilic moieties, will exacerbate poor solubility.

Q2: How should I perform a baseline solubility assessment for my new derivative?

Answer: A systematic baseline solubility assessment is critical to quantify the problem and measure the success of any enhancement strategy. We recommend determining both kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the solubility of a compound when rapidly dissolving from a high-concentration DMSO stock, mimicking conditions in high-throughput screening. It often overestimates true solubility but is relevant for in vitro assays.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. This is the gold standard for formulation and preclinical development.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Preparation: Add an excess amount of your solid compound (enough that a small amount of solid remains undissolved) to a series of vials containing your test media (e.g., Deionized Water, PBS pH 7.4, 0.1 N HCl).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaking incubator or rotator is ideal.

  • Separation: After equilibration, allow the vials to sit undisturbed for a short period. Then, filter the supernatant through a 0.22 µm PVDF filter to remove all undissolved solid. Be cautious to avoid filter clogging or compound adsorption to the filter material.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • Reporting: Report the solubility in µg/mL or µM. Visual inspection for remaining solid in the equilibration vials confirms that an excess was used.

Parameter Test Medium 1 Test Medium 2 Test Medium 3 Test Medium 4
Medium Type Deionized WaterPBS (pH 7.4)0.1 N HCl (SGF simulant)FaSSIF (pH 6.5)
Temperature (°C) 25373737
Equilibration Time (h) 48484848
Solubility (µg/mL)
Observations

A template for recording thermodynamic solubility data.

Section 2: A Systematic Troubleshooting Workflow

Once you have quantified the solubility of your compound, you can follow a systematic workflow to identify the most effective enhancement strategy for your specific application, whether it's a simple in vitro assay or a complex in vivo pharmacokinetic study.

G cluster_start cluster_decision cluster_invitro In Vitro / Screening Assays cluster_invivo In Vivo / Preclinical Formulation cluster_outcome start Solubility Issue Identified (Data from Sec. 1) app_decision What is the experimental context? start->app_decision ph_mod Q3: pH Modification (e.g., Buffer at pH > 8.5) app_decision->ph_mod In Vitro salt Q11: Salt Formation (Formulate stable salt) app_decision->salt In Vivo cosolvent Q4: Co-solvent System (e.g., DMSO, PEG400) ph_mod->cosolvent Insufficient or causes instability success Optimized Formulation Achieved ph_mod->success Solubility goal met cd_invitro Q5: Cyclodextrins (Assay-compatible, e.g., HP-β-CD) cosolvent->cd_invitro Precipitation on dilution or cell toxicity cosolvent->success Solubility goal met cd_invitro->success Solubility goal met fail Re-evaluate Compound (Consider structural modification) cd_invitro->fail Incompatible cd_invivo Q5: Cyclodextrin Complexation (e.g., SBE-β-CD for injection) salt->cd_invivo Salt unstable or insufficiently soluble salt->success Bioavailability goal met advanced Advanced Formulations (Q6: Solid Dispersions, Q7: Nanosuspensions) cd_invivo->advanced Complexation inadequate or high dose needed advanced->success Bioavailability goal met advanced->fail Technically unfeasible

A decision workflow for selecting a solubility enhancement strategy.

Q3: Can I improve solubility simply by adjusting the pH of my buffer?

Answer: Yes, for weakly acidic compounds like (1H-benzo[d]triazol-5-yl)methanol derivatives, pH modification is the most direct and powerful initial strategy.

Causality: According to the Henderson-Hasselbalch equation, as the pH of the solution rises above the compound's pKa (~8.2), the equilibrium shifts towards the deprotonated, anionic form. This charged species is significantly more polar and thus more soluble in water than the neutral form. Salt formation is a common and effective method for increasing both the solubility and dissolution rate of acidic and basic drugs.[4][9][10]

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 4, 6, 7.4, 8.5, 9.5, 10.5). Ensure the buffer species itself does not interact with your compound.

  • Solubility Measurement: Perform the thermodynamic solubility assessment protocol described in Q2 in each of these buffers.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. You should observe a significant increase in solubility as the pH surpasses the pKa.

  • Application: For in vitro assays, if your experiment can tolerate a higher pH, using a buffer at pH 9.0, for example, may completely resolve solubility issues.

Troubleshooting:

  • Compound Instability: If your compound degrades at high pH (check via HPLC purity analysis of the supernatant), this method is not suitable. You must find a pH that balances solubility and stability.

  • Insufficient Solubility: If even at pH 10 the solubility is below your target concentration, pH modification alone is not sufficient, and you must proceed to the next step in the workflow.

Q4: My compound is for an in vitro assay. Which co-solvents are appropriate and how do I use them?

Answer: When pH adjustment is not an option, using a water-miscible organic co-solvent is the next logical step for in vitro applications.

Causality: Co-solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Polyethylene Glycol 400 (PEG 400) work by reducing the overall polarity of the aqueous solvent system.[11][12] This makes the solvent more "hospitable" to the hydrophobic drug molecule, reducing the energy penalty of solvation and thereby increasing solubility.

Co-solvent Typical Final Assay Conc. Limit Notes & Potential Liabilities
DMSO < 0.5% (v/v)Excellent solubilizer. Can be cytotoxic and interfere with some enzymatic assays at >0.5%.
Ethanol < 1.0% (v/v)Good solubilizer. Can cause protein precipitation and cellular stress at higher concentrations.
PEG 400 < 2.0% (v/v)Lower toxicity than DMSO/Ethanol. More viscous. Good for increasing solubility of lipophilic drugs.
NMP < 0.5% (v/v)Strong solubilizer. Use with caution due to potential toxicity.

Experimental Protocol: Co-solvent Stock Preparation and Use

  • High-Concentration Stock: Prepare a high-concentration stock of your compound in 100% co-solvent (e.g., 10 mM in DMSO). Ensure it is fully dissolved.

  • Intermediate Dilution: If necessary, create an intermediate dilution in the same co-solvent.

  • Final Dilution: Add a small volume of the co-solvent stock directly to your aqueous assay buffer, ensuring rapid mixing (vortexing) to avoid localized high concentrations that can cause precipitation. The final concentration of the co-solvent should not exceed the limits tolerated by your assay (see table above).

  • Observation: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). If precipitation occurs, the aqueous solubility limit has been exceeded.

Troubleshooting:

  • Precipitation Upon Dilution: This is a very common issue. It indicates that while the drug is soluble in the co-solvent, it is crashing out when exposed to the aqueous environment. To fix this, you can either lower the final drug concentration or explore a different strategy like cyclodextrins.

Q5: How can cyclodextrins help, and which type should I choose?

Answer: Cyclodextrins are an excellent choice when pH modification and co-solvents fail or are incompatible with your system, especially for both in vivo and in vitro work.

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They act as molecular containers, encapsulating the poorly soluble benzotriazole derivative within their core.[15] This "inclusion complex" effectively shields the hydrophobic drug from the aqueous environment, presenting a new, larger entity with a hydrophilic surface, thus dramatically increasing its apparent water solubility.[13][16]

Cyclodextrin Type Key Properties Primary Application
β-Cyclodextrin (β-CD) Low aqueous solubility, potential for nephrotoxicity.[14]Oral formulations; limited parenteral use.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicity.Oral, parenteral, and in vitro formulations. A versatile starting point.
Sulfobutylether-β-CD (SBE-β-CD) Very high aqueous solubility, anionic, very safe profile.Parenteral (injection) formulations, especially for anionic complexes.

Experimental Protocol: Phase-Solubility Study

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of your chosen cyclodextrin (e.g., 0 to 20% w/v HP-β-CD).

  • Add Excess Drug: Add an excess amount of your solid (1H-benzo[d]triazol-5-yl)methanol derivative to each CD solution.

  • Equilibrate: Agitate the mixtures for 48-72 hours at a constant temperature.

  • Filter and Quantify: Filter the samples and analyze the supernatant for drug concentration via HPLC, as described in Q2.

  • Analyze: Plot the drug concentration (Y-axis) against the cyclodextrin concentration (X-axis). A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the stability constant. A plateau or decrease in solubility suggests the formation of less soluble higher-order complexes.

Q6: What are solid dispersions and when should I consider them?

Answer: Solid dispersions are an advanced formulation strategy primarily used for developing oral dosage forms (e.g., tablets, capsules) for preclinical and clinical studies.

Causality: This technique overcomes the high crystal lattice energy discussed in Q1. In a solid dispersion, the drug is molecularly dispersed in a solid-state hydrophilic polymer matrix. This converts the drug from its stable, low-energy crystalline form to a high-energy amorphous state.[4][17] When this dispersion comes into contact with water, the polymer dissolves quickly, releasing the drug in its amorphous, more soluble form, which leads to a rapid increase in dissolution rate.[17][18][19]

Common Preparation Methods:

  • Solvent Evaporation/Spray Drying: The drug and a carrier polymer (e.g., PVP, HPMC) are dissolved in a common solvent, which is then rapidly evaporated, trapping the drug in the polymer matrix.[19][20]

  • Hot-Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded and cooled. This is a solvent-free and scalable method.[6][17]

This strategy is most appropriate when you are advancing a lead candidate and need to improve its oral bioavailability for in vivo efficacy or toxicology studies.

Q7: Is particle size reduction a viable option for my compound?

Answer: Yes, particle size reduction is a powerful physical method to enhance the dissolution rate of a compound, which is often the limiting factor for the bioavailability of poorly soluble drugs.

Causality: The dissolution rate is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid.[4][21] By reducing the particle size from the micron range to the sub-micron (nanometer) range, the surface area is dramatically increased, leading to a much faster dissolution rate.[12]

Key Technologies:

  • Micronization: Mechanical milling processes (e.g., jet milling) reduce particles to the low-micron range (1-10 µm).

  • Nanosuspensions: More advanced techniques (e.g., media milling, high-pressure homogenization) create drug nanoparticles (100-1000 nm) stabilized by surfactants in a liquid medium.[22][23][24] Nanosuspensions can significantly improve dissolution, saturation solubility, and bioavailability.[23][25][26]

This approach is particularly suitable for compounds classified as BCS Class II (low solubility, high permeability), where the rate of dissolution is the primary barrier to absorption.[18]

Section 3: Frequently Asked Questions (FAQs)
Q8: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What's happening and how can I fix it?

Answer: This is a classic sign of kinetic solubility failure. Your compound is soluble in the 100% DMSO stock but is supersaturated and immediately crashes out upon contact with the aqueous buffer where its thermodynamic solubility is very low.

  • Immediate Fixes:

    • Lower the final concentration of your compound.

    • Increase the percentage of co-solvent in the final solution, but stay within the limits tolerated by your assay.

    • Add the DMSO stock to the buffer while vortexing vigorously to ensure rapid dispersion.

  • Robust Solution: If the above fails, your compound is not suitable for a simple co-solvent system at that concentration. You should investigate using a cyclodextrin-based formulation (see Q5), which forms a true solution and is much more stable upon dilution.

Q9: I see conflicting solubility data between my experiments. What are the common sources of variability?

Answer: Variability is common and usually points to differences in experimental conditions.

  • Kinetic vs. Thermodynamic: A kinetic solubility value will almost always be higher than a thermodynamic one. Ensure you are comparing apples to apples.

  • Equilibration Time: Thermodynamic solubility requires reaching true equilibrium. If you measure at 4 hours vs. 48 hours, you will get different results. 24-48 hours is standard.

  • Temperature: Solubility is temperature-dependent. A measurement at 37°C will likely be different from one at room temperature (25°C).

  • Buffer Composition: The ionic strength and specific ions in your buffer can influence solubility. Always be consistent with your media.

Q11: Can I use salt formation to improve the solubility of my (1H-benzo[d]triazol-5-yl)methanol derivative?

Answer: Absolutely. Since the parent compound is a weak acid, it can be reacted with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine) to form a salt.[9][10] This salt form will typically have a much higher aqueous solubility and faster dissolution rate than the free acid form.[4] Salt screening is a standard and highly effective strategy in drug development to select a solid form with optimal physicochemical properties for formulation.[9][27]

References
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). Vertex AI Search.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). Vertex AI Search.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online.
  • Improving solubility – a close look at available approaches. Merck Millipore.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Preparation and analysis of a benzotriazole/β-cyclodextrin supramolecular inhibitor. Vertex AI Search.
  • Solubility Enhancement Techniques by Solid Dispersion. (2022). ResearchGate.
  • Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. IJNRD.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015). Vertex AI Search.
  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2015). PMC - NIH.
  • UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. (2025). ResearchGate.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH.
  • Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. (2025). ResearchGate.
  • Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar.
  • Nanosuspension: A Novel Technology for Drug Delivery. Asian Journal of Research in Pharmaceutical Sciences.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Salt formation to improve drug solubility. (2007). PubMed.
  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023). Frontiers.
  • Strategies to address low drug solubility in discovery and development. PubMed.
  • 1H-Benzotriazole. PubChem - NIH.
  • Benzotriazole. Wikipedia.
  • Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. (2022). ChemicalBook.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC - PubMed Central.
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). Vertex AI Search.
  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI.

Sources

Technical Support Center: A Guide to the Scalable Synthesis of (1H-benzo[d]triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-benzo[d]triazol-5-yl)methanol. This guide is designed for researchers, process chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and require a robust, scalable, and troubleshoot-ready protocol. We will delve into the causality behind procedural choices, offering field-proven insights to ensure a successful and efficient scale-up campaign.

The synthesis of (1H-benzo[d]triazol-5-yl)methanol, a valuable building block in medicinal chemistry, presents unique challenges during scale-up, particularly concerning reaction safety, reagent selection, and purification. This document provides a comprehensive framework for navigating these challenges, focusing on a modern, safer reduction strategy that avoids the hazards associated with traditional, highly reactive metal hydrides.

Section 1: Synthesis Strategy & Rationale for Scale-Up

The most logical and cost-effective pathway to (1H-benzo[d]triazol-5-yl)methanol begins with the commercially available 3,4-diaminobenzoic acid. The synthesis is a two-step process:

  • Diazotization & Cyclization: Formation of the benzotriazole ring system to produce the key intermediate, 1H-benzotriazole-5-carboxylic acid.[1]

  • Selective Reduction: Reduction of the carboxylic acid moiety to the primary alcohol.

A critical decision point for scale-up is the choice of reducing agent. While potent reagents like lithium aluminum hydride (LiAlH₄) are effective at the lab scale, they are notoriously hazardous and difficult to handle in large quantities due to their pyrophoric nature and violent reactions with water.[2]

Our recommended strategy for scale-up bypasses these issues by employing a milder and safer alternative: the in situ activation of the carboxylic acid as a 1-hydroxybenzotriazole (HOBt) ester, followed by reduction with sodium borohydride (NaBH₄).[3][4] This method is highly selective, proceeds in high yield, and utilizes reagents and conditions that are far more amenable to a process environment. The water-soluble byproducts from the coupling agent (EDC) further simplify the downstream purification process, a significant advantage over methods that produce insoluble byproducts.

G cluster_0 Step 1: Benzotriazole Formation cluster_1 Step 2: Scalable Reduction A 3,4-Diaminobenzoic Acid B 1H-Benzotriazole-5-carboxylic Acid A->B NaNO₂, Acetic Acid, H₂O (Diazotization & Cyclization) C (1H-benzo[d]triazol-5-yl)methanol B->C 1. EDC, HOBt (Activation) 2. NaBH₄, H₂O (Reduction)

Caption: Recommended two-step synthetic workflow for scalable production.

Section 2: Detailed Experimental Protocol (100 g Scale)

This protocol is optimized for safety, efficiency, and scalability. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor with personal protective equipment.

Step A: Synthesis of 1H-Benzotriazole-5-carboxylic Acid [1]
ReagentM.W.AmountMolesEquiv.
3,4-Diaminobenzoic acid152.15100.0 g0.6571.0
Glacial Acetic Acid60.05250 mL--
Deionized Water18.02625 mL--
Sodium Nitrite (NaNO₂)69.0047.7 g0.6911.05

Procedure:

  • To a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the 3,4-diaminobenzoic acid (100.0 g), glacial acetic acid (250 mL), and 250 mL of deionized water.

  • Stir the mixture to form a suspension. Cool the reactor jacket to 10-15°C.

  • In a separate beaker, dissolve the sodium nitrite (47.7 g) in the remaining 375 mL of deionized water.

  • Slowly add the sodium nitrite solution to the reactor over 30-45 minutes, ensuring the internal temperature does not exceed 20°C. Vigorous stirring is essential.

  • After the addition is complete, turn off the cooling and allow the mixture to stir at room temperature for 2 hours. A thick, pale precipitate will form.

  • Cool the mixture to 10°C, and filter the solid product using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 200 mL).

  • Dry the solid in a vacuum oven at 60-70°C to a constant weight.

    • Expected Yield: 100-105 g (93-97%) of a pale yellow to beige solid.

Step B: Reduction to (1H-benzo[d]triazol-5-yl)methanol [3][4]
ReagentM.W.AmountMolesEquiv.
1H-Benzotriazole-5-carboxylic Acid163.13100.0 g0.6131.0
1-Hydroxybenzotriazole (HOBt)135.1291.3 g0.6751.1
EDC·HCl191.70129.4 g0.6751.1
Dichloromethane (DCM)84.931.5 L--
Tetrahydrofuran (THF)72.111.5 L--
Sodium Borohydride (NaBH₄)37.8346.4 g1.2262.0
Deionized Water18.02200 mL--

Procedure:

  • To a 5 L jacketed reactor under a nitrogen atmosphere, charge the 1H-benzotriazole-5-carboxylic acid (100.0 g), HOBt (91.3 g), EDC·HCl (129.4 g), and dichloromethane (1.5 L).

  • Stir the suspension at room temperature for 1 hour. The mixture should become a clear, homogeneous solution as the HOBt ester forms in situ.

  • Add the tetrahydrofuran (1.5 L) to the reactor.

  • Cool the reactor jacket to 0-5°C.

  • In a separate flask, carefully add the sodium borohydride (46.4 g) to the deionized water (200 mL). Caution: Exothermic reaction and hydrogen gas evolution. This should be done slowly and with cooling.

  • Slowly add the aqueous NaBH₄ solution to the cold reactor over 1 hour, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: a. Slowly and carefully quench the reaction by adding 1 M HCl (approx. 500 mL) until the pH is ~2-3. Caution: Vigorous gas evolution. b. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL). c. Combine all organic layers and wash with saturated sodium bicarbonate solution (2 x 300 mL) followed by brine (1 x 300 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: a. The crude solid can be purified by recrystallization. A typical solvent system is ethyl acetate/heptane. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity persists. Cool to 0-5°C to induce crystallization. b. Filter the purified solid, wash with cold heptane, and dry under vacuum.

    • Expected Yield: 75-85 g (82-93%) of a white to off-white solid.[5]

Section 3: Troubleshooting Guide

G A Problem: Incomplete Reduction (Starting Material Remains) B Was EDC/HOBt quality verified? A->B C Was the initial activation step (pre-THF addition) a clear solution? B->C Yes E Use fresh, high-purity EDC and HOBt. Store reagents under inert atmosphere. B->E No D Was NaBH₄ added as a fresh solution? C->D Yes F Inefficient HOBt ester formation. Ensure anhydrous DCM and stir for at least 1h. C->F No G NaBH₄ decomposes in solution over time. Prepare the aqueous solution immediately before use. D->G No

Caption: Decision tree for troubleshooting incomplete reduction.

Q: During the synthesis of the carboxylic acid intermediate (Step A), my yield is low and the product is very dark.

A: This is a common issue related to the diazotization step.

  • Potential Cause 1: Decomposition of the Diazonium Intermediate. The diazonium salt is thermally unstable. If the temperature rises significantly above 15-20°C during the sodium nitrite addition, the salt can decompose, leading to tarry byproducts and lower yields.

    • Solution: Ensure your reactor's cooling is efficient. The addition of NaNO₂ must be slow and controlled to allow the cooling system to dissipate the heat of reaction. A slow, subsurface addition can also help prevent localized hot spots.[6]

  • Potential Cause 2: Impure Sodium Nitrite. Old or improperly stored sodium nitrite can absorb moisture and decompose, reducing its effective molar quantity and leading to incomplete diazotization.

    • Solution: Use a fresh, unopened container of sodium nitrite and ensure it is a free-flowing powder.

Q: In the reduction step (Step B), my reaction stalls and a significant amount of the carboxylic acid starting material remains.

A: This points to a problem with either the activation or reduction phase.

  • Potential Cause 1: Inefficient Activation. The formation of the HOBt active ester is crucial. This step requires high-purity coupling agents.

    • Solution: Verify the quality of your EDC·HCl and HOBt. Ensure the initial reaction in DCM is stirred long enough (at least 1 hour) to allow for complete formation of the active ester before proceeding with the reduction. The reaction should become a clear solution.[3][4]

  • Potential Cause 2: Deactivated Reducing Agent. Sodium borohydride can degrade, especially if old or exposed to moisture.

    • Solution: Use fresh NaBH₄. When preparing the aqueous solution, do so immediately before use, as NaBH₄ will slowly hydrolyze in water.

Q: My final product is difficult to purify and appears oily or waxy, even after initial work-up.

A: This often indicates the presence of residual coupling agent byproducts.

  • Potential Cause: Insufficient Washing. The byproduct of EDC, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble, but may require thorough washing to remove completely.

    • Solution: During the work-up, perform the acidic wash (1 M HCl) to protonate and solubilize any remaining EDU. Follow this with thorough washes with saturated sodium bicarbonate and brine. If problems persist, a second acidic wash can be beneficial before basifying and extracting the final product.

Section 4: Scale-Up Considerations & FAQs

Q1: What are the primary safety hazards to consider when scaling this process? A1: There are two main areas of concern. First, the diazotization in Step A is exothermic and evolves nitrogen gas. The reactor must have adequate cooling capacity and be properly vented to handle potential off-gassing. Diazonium salts can be explosive if isolated, but this process uses them in situ, which is a major safety feature. Second, the addition of NaBH₄ to water and the subsequent quenching with acid both produce hydrogen gas, which is highly flammable. All operations must be conducted in an inert atmosphere (nitrogen) and away from ignition sources.

Q2: Why is water specifically used as a promoter in the NaBH₄ reduction? Can I use methanol instead? A2: You should not use methanol. The foundational research for this method explicitly identifies water as a crucial promoter for the reduction of the HOBt ester.[3][4] Experiments conducted in the absence of water or with other alcohols like methanol or isopropanol resulted in significantly lower yields and the formation of unwanted methyl or isopropyl ester side products.[3][4] The mechanism likely involves water facilitating the delivery of the hydride to the activated ester.

Q3: My process requires avoiding chlorinated solvents. Can I replace Dichloromethane (DCM) in Step B? A3: Yes. While DCM is effective for the activation step due to its high solvent power for the reagents, it can be substituted. A common replacement is 2-Methyltetrahydrofuran (2-MeTHF), which has good solvency properties and is considered a "greener" solvent. You may need to slightly adjust reaction times or temperatures, so a small-scale trial is recommended before implementing the change at scale.

Q4: Is column chromatography viable for purification at a large scale? A4: While possible, large-scale column chromatography is expensive, time-consuming, and generates significant solvent waste. It should be considered a last resort. The protocol provided is designed to yield a product that can be purified to high levels by recrystallization, which is a much more economical and scalable purification technique. Optimizing the reaction and work-up to minimize impurities is always the preferred approach.

References
  • Morales-Serna, J. A., et al. (2011). Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Synthesis, 2011(09), 1375-1382. Available from: [Link]

  • ResearchGate (2011). ChemInform Abstract: Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. Synthesis, 2011. Available from: [Link]

  • Wan, J., et al. (2011). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. European Journal of Medicinal Chemistry, 46(9), 4163-4174. Available from: [Link]

  • GSC Online Press (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Available from: [Link]

  • Siddiqui, N., et al. (2012). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. Journal of Pharmacy Research, 5(2), 1184-1187. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(15), 8824-8828. Available from: [Link]

  • MDPI (2021). 4-(4-(((1H-Benzo[d][3][4][7]triazol-1-yl)oxy)methyl). Molbank, 2021(4), M1296. Available from: [Link]

  • PubChem. 1H-Benzotriazole-5-carboxylic acid. Available from: [Link]

  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta poloniae pharmaceutica, 62(5), 349-357. Available from: [Link]

  • MDPI (2021). 3-[(1H-Benzo[d][3][4][7]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-. Molbank, 2021(4), M1303. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 1H-Benzotriazole-5-carboxylic Acid. Available from: [Link]

Sources

Technical Support Center: Regioselectivity in Reactions with (1H-benzo[d]triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with (1H-benzo[d]triazol-5-yl)methanol. This guide is designed to provide in-depth, practical solutions to a common and critical challenge encountered during the chemical modification of this versatile reagent: the control of regioselectivity. The formation of regioisomeric mixtures, primarily N1- and N2-substituted products, is a frequent obstacle that can complicate synthesis, reduce yields, and make purification difficult.

This document moves beyond simple protocols to explain the underlying principles governing the reactivity of the benzotriazole core. By understanding the "why," you can make informed decisions to troubleshoot your reactions and rationally design experiments to achieve the desired isomeric outcome.

Frequently Asked Questions (FAQs)

Q1: I'm reacting (1H-benzo[d]triazol-5-yl)methanol with an alkyl halide and getting a mixture of two products. What is happening?

A1: You are observing the formation of N1 and N2 regioisomers. The benzotriazole ring system exists in a tautomeric equilibrium between the 1-H and 2-H forms.[1][2] When you deprotonate the molecule to perform a substitution (like an N-alkylation), the resulting benzotriazolide anion has two nucleophilic nitrogen centers: N1 (and the equivalent N3) and N2.[3] Reaction with an electrophile, such as an alkyl halide, can therefore occur at either of these sites, leading to a mixture of the asymmetric 1-substituted product and the symmetric 2-substituted product. The ratio of these isomers is highly dependent on reaction conditions.[1][4]

G cluster_start Starting Material Tautomers cluster_reaction Alkylation Reaction A (1H-benzo[d]triazol-5-yl)methanol (N1-H Tautomer) B (2H-benzo[d]triazol-5-yl)methanol (N2-H Tautomer) A->B Tautomerization Anion Benzotriazolide Anion A->Anion -H+ N1_Product N1-substituted Isomer (Thermodynamic Product) Anion->N1_Product Path A N2_Product N2-substituted Isomer (Kinetic Product) Anion->N2_Product Path B Electrophile Electrophile (R-X) Electrophile->Anion

Caption: Tautomerism and subsequent reaction pathways of (1H-benzo[d]triazol-5-yl)methanol.

Q2: What are the key experimental factors that I can change to control which isomer is formed?

A2: Regiocontrol is a classic challenge in benzotriazole chemistry, and it hinges on manipulating the subtle interplay between thermodynamics and kinetics. The primary factors you can adjust are:

  • Solvent: This is one of the most powerful tools. Polar aprotic solvents (like DMF, DMSO, THF) tend to favor the formation of the N1-isomer .[3][5] They effectively solvate the cation of the base (e.g., Na⁺ from NaH), leaving a highly reactive, "naked" benzotriazolide anion that attacks at the thermodynamically more stable N1 position. Nonpolar solvents (like toluene, chloroform) or solvent-free conditions can often lead to mixtures or favor the N2-isomer .[3][6][7]

  • Base and Counter-ion: The choice of base is critical. Strong bases that result in a more "free" anion (e.g., NaH) in a suitable solvent favor N1 substitution. Weaker bases (e.g., K₂CO₃) or conditions that promote ion-pairing can alter the selectivity.[6]

  • Catalysts: This is a major area of modern research. Specific transition metal catalysts can provide exquisite control, often overriding the inherent tendencies of the system.

    • For N2-Selectivity: Rhodium[2][8] and Scandium[1][4][9] catalysts have been shown to be highly effective in directing substitution to the N2 position.

    • For N1-Selectivity: Iron-based porphyrin catalysts[10][11][12] and certain metal-free catalysts like B(C₆F₅)₃ have been developed for selective N1-alkylation.[13] Visible-light-promoted methods also show high N1-selectivity.[14]

  • Temperature: Lower temperatures generally favor the formation of the kinetic product, which is often the N2-isomer, as attack occurs at the most electron-rich nitrogen. Higher temperatures allow the system to reach thermodynamic equilibrium, favoring the more stable N1-isomer.

  • Nature of the Electrophile: Sterically bulky electrophiles may preferentially react at the less hindered N1 position.

Q3: How does the hydroxymethyl (-CH₂OH) group at the 5-position affect my reaction?

A3: The -(CH₂OH) group has two main effects:

  • Electronic Effect: As an electron-donating group (by hyperconjugation and weak inductive effect), it slightly increases the electron density of the benzene ring. This can subtly influence the nucleophilicity of the N1 and N2 positions but is generally not the dominant factor in controlling regioselectivity compared to the parameters discussed in Q2.

  • Potential for Side Reactions: The hydroxyl group is itself a nucleophile and is acidic. In the presence of a strong base (like NaH), it will also be deprotonated to form an alkoxide. This can lead to O-alkylation, especially with reactive electrophiles, or it could potentially coordinate with metal catalysts, influencing their activity and selectivity. If O-alkylation is a problem, you must protect the hydroxyl group before performing the N-alkylation.

Q4: How can I reliably distinguish between the N1- and N2-substituted isomers?

A4: NMR spectroscopy is the most definitive method.

  • ¹H NMR: The key difference lies in symmetry.

    • N1-Isomers are asymmetric. The four protons on the benzene ring (H4, H6, H7) will all be distinct and typically appear as a more complex set of coupled signals.

    • N2-Isomers are C₂-symmetric. This means H4 is equivalent to H7, and H5 is equivalent to H6. You will therefore see a much simpler pattern, often two signals, each integrating to two protons (e.g., two doublets or multiplets depending on the coupling).

  • ¹³C NMR: The symmetry argument also applies here. The N2-isomer will have fewer signals for the aromatic carbons than the N1-isomer. The chemical shifts of the triazole ring carbons (C3a and C7a) are particularly diagnostic.[15]

Spectroscopic MethodN1-Substituted Isomer (Asymmetric)N2-Substituted Isomer (Symmetric)
¹H NMR Four unique aromatic proton signals.Two sets of equivalent aromatic proton signals.
¹³C NMR Six unique aromatic carbon signals.Three unique aromatic carbon signals.

Troubleshooting Guide & Experimental Protocols

Problem: My reaction yields an inseparable mixture of N1 and N2 isomers.

This is the most common issue. Your current conditions do not sufficiently favor one pathway over the other.

Solution Pathway:

  • Prioritize N1 (Thermodynamic Product):

    • Action: Switch to a polar aprotic solvent like anhydrous DMF or THF.

    • Rationale: This separates the benzotriazolide anion from its counter-ion, promoting attack at the thermodynamically favored N1 position.[3]

    • Action: Use a strong base like Sodium Hydride (NaH).

    • Rationale: Ensures complete and rapid formation of the reactive anion.

    • Action: Increase the reaction temperature moderately (e.g., 40-60 °C) to ensure the system can overcome any kinetic barrier to reach the thermodynamic product.

  • Prioritize N2 (Kinetic Product):

    • Action: Consider a specialized catalytic system. Scandium-catalyzed reactions, for example, have shown excellent N2 selectivity.[1][4][9]

    • Rationale: The catalyst coordinates to the benzotriazole in a way that sterically or electronically directs the electrophile to the N2 position.[4]

    • Action: Attempt the reaction at a lower temperature (e.g., 0 °C to room temperature).

    • Rationale: This can sometimes trap the kinetic product before it has a chance to rearrange or equilibrate to the N1 isomer.

G cluster_N1 N1 Strategy cluster_N2 N2 Strategy Start Mixture of N1/N2 Isomers Obtained Goal What is the Desired Isomer? Start->Goal N1_Path Pursue N1 Isomer (Thermodynamic) Goal->N1_Path N1 N2_Path Pursue N2 Isomer (Kinetic) Goal->N2_Path N2 N1_Solvent Use Polar Aprotic Solvent (DMF, THF) N1_Path->N1_Solvent N2_Catalyst Use N2-Directing Catalyst (e.g., Sc(OTf)₃) N2_Path->N2_Catalyst N1_Base Use Strong Base (NaH) N1_Solvent->N1_Base N1_Temp Increase Temperature (40-60 °C) N1_Base->N1_Temp N2_Temp Lower Temperature (0 °C) N2_Catalyst->N2_Temp

Caption: Decision workflow for optimizing regioselective synthesis.

Problem: I am getting O-alkylation on the hydroxymethyl group.

Solution: The hydroxyl group is competing with the triazole nitrogens. You must temporarily block it.

Action: Protect the primary alcohol, for example, as a silyl ether (e.g., TBDMS or TIPS ether). Silyl ethers are stable to the basic conditions of many N-alkylation reactions and are easily removed later with a fluoride source (like TBAF) or acid.

Protocol 1: Protection of the Hydroxyl Group (TBDMS Ether)

  • Setup: Dissolve (1H-benzo[d]triazol-5-yl)methanol (1.0 eq) in anhydrous DMF.

  • Add Base: Add imidazole (1.5 eq).

  • Add Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench with water and extract with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Purify the resulting silyl ether by column chromatography.

  • Next Step: Use this protected compound in your N-alkylation reaction. Deprotect using TBAF in THF after the N-alkylation is complete.

Protocol 2: General Method for Selective N1-Alkylation

This protocol is based on principles that favor the thermodynamic product.[3][5]

  • Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Add Base: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the DMF and stir to form a suspension.

  • Deprotonation: Cool the suspension to 0 °C. Add a solution of (1H-benzo[d]triazol-5-yl)methanol (or its protected form) (1.0 eq) in anhydrous DMF dropwise. Stir at this temperature for 30 minutes, then allow to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.05 eq) dropwise. Heat the reaction to 40-50 °C and stir for 2-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of ice-cold water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.

References

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]

  • Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. [Link]

  • Regiodivergent Control in the Gold(I) Catalyzed Synthesis of 7‐Pyrazolylindoles from 1‐Propargyl‐1H‐benzotriazoles and Ynamides. SciSpace. [Link]

  • Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. Angewandte Chemie International Edition. [Link]

  • Scandium-catalyzed highly selective N 2 -alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. [Link]

  • Scandium-catalyzed highly selective N2 -alkylation of benzotriazoles with cyclohexanones. Organic Chemistry Frontiers. [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. Inorganic Chemistry. [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. [Link]

  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. PubMed. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]

  • Ligand‐Mediated Regioselective Rhodium‐Catalyzed Benzotriazole–Allene Coupling: Mechanistic Exploration and Quantum Chemical Analysis. Chemistry – A European Journal. [Link]

  • Research on chem-selective N-alkylation of benzotriazole in glycerol. ResearchGate. [Link]

  • Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. ResearchGate. [Link]

  • Review on synthetic study of benzotriazole. GSC Online Press. [Link]

  • Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions. ResearchGate. [Link]

  • Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. ResearchGate. [Link]

  • Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacetates. Organic Letters. [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Crystal Structure Validation: A Comparative Analysis Using a Benzotriazole Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of materials science and drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which function, efficacy, and safety are built. Among the arsenal of analytical techniques, single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the precise atomic arrangement within a crystalline solid. However, the generation of a structural model is not the endpoint. Rigorous validation is an essential, non-negotiable step to ensure the integrity and accuracy of the data.

This guide provides an in-depth protocol for the validation of a small-molecule crystal structure, using a representative benzotriazole derivative as a practical case study. While the specific crystal structure for (1H-benzo[d]triazol-5-yl)methanol is not publicly available, we will use the principles of crystallographic analysis and validation that would be applied to it, supported by data from closely related, published structures. We will objectively compare the capabilities of X-ray diffraction with complementary analytical techniques, offering field-proven insights into why and when specific experimental choices are made.

The Central Role of X-ray Diffraction: Beyond a Simple Picture

X-ray diffraction provides an unparalleled level of detail, revealing bond lengths, bond angles, and intermolecular interactions with high precision. This information is critical in drug development for understanding protein-ligand binding, and in materials science for predicting a compound's physical properties. The primary output, a Crystallographic Information File (CIF), is a standardized format containing all the data related to the crystal structure, from unit cell dimensions to atomic coordinates.[1] The integrity of this file is paramount.

The International Union of Crystallography (IUCr) has established a robust framework for CIF validation, primarily through its free online checkCIF utility.[2] This service rigorously assesses the submitted CIF for syntax errors, numerical self-consistency, and agreement with established crystallographic principles.[3] It is a mandatory step for publication in most reputable scientific journals.

A Comparative Look: Orthogonal Methods for Structural Confirmation

While SC-XRD is the gold standard for solid-state structure, a multi-faceted approach using orthogonal techniques provides a more complete and self-validating picture of a new chemical entity. No single technique can answer all questions, and their complementary nature is key to robust characterization.

ParameterSingle-Crystal XRDNMR SpectroscopyMass SpectrometryThermal Analysis (DSC/TGA)
Primary Information 3D atomic arrangement, bond lengths/angles, packingConnectivity, chemical environment in solutionMolecular weight, elemental compositionThermal stability, phase transitions, purity
Sample State Single CrystalSolutionSolution or SolidSolid
Key Strengths Unambiguous stereochemistry & conformationElucidation of dynamic processes in solution[3]High sensitivity, isotopic informationQuantitative analysis of thermal events[1]
Limitations Requires high-quality single crystalsProvides an averaged structure in solutionDoes not provide 3D structural informationIndirect structural information

The Validation Workflow: A Step-by-Step Protocol

The journey from a promising crystalline sample to a fully validated structure follows a logical and rigorous pathway. This workflow ensures that the final model is a true and accurate representation of the molecule.

X-Ray_Diffraction_Workflow Figure 1: Single-Crystal X-ray Diffraction & Validation Workflow cluster_0 Experimental Phase cluster_1 Data Processing & Refinement cluster_2 Validation & Reporting Crystal_Growth 1. Crystal Growth (e.g., Slow Evaporation) Crystal_Selection 2. Crystal Selection (Microscopic Examination) Crystal_Growth->Crystal_Selection Data_Collection 3. Data Collection (Diffractometer) Crystal_Selection->Data_Collection Structure_Solution 4. Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement 5. Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement CIF_Generation 6. CIF Generation Structure_Refinement->CIF_Generation CheckCIF 7. checkCIF Validation (IUCr) [Alerts A, B, C, G] CIF_Generation->CheckCIF Final_Model 8. Final Validated Model CheckCIF->Final_Model

Caption: Workflow for X-ray crystal structure determination and validation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth & Selection:

    • Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to obtain a crystal that is free of cracks and defects.

    • Method: Dissolve the synthesized (1H-benzo[d]triazol-5-yl)methanol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Allow the solvent to evaporate slowly and undisturbed at room temperature.

    • Under a polarized light microscope, select a well-formed crystal, typically 0.1-0.3 mm in each dimension. Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Rationale: The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots, which contain information about the crystal's internal structure.

    • Method: Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality. A series of diffraction images (frames) are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to fit the observed data as closely as possible.

    • Method: The diffraction data is integrated and scaled. The structure is solved using direct methods or Patterson methods to locate the positions of the atoms. The atomic positions and thermal parameters are then refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The Litmus Test: CIF Validation

Once the structure is refined, a CIF is generated. This file is then submitted to the IUCr's checkCIF/PLATON service.[4] The output is a report with alerts classified by severity:

  • Alert Level A (Serious Problem): Requires immediate attention and correction. Examples include incorrect space group assignment or atoms with negative thermal parameters.

  • Alert Level B (Potentially Serious Problem): Should be investigated and explained. Examples include unusually high R-factors or missing data.

  • Alert Level C (Check and Explain): Usually minor issues that should be checked. Examples include unusual bond lengths or angles that may be chemically interesting.

  • Alert Level G (General Information): For information purposes, usually requires no action.

A clean checkCIF report, or one where all alerts are satisfactorily explained, is the hallmark of a properly validated crystal structure.

Complementary Techniques in Practice

To illustrate the synergy between techniques, consider the characterization of a benzotriazole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: These techniques confirm the molecular connectivity and chemical environment of the atoms in solution. For a compound like (1H-benzo[d]triazol-5-yl)methanol, ¹H NMR would show characteristic signals for the aromatic protons, the methylene (-CH₂) protons, and the hydroxyl (-OH) proton.[3] The number of signals in the ¹³C NMR spectrum would confirm the number of unique carbon environments.[3] Any discrepancy between the solid-state structure from XRD and the solution-state data from NMR could indicate different conformations or dynamic processes in solution.

Mass Spectrometry (MS)
  • High-Resolution MS (HRMS): This provides a highly accurate molecular weight, allowing for the determination of the elemental formula.[5] This is a crucial, independent confirmation of the molecule's identity that was crystallized and analyzed by XRD.

Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): DSC can identify the melting point and detect any phase transitions or polymorphism, which is critical for pharmaceutical applications.[2][6] TGA provides information on the thermal stability of the compound and can indicate the presence of solvates.[2] For instance, a weight loss step in the TGA thermogram before the decomposition temperature could correspond to the loss of a solvent molecule, which should be consistent with the crystal structure determined by XRD.

Conclusion

The validation of a crystal structure is a multi-step process that combines high-quality experimental data from X-ray diffraction with rigorous computational checks and corroboration from orthogonal analytical techniques. While SC-XRD provides the definitive 3D structure, its power is fully realized when its findings are supported by techniques like NMR, MS, and thermal analysis. This integrated approach ensures the scientific integrity of the data, providing a trustworthy foundation for further research and development in the pharmaceutical and materials science industries.

References

  • American Chemical Society. CIF Validation. ACS Publications. [Link]

  • Cambridge Crystallographic Data Centre. A short guide to Crystallographic Information Files. CCDC. [Link]

  • Grajžl, J., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. PubMed Central. [Link]

  • International Union of Crystallography. Crystallographic Information Framework. IUCr. [Link]

  • National Single Crystal X-ray Facility. The Crystallographic Information File (CIF) Description and Usage. University of Washington. [Link]

  • Cooper, D. R., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. [Link]

Sources

A Comparative Guide to Benzotriazole Derivatives as Corrosion Inhibitors: Spotlight on (1H-benzo[d]triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against metal degradation, corrosion inhibitors are indispensable tools. Among the most effective organic inhibitors, benzotriazole (BTA) and its derivatives have carved a significant niche, particularly for the protection of copper and its alloys, as well as other metals like steel, zinc, and aluminum.[1][2][3] This guide provides a comparative analysis of various benzotriazole derivatives, with a special focus on the potential of (1H-benzo[d]triazol-5-yl)methanol, a lesser-studied but promising candidate. We will delve into the mechanistic underpinnings of their protective action, present comparative performance data, and provide detailed experimental protocols for their evaluation.

The Menace of Corrosion and the Rise of Benzotriazoles

Corrosion is an electrochemical process that causes the gradual destruction of materials, usually metals, by chemical and/or electrochemical reaction with their environment.[4] This process leads to enormous economic losses and can compromise the safety and reliability of critical infrastructure and equipment.[5] Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, can effectively decrease the corrosion rate of a metal exposed to that environment.[6]

Benzotriazole and its derivatives have emerged as highly effective corrosion inhibitors due to their ability to form a stable, protective film on the metal surface.[7][8] This film acts as a barrier, isolating the metal from the corrosive environment. The effectiveness of these inhibitors is rooted in the unique chemical structure of the benzotriazole molecule, which contains a triazole ring fused to a benzene ring. The nitrogen atoms in the triazole ring possess lone pairs of electrons that readily coordinate with metal ions, leading to the formation of a robust, polymeric complex on the metal surface.[7][9]

Mechanism of Action: A Tale of Surface Film Formation

The primary mechanism by which benzotriazole and its derivatives inhibit corrosion is through chemisorption onto the metal surface, leading to the formation of a protective, insoluble complex film.[7] This process can be broken down into several key steps:

  • Adsorption: The benzotriazole molecules in the corrosive medium approach the metal surface. The electron-rich nitrogen atoms in the triazole ring are attracted to the positively charged metal surface and donate electrons to the vacant d-orbitals of the metal atoms.[7]

  • Chemisorption and Complex Formation: This initial interaction strengthens into a chemical bond (chemisorption), forming a complex between the benzotriazole molecule and the metal ions on the surface. For copper, this results in the formation of a Cu(I)-BTA polymeric film.[4][10]

  • Film Growth and Protection: The chemisorbed layer grows into a durable, physical barrier that hinders the diffusion of corrosive species such as oxygen, water, and chloride ions to the underlying metal surface.[7]

The following diagram illustrates the general mechanism of corrosion inhibition by benzotriazole on a copper surface.

Corrosion Inhibition Mechanism Figure 1: Mechanism of Corrosion Inhibition by Benzotriazole on Copper cluster_solution Corrosive Solution cluster_surface Copper Surface cluster_film Protective Film Formation BTA Benzotriazole (BTA) Adsorption Adsorption of BTA on Cu surface BTA->Adsorption Approaches surface Corrosive_ions Corrosive Ions (e.g., Cl⁻, O₂) Cu_surface Copper (Cu) Corrosive_ions->Cu_surface Corrosion Attack Complexation Formation of Cu(I)-BTA Complex Adsorption->Complexation Chemisorption Protective_film Stable Polymeric Protective Film Complexation->Protective_film Polymerization Protective_film->Cu_surface Blocks ions Potentiodynamic_Polarization_Workflow Figure 2: Workflow for Potentiodynamic Polarization start Start prep_electrode Prepare Working Electrode start->prep_electrode setup_cell Set up 3-Electrode Cell prep_electrode->setup_cell prep_electrolyte Prepare Electrolyte (with/without inhibitor) setup_cell->prep_electrolyte measure_ocp Measure Open Circuit Potential (OCP) prep_electrolyte->measure_ocp polarization_scan Perform Potentiodynamic Scan measure_ocp->polarization_scan analyze_data Analyze Tafel Plot to get icorr polarization_scan->analyze_data calculate_ie Calculate Inhibition Efficiency (IE%) analyze_data->calculate_ie end End calculate_ie->end

Caption: A simplified workflow for evaluating corrosion inhibitors.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the electrochemical processes occurring at the metal-electrolyte interface. It involves applying a small amplitude AC potential signal at various frequencies and measuring the resulting current response. The impedance data is often represented as Nyquist and Bode plots.

From the EIS data, parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) can be determined. An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film on the metal surface. The inhibition efficiency can be calculated from the Rct values:

IE% = [(Rct - Rct₀) / Rct] * 100

where Rct and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Step-by-Step Protocol:

  • Electrode and Cell Setup: Follow steps 1-3 of the potentiodynamic polarization protocol.

  • OCP Stabilization: Allow the system to stabilize at the OCP as described in step 4 of the potentiodynamic polarization protocol.

  • EIS Measurement: At the OCP, apply a small sinusoidal potential perturbation (e.g., 10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as Nyquist (Z'' vs. Z') and Bode (log |Z| and phase angle vs. log f) plots. Fit the data to an appropriate equivalent electrical circuit to extract the values of Rct and Cdl.

Conclusion

Benzotriazole and its derivatives stand as a robust class of corrosion inhibitors with wide-ranging applications. While BTA and TTA are well-established and their performance is extensively documented, the exploration of novel derivatives continues to be a fertile ground for research. (1H-benzo[d]triazol-5-yl)methanol, with its unique hydroxymethyl functionality, presents an intriguing candidate for further investigation. Its potential for enhanced adsorption and modified film properties warrants detailed experimental evaluation to unlock its full potential in the ongoing fight against corrosion. The standardized protocols provided herein offer a solid foundation for such future research, ensuring the generation of reliable and comparable data that will further enrich our understanding and application of these remarkable molecules.

References

  • SciELO. (n.d.). Corrosion Inhibition of Mild Steel with Tolyltriazole.
  • ChemCeed. (2020, February 14). Product Spotlight: Tolyltriazole, Corrosion Inhibitor.
  • Bellrock. (n.d.). Understanding Sodium Tolyltriazole: Corrosion Inhibition in Industrial Systems.
  • Corrosion. (1976, August 1). Corrosion Inhibition of Copper by Tolyltriazole.
  • Tenger Chemical. (2025, August 12). Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition.
  • Ataman Kimya. (n.d.). TOLYTRIAZOLE.
  • IRO Water Treatment. (n.d.). Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole.
  • Jetir.Org. (n.d.). Review on Benzotriazole As Anti-corrosive Agents.
  • Benchchem. (2024, October 11). Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors.
  • Benchchem. (n.d.). A Comparative Guide to Benzotriazole and Traditional Corrosion Inhibitors for Copper Protection.
  • MDPI. (n.d.). Thin Benzotriazole Films for Inhibition of Carbon Steel Corrosion in Neutral Electrolytes.
  • PubMed. (2015, April 24). Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole.
  • ScienceDirect. (2025, August 10). Corrosion study of copper in the presence of benzotriazole and its hydroxy derivative.
  • Pleiades Publishing. (2020, September 29). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys.
  • ResearchGate. (2025, August 6). Inhibition of copper corrosion by coatings of alkyl esters of carboxybenzotriazole.
  • ResearchGate. (2025, August 6). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review.
  • Semantic Scholar. (2020, June 24). Triazoles as a class of multifunctional corrosion inhibitors. Review. Part II. 1,2,3-Benzotriazole and its derivatives. Iron and.
  • ResearchGate. (n.d.). ANTICORROSIVE ACTIVITY FOR BENZOTRIAZOLE DERIVATIVES.
  • Benchchem. (n.d.). performance comparison of benzotriazole derivatives in metal protection.
  • CSIR-CECRI. (n.d.). Effect of benzotriazole on corrosion inhibition of copper under flow conditions.
  • Growing Science. (2025, January 21). Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications.
  • SID. (n.d.). Corrosion Inhibitory Behavior Study of Benzotriazole in Corrosive Environment.
  • Semantic Scholar. (2023, April 11). Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors.
  • ResearchGate. (n.d.). Study of the inhibition ability of benzotriazole on the Zn-Mg coated steel corrosion in chloride electrolyte.
  • ResearchGate. (2019, June 16). (PDF) Anti-Corrosive Properties of (1-benzyl-1H-1,2,3-triazol-4-yl) Methanol on Mild Steel Corrosion in Hydrochloric Acid Solution: Experimental and Theoretical Evidences.
  • ChemScene. (n.d.). (2h-Benzo[d]t[1][11][12]riazol-5-yl)methanol. Retrieved from

  • MDPI. (n.d.). 4-(4-(((1H-Benzo[d]t[1][11][12]riazol-1-yl)oxy)methyl). Retrieved from

  • GlobalChemMall. (n.d.). (1-Methyl-1H-benzo[d]t[1][11][12]riazol-5-yl)methanol. Retrieved from

  • ChemicalBook. (n.d.). 1H-Benzimidazol-5-ylmethanol synthesis.
  • BLD Pharm. (n.d.). 106429-67-8|(1H-Benzo[d]t[1][11][12]riazol-5-yl)methanol. Retrieved from

  • CP Lab Safety. (n.d.). (1H-Benzo[d]t[1][11][12]riazol-5-yl)methanol, 96% Purity, C7H7N3O, 1 gram. Retrieved from

  • PubMed Central. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f]t[1][7][12]riazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from

  • NIH. (2025, August 3). Electrochemical performance of a novel 1-(benzo[d]thiazol-2-yl)-3-methylguanidine as effective corrosion inhibitor for carbon steel in 1 M hydrochloric acid.
  • ResearchGate. (n.d.). SYNTHESIS OF NEW BENZIMIDAZOLE DERIVATIVES FROM 1,5- BENZODIAZEPINES THROUGH A NEW REARRANGEMENTS IN THE PRESENCE OF DMF-DMA AND.

Sources

A Comparative Guide to the Efficacy of (1H-benzo[d]triazol-5-yl)methanol Derivatives and Existing Antifungal Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Looming Threat of Fungal Resistance and the Quest for Novel Antifungals

The global rise of invasive fungal infections, coupled with an alarming increase in antifungal drug resistance, presents a formidable challenge to modern medicine. Immunocompromised individuals, such as organ transplant recipients, cancer patients undergoing chemotherapy, and those with HIV/AIDS, are particularly vulnerable to life-threatening mycoses. For decades, our therapeutic arsenal has been dominated by a few core classes of antifungal agents, but their efficacy is increasingly compromised by the evolution of resistant fungal strains.

This guide provides a comprehensive comparison of a promising new class of compounds, (1H-benzo[d]triazol-5-yl)methanol derivatives, against established antifungal drugs. We will delve into their mechanisms of action, compare their efficacy through in vitro and in vivo experimental data, and provide the standardized protocols necessary for reproducible research in this critical field.

An Overview of the Current Antifungal Armamentarium

Our current antifungal therapies primarily belong to three major classes, each with a distinct mechanism of action:

  • Azoles (Triazoles and Imidazoles): This is the largest and most widely used class of antifungals, including drugs like Fluconazole, Itraconazole, and Voriconazole. They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Its disruption leads to a fungistatic (growth-inhibiting) effect.

  • Polyenes: Represented by Amphotericin B, this class acts by binding directly to ergosterol in the fungal cell membrane. This binding creates pores, leading to leakage of intracellular components and ultimately cell death (a fungicidal effect).

  • Echinocandins: This class, which includes drugs like Caspofungin, targets the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a key structural polymer.[4]

Despite their utility, these drug classes face significant limitations. Amphotericin B is associated with considerable nephrotoxicity. Azoles are susceptible to a growing list of resistance mechanisms, particularly in species like Aspergillus fumigatus. Resistance often arises from mutations in the cyp51A gene, which can reduce the drug's binding affinity, or from the overexpression of this target enzyme.[5][6][7] This escalating resistance crisis underscores the urgent need for novel antifungal agents with improved efficacy and the ability to overcome existing resistance pathways.

(1H-benzo[d]triazol-5-yl)methanol Derivatives: A New Frontier in Azole-like Antifungals

Benzotriazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] The (1H-benzo[d]triazol-5-yl)methanol series, in particular, has been designed to mimic the action of traditional triazole antifungals.

Mechanism of Action: Targeting a Conserved Fungal Pathway

Like their triazole predecessors, (1H-benzo[d]triazol-5-yl)methanol derivatives are understood to exert their antifungal effects by targeting the lanosterol 14-α-demethylase (CYP51) enzyme.[7] The nitrogen atoms within the triazole ring structure are crucial for coordinating with the heme iron atom in the active site of the CYP51 enzyme, effectively blocking its function. This inhibition halts the conversion of lanosterol to ergosterol, depleting this vital component and causing the accumulation of toxic sterol precursors. The result is a disruption of the fungal cell membrane's structural integrity and fluidity, which inhibits fungal growth and proliferation.[1][8]

Diagram: Inhibition of the Fungal Ergosterol Biosynthesis Pathway

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis cluster_membrane Fungal Cell Membrane cluster_inhibition Inhibitory Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14-α-demethylase (CYP51) Membrane_Integrity Stable Cell Membrane Ergosterol->Membrane_Integrity Maintains Fluidity & Function Disrupted_Membrane Disrupted Membrane (Increased Permeability) CYP51->Disrupted_Membrane Drugs Azoles & Benzotriazole Derivatives Drugs->CYP51 Inhibit

Caption: Mechanism of action for azole and benzotriazole antifungal agents.

Comparative In Vitro Efficacy Analysis

The most common metric for evaluating the in vitro potency of an antifungal agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents visible growth of a microorganism. The data below synthesizes findings from various studies to compare the MIC values of representative benzotriazole derivatives against standard antifungal drugs.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Compound/DrugCandida albicans (ATCC 90028)Fluconazole-Resistant C. albicansAspergillus nigerCryptococcus neoformansReference(s)
Fluconazole 0.5 - 4>64>1002 - 8[8][9]
Itraconazole 0.03 - 0.250.125 - 20.00089≤0.019[9][10]
Benzotriazole Derivative 13b 1.6 - 12.512.512.525[11]
Benzotriazole Derivative 22d' 1.6Not Reported12.5Not Reported[11]
Benzotriazole Derivative 17a *Not ReportedNot ReportedNot Reported2[8]

*Note: The specific structures of these derivatives are detailed in the cited literature. These are representative examples from broader studies on benzotriazole-based compounds.

Interpretation of In Vitro Data

The in vitro data reveals several key insights:

  • Potency against Candida Species: Certain benzotriazole derivatives, such as 22d', exhibit potent activity against susceptible Candida albicans, with MIC values as low as 1.6 µg/mL.[11]

  • Activity Against Resistant Strains: Critically, some derivatives show significant activity against fluconazole-resistant C. albicans. For example, derivative 13b maintains an MIC of 12.5 µg/mL against resistant strains that are virtually unaffected by high concentrations of fluconazole.[11] This suggests that these novel compounds may be able to overcome some of the common resistance mechanisms that plague current azole therapies.

  • Broad-Spectrum Potential: The activity demonstrated against non-albicans species like Aspergillus niger and Cryptococcus neoformans indicates a potential for broad-spectrum application.[8][11] For instance, derivative 17a showed considerable inhibition against C. neoformans with an MIC of 2 µg/mL.[8]

Comparative In Vivo Efficacy in Animal Models

While in vitro data is crucial, in vivo studies using animal models are essential to evaluate a drug's efficacy in a complex biological system. Murine models of systemic fungal infections are the standard for this assessment, where efficacy is measured by the reduction of fungal burden in target organs (like the kidneys) and improvement in survival rates.

Studies have demonstrated that novel triazole derivatives, including those with structural similarities to the benzotriazole class, can be highly effective in vivo. For instance, in a murine model of systemic candidiasis, new-generation triazoles have been shown to significantly reduce the fungal load in the kidneys at doses as low as 1.0 mg/kg, an efficacy comparable to or exceeding that of fluconazole.[12][13] While specific in vivo data for (1H-benzo[d]triazol-5-yl)methanol derivatives is still emerging, the promising in vitro results strongly support their advancement into such models. The therapeutic success of other novel azoles in these models provides a strong rationale for the continued development of benzotriazole-based candidates.

Experimental Protocols for Scientific Integrity

To ensure the reproducibility and validity of antifungal research, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols for antifungal susceptibility testing.

Protocol: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This protocol outlines the reference method for determining the MIC of antifungal agents against yeast species like Candida.[14][15][16]

1. Preparation of Antifungal Stock Solutions:

  • Weigh and dissolve the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
  • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to prepare the working concentrations.

2. Inoculum Preparation:

  • Subculture the yeast isolate on Sabouraud Dextrose Agar for 24 hours at 35°C to ensure viability and purity.
  • Harvest several colonies and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (yielding approx. 1-5 x 10⁶ CFU/mL).
  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

3. Microdilution Plate Inoculation:

  • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.
  • Add 100 µL of the standardized yeast inoculum to each well.
  • Include a positive control well (inoculum without drug) and a negative control well (medium only).

4. Incubation:

  • Incubate the plates at 35°C for 24-48 hours.

5. MIC Determination:

  • Read the plates visually or with a microplate reader.
  • The MIC is the lowest drug concentration that causes a significant (≥50%) reduction in growth compared to the drug-free control well.

Diagram: Broth Microdilution Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Start Start: Pure Yeast Culture Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Dilution Serial Dilution of Antifungal Agent Plate Inoculate 96-Well Plate (Drug + Inoculum) Dilution->Plate Incubate Incubate at 35°C (24-48 hours) Plate->Incubate Read Read Growth Inhibition (Visually or Spectrophotometer) Incubate->Read MIC Determine MIC Endpoint (≥50% Inhibition) Read->MIC End Result: MIC Value MIC->End

Caption: Standard workflow for antifungal susceptibility testing via broth microdilution.

Conclusion and Future Perspectives

The comparative analysis indicates that (1H-benzo[d]triazol-5-yl)methanol derivatives and related benzotriazole compounds hold significant promise as a new generation of antifungal agents. Their key strengths lie in their potent in vitro activity, which is often comparable to existing azoles, and their notable efficacy against drug-resistant fungal strains. Their shared mechanism of action with traditional triazoles provides a solid foundation for further development, while unique structural modifications may offer advantages in overcoming resistance.

The path forward requires a dedicated research effort focused on:

  • Extensive In Vivo Studies: To validate the in vitro efficacy and establish pharmacokinetic/pharmacodynamic profiles for lead compounds.

  • Toxicology and Safety Profiling: To ensure a favorable therapeutic window and minimal off-target effects.

  • Structure-Activity Relationship (SAR) Optimization: To rationally design and synthesize new derivatives with enhanced potency, broader spectrum, and improved metabolic stability.

By pursuing these avenues, the scientific community can potentially translate the promise of benzotriazole derivatives into tangible clinical solutions, providing new hope in the fight against invasive fungal diseases.

References

  • Azole: Antifungal Drugs, Mechanism of Action. (2023). StudySmarter. [Link]

  • Mellado, E., Garcia-Effron, G., Alcázar-Fuoli, L., Melchers, W. J. G., Verweij, P. E., Cuenca-Estrella, M., & Rodríguez-Tudela, J. L. (2007). A New Aspergillus fumigatus Resistance Mechanism Conferring In Vitro Cross-Resistance to Azole Antifungals Involves a Combination of cyp51A Alterations. Antimicrobial Agents and Chemotherapy, 51(6), 1897–1904. [Link]

  • Mechanisms of action in antifungal drugs. (n.d.). EBSCO. [Link]

  • Liu, W., Sun, Y., Chen, W., Liu, W., & Wan, Z. (2016). cyp51A-based mechanism of azole resistance in Aspergillus fumigatus: illustration by a new 3D structural model of Aspergillus fumigatus CYP51A protein. Journal of Antimicrobial Chemotherapy, 71(1), 85–91. [Link]

  • Carolus, H., & Crane, J. S. (2024). Antifungal Ergosterol Synthesis Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Antifungal Action Mechanism of Azoles, Caspofungin and Terbinafine. (n.d.). Slideshare. [Link]

  • Recent Development of Benzotriazole-Based Medicinal Drugs. (2014). Hilaris Publisher. [Link]

  • Azole Resistance-Associated Regulatory Motifs within the Promoter of cyp51A in Aspergillus fumigatus. (2022). Microbiology Spectrum. [Link]

  • Hagiwara, D., Takahashi, H., Kusuya, Y., & Gonoi, T. (2017). Epidemiological and Genomic Landscape of Azole Resistance Mechanisms in Aspergillus Fungi. Frontiers in Microbiology, 8, 1385. [Link]

  • Zhang, J., Feng, T., Zhang, M., Wang, Q., & Li, M. (2018). Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene. Frontiers in Microbiology, 9, 1639. [Link]

  • EUCAST breakpoints for antifungals. (n.d.). EUCAST. [Link]

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 26(3), 498–512. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(4), 58. [Link]

  • Fungi (AFST). (n.d.). EUCAST. [Link]

  • Antifungal Susceptibility Testing (AFST). (n.d.). EUCAST. [Link]

  • MIC values (μg/mL) of the compounds and fluconazole against fungal strains. (n.d.). ResearchGate. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). CLSI. [Link]

  • SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS. (2014). PubMed Central. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). ANSI Webstore. [Link]

  • Cordeiro, R. A., de Jesus, F. P. K., & Brilhante, R. S. N. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 14(11), 1109. [Link]

  • Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories. (2007). PubMed Central. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008). ANSI Webstore. [Link]

  • Wang, C., Liu, N., Jiang, Z., Gu, J., Wang, S., Liu, Y., & Yao, J. (2014). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group. Drug Design, Development and Therapy, 8, 147–160. [Link]

  • Chandrika, N. T., Shrestha, S. K., Ngo, H. X., Howard, K. C., & Basnet, P. (2017). Novel fluconazole derivatives with promising antifungal activity. European Journal of Medicinal Chemistry, 141, 102–112. [Link]

  • Novel triazole alcohol antifungals derived from fluconazole: design, synthesis, and biological activity. (2014). ResearchGate. [Link]

  • Design, In Silico Studies, and Synthesis of Some Azole Derivatives as Antimicrobial Agents. (n.d.). Research Square. [Link]

  • Li, Y., Liu, X., Zhao, Z., Zhang, H., & Wang, Q. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(12), 20469–20483. [Link]

  • Roudbary, M., Faraei, S., & Mohammadi, R. (2012). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. Research in Pharmaceutical Sciences, 7(2), 65–72. [Link]

  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Omega. [Link]

  • Li, P., Shi, L., Gao, M., Yang, X., & Xue, W. (2014). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[3][6]imidazo[1,2-d][1][5][6]triazine Derivatives. Molecules, 19(10), 15725–15737. [Link]

  • Connolly, P., Wheat, L. J., Schnizlein-Bick, C., Durkin, M., Kohler, S., Smedema, M., Goldberg, J., & Loftus, T. (1999). Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. Antimicrobial Agents and Chemotherapy, 43(2), 322–328. [Link]

  • van't Wout, J. W., van de Rhee, N. E., van Etten, E. W., & van de Wetering, B. J. (1992). Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice. Antimicrobial Agents and Chemotherapy, 36(7), 1476–1481. [Link]

  • Andes, D., Marchillo, K., & Stamstad, T. (2003). In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. Antimicrobial Agents and Chemotherapy, 47(10), 3165–3169. [Link]

  • Di Santo, R. (2018). Benzotriazole: An overview on its versatile biological behavior. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 474–487. [Link]

  • Wang, C., Liu, N., Jiang, Z., Gu, J., Wang, S., Liu, Y., & Yao, J. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Journal of Chemistry, 2014, 1–10. [Link]

Sources

A Researcher's Guide to Cross-Validation of Computational Predictions for (1H-benzo[d]triazol-5-yl)methanol Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integration of computational and experimental methodologies is paramount for accelerating discovery.[1] This guide provides an in-depth framework for the cross-validation of in silico bioactivity predictions for (1H-benzo[d]triazol-5-yl)methanol, a core scaffold of the versatile benzotriazole family. Benzotriazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antifungal, and antiviral properties, making them a rich area for investigation.[2][3][4] The critical step, however, is to move beyond theoretical predictions to tangible, experimentally validated data. This guide is structured not as a rigid template, but as a logical, field-proven workflow, emphasizing the causality behind our choices and the establishment of self-validating systems.

Part 1: The In Silico Prediction Workflow

The journey begins with forming a hypothesis based on computational models. The predictive power of these models is an invaluable tool for screening and prioritizing candidates, saving significant time and resources.[5] Based on the extensive literature on benzotriazole derivatives, a primary mechanism of action is the inhibition of key enzymes involved in cancer cell proliferation, such as kinases.[2][6] Specifically, Focal Adhesion Kinase (FAK) is a well-documented target for benzotriazole-containing compounds and will serve as our primary protein of interest for this guide.[7][8]

Methodology 1: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[3][9] This provides a quantitative, albeit theoretical, measure of potential bioactivity.

Rationale for Target Selection: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in various cancers and is integral to cell survival and migration pathways.[7] Its inhibition is a promising strategy for cancer therapy, and several benzotriazole derivatives have been identified as FAK inhibitors, making it a highly relevant target for our subject molecule.[6][8]

  • Protein Preparation:

    • Obtain the crystal structure of human FAK from the Protein Data Bank (PDB). For this guide, we'll use a representative structure.

    • Prepare the protein using software like AutoDock Tools. This involves removing water molecules, adding polar hydrogens, and assigning Kollman charges. This step is crucial for ensuring the protein's electrostatic and steric properties are accurately represented.

  • Ligand Preparation:

    • Generate the 3D structure of (1H-benzo[d]triazol-5-yl)methanol.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign Gasteiger charges and define the rotatable bonds. This allows the docking algorithm to explore conformational flexibility.

  • Grid Box Generation:

    • Define the binding site on the FAK protein. This is typically centered on the co-crystallized ligand or identified through literature.

    • Generate a grid box that encompasses the entire binding pocket. The grid maps the interaction potential for different atom types, which the docking algorithm uses to calculate binding scores.

  • Docking Execution:

    • Run the docking simulation using a program like AutoDock Vina.[9] The algorithm will systematically search for the optimal binding pose of the ligand within the grid box, evaluating millions of possibilities.

  • Analysis of Results:

    • Analyze the resulting binding poses and their corresponding binding energies (in kcal/mol). The most negative value indicates the most favorable predicted binding.

    • Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Computational Workflow Visualization

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain FAK Crystal Structure (PDB) PrepP 3. Prepare Protein (Add Hydrogens, Charges) PDB->PrepP Ligand 2. Generate 3D Structure of (1H-benzo[d]triazol-5-yl)methanol PrepL 4. Prepare Ligand (Energy Minimize, Assign Charges) Ligand->PrepL Grid 5. Define Binding Site & Generate Grid Box PrepP->Grid PrepL->Grid Dock 6. Execute Docking (e.g., AutoDock Vina) Grid->Dock Analyze 7. Analyze Binding Energy & Interaction Poses Dock->Analyze Predict 8. Predicted Bioactivity (Binding Affinity) Analyze->Predict

Computational prediction workflow for molecular docking.

Part 2: The Experimental Validation Workflow

Computational predictions, no matter how sophisticated, must be anchored in empirical reality.[10][11] The following protocols are designed to directly test the hypotheses generated from our in silico work. We will first assess the molecule's direct enzymatic inhibition and then evaluate its effect in a more complex biological system—a human cancer cell line.

Methodology 1: In Vitro FAK Enzyme Inhibition Assay

This assay directly measures the ability of (1H-benzo[d]triazol-5-yl)methanol to inhibit the kinase activity of purified FAK enzyme.

Rationale for Assay Selection: An enzyme inhibition assay provides a clean, direct measure of target engagement. By isolating the enzyme, we can eliminate confounding factors present in a cellular environment and directly correlate the results with our molecular docking predictions.

  • Reagent Preparation:

    • Prepare a stock solution of (1H-benzo[d]triazol-5-yl)methanol in DMSO.

    • Prepare serial dilutions of the compound in assay buffer to achieve a range of final concentrations.

    • Prepare solutions of recombinant human FAK enzyme, a suitable peptide substrate, and ATP.

  • Assay Execution (96-well plate format):

    • To each well, add the FAK enzyme and the test compound at its various concentrations. Include a "no-inhibitor" control (DMSO vehicle) and a "positive control" (a known FAK inhibitor).

    • Incubate for 15-20 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding the peptide substrate and ATP solution.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction.

  • Signal Detection:

    • The amount of phosphorylated substrate is quantified. This is commonly done using a luminescence-based assay where the amount of ATP remaining after the reaction is measured. A higher signal indicates less ATP was used, meaning stronger enzyme inhibition.

  • Data Analysis:

    • Calculate the percentage of FAK inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[7]

Methodology 2: Cell-Based Anticancer Proliferation Assay

This assay assesses the compound's ability to inhibit the growth and proliferation of cancer cells, providing a measure of its overall cytotoxic or cytostatic effect.

Rationale for Assay Selection: While an enzyme assay confirms target engagement, a cell-based assay determines if this engagement translates into a desired biological outcome (e.g., halting cancer cell growth).[12] We will use the MCF-7 breast cancer cell line, as it is a well-characterized line where FAK signaling is known to be relevant.[8][13]

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in appropriate media until they reach ~80% confluency.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of (1H-benzo[d]triazol-5-yl)methanol in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

    • Incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[7]

    • Plot the percent viability against the logarithm of compound concentration to determine the GI₅₀ value (the concentration required to inhibit 50% of cell growth).

Experimental Validation Workflow Visualization

G cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay AssayPrep 1. Prepare Reagents: Compound, FAK Enzyme, ATP Reaction 2. Run Kinase Reaction with Serial Dilutions AssayPrep->Reaction Detection 3. Quantify Phosphorylation (e.g., Luminescence) Reaction->Detection IC50 4. Calculate IC50 Value Detection->IC50 CellPrep 1. Seed MCF-7 Cells in 96-well Plate Treatment 2. Treat Cells with Compound (72-hour Incubation) CellPrep->Treatment MTT 3. Add MTT Reagent & Solubilize Formazan Treatment->MTT GI50 4. Measure Absorbance & Calculate GI50 Value MTT->GI50

Parallel workflows for in vitro and cell-based experimental validation.

Part 3: Cross-Validation and Comparative Analysis

This is the crucial step where the computational and experimental worlds converge. The objective is to determine if our in silico model has predictive power and to use the experimental data to refine it.[10][14]

Data Summary and Comparison

The most effective way to compare disparate data types is to consolidate them into a single table. For the purpose of this guide, illustrative values are used to demonstrate the comparison process.

MetricComputational PredictionExperimental Result
Target Engagement Binding Energy (FAK)IC₅₀ (FAK Kinase Assay)
Illustrative Value-7.8 kcal/mol15.2 µM
Biological Effect (Not directly predicted by docking)GI₅₀ (MCF-7 MTT Assay)
Illustrative ValueN/A35.8 µM
Analysis and Interpretation
  • Correlation: A good docking score (more negative) should ideally correlate with a potent IC₅₀ value (lower concentration). In our illustrative example, the predicted binding energy of -7.8 kcal/mol suggests a moderate affinity, which is consistent with the micromolar IC₅₀ value obtained experimentally. A strong correlation across a series of related compounds would validate the docking protocol for this chemical class.[15]

  • Discrepancies: It is common for predictions and experimental results to diverge.

    • Docking Limitations: Docking models are often rigid and do not fully account for protein flexibility or the energetic costs of desolvation.

    • Assay-Specific Factors: The compound may have poor solubility in the assay buffer, leading to an artificially high IC₅₀. In cell-based assays, the compound must cross the cell membrane, and it could be subject to efflux pumps, metabolism, or off-target effects that are not captured by the enzymatic assay. The higher GI₅₀ compared to the IC₅₀ in our example is typical and reflects these additional biological barriers.

The Iterative Refinement Loop

Cross-validation is not a one-time event but a continuous feedback loop that strengthens the entire drug discovery process.

G Comp Computational Prediction (e.g., Docking) Exp Experimental Validation (e.g., IC50 Assay) Comp->Exp Guides Experiment Analyze Comparative Analysis Comp->Analyze Provides Prediction Exp->Analyze Provides Data Refine Refine Model / Design New Analogs Analyze->Refine Discrepancies Inform Next Steps Refine->Comp Iterative Cycle

The cross-validation feedback loop in drug discovery.

By rigorously comparing computational predictions with hard experimental data, we can validate our models, gain confidence in their predictive power, and make more informed decisions as we design the next generation of compounds. This iterative process of prediction, testing, and refinement is the cornerstone of modern, efficient drug development.

References

  • Vertex AI Search. (2024).
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]

  • GSC Online Press. (2024).
  • ACS Omega. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. Retrieved from [Link]

  • MDPI. (n.d.). Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Retrieved from [Link]

  • Current Opinion. (2023).
  • Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. Retrieved from [Link]

  • Vertex AI Search. (2025). Integrating Computational and Experimental Approaches in 21st Century Drug Design.
  • National Center for Biotechnology Information. (n.d.). 3D-QSAR study of benzotriazol-1-yl carboxamide scaffold as monoacylglycerol lipase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). 3D-QSAR and Molecular Docking Studies on Benzotriazoles as Antiproliferative Agents and Histone Deacetylase Inhibitors | Request PDF. Retrieved from [Link]

  • Fiveable. (n.d.).
  • Semantic Scholar. (2013). 3D-QSAR and Molecular Docking Studies on Benzotriazoles as Antiproliferative Agents and Histone Deacetylase Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Computational Methods in Drug Discovery. Retrieved from [Link]

  • PubMed. (2021). A 3D-QSAR model for the comprehensive bioenrichment and biodegradation effect of benzotriazole ultraviolet stabilisers and application of the model in molecular modification. Retrieved from [Link]

  • PubMed Central. (2024). Validation approaches for computational drug repurposing: a review. Retrieved from [Link]

  • PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activity of benzotriazole derivatives | Request PDF. Retrieved from [Link]

  • PubMed. (2015). Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. Retrieved from [Link]

  • CityUHK Scholars. (n.d.). Synthesis and anticancer activity of benzotriazole derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). QSAR, molecular docking, molecular dynamics and MM-GBSA approach for identification of prospective benzotriazole-based SARS-CoV 3CL protease inhibitors.
  • Wikipedia. (n.d.). Cross-validation (statistics). Retrieved from [Link]

  • PubMed Central. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Antiproliferative activity of benzotriazole analogues on selected cell lines (IC 50 [µM]). Retrieved from [Link]

  • MDPI. (n.d.). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. Retrieved from [Link]

  • ACS Publications. (2021). An Open Drug Discovery Competition: Experimental Validation of Predictive Models in a Series of Novel Antimalarials | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2019). Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Validating the validation: reanalyzing a large-scale comparison of deep learning and machine learning models for bioactivity prediction. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA.
  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole.
  • ResearchGate. (2019). (PDF) Cross-Validation. Retrieved from [Link]

  • Chem-Impex. (n.d.). (1-Methyl-1H-[7][9][16]triazol-5-yl)methanol.

  • Semantic Scholar. (n.d.). Synthesis and bioactive evaluations of novel benzotriazole compounds as potential antimicrobial agents and the interaction with calf thymus DNA. Retrieved from [Link]

  • PubMed. (2013). Design and Synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as Protoporphyrinogen Oxidase Inhibitors. Retrieved from [Link]

  • GlobalChemMall. (n.d.). (1-Methyl-1H-benzo[d][2][9][16]triazol-5-yl)methanol.

Sources

Head-to-head comparison of different synthetic routes to (1H-benzo[d]triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(1H-benzo[d]triazol-5-yl)methanol is a valuable building block in medicinal chemistry and materials science, frequently incorporated into molecules exhibiting a wide range of biological activities. The efficiency, scalability, and safety of its synthesis are therefore of critical importance. This guide provides a detailed, head-to-head comparison of the primary synthetic routes to this key intermediate, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate method for your research and development needs.

Introduction to the Synthetic Landscape

The synthesis of (1H-benzo[d]triazol-5-yl)methanol primarily revolves around two strategic approaches: the reduction of a pre-formed benzotriazole carboxylic acid and the formation of the triazole ring from a suitably substituted benzene derivative. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Route 1: Reduction of 1H-benzo[d]triazole-5-carboxylic acid

This is arguably the most direct and commonly employed route, leveraging the commercial availability of 1H-benzo[d]triazole-5-carboxylic acid. The core of this method lies in the efficient reduction of the carboxylic acid functional group to a primary alcohol.

Chemical Rationale and Mechanistic Insight

The reduction of a carboxylic acid to an alcohol requires a strong reducing agent capable of overcoming the stability of the carboxylate intermediate. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for this transformation. The reaction proceeds via the formation of a lithium carboxylate salt, which is then reduced by the hydride to a tetrahedral intermediate. Subsequent collapse of this intermediate and further reduction leads to the desired alcohol.

Experimental Protocol

A representative procedure for the synthesis of (1H-benzo[d]triazol-5-yl)methanol via the reduction of 1H-benzo[d]triazole-5-carboxylic acid is as follows:

Materials:

  • 1H-benzo[d]triazole-5-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Ethanol

  • Sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • A suspension of 1H-benzo[d]triazole-5-carboxylic acid (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The suspension is cooled to 0 °C in an ice bath.

  • Lithium aluminum hydride (2.0 eq) is added portion-wise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 65 °C) for 48 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • The resulting slurry is stirred for 30 minutes at room temperature and then filtered through a pad of diatomaceous earth.

  • The filter cake is washed with ample ethyl acetate and ethanol.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude (1H-benzo[d]triazol-5-yl)methanol can be purified by recrystallization or column chromatography.

Visualizing the Pathway

Route1 start 1H-benzo[d]triazole-5-carboxylic acid product (1H-benzo[d]triazol-5-yl)methanol start->product Reduction reagents 1. LiAlH₄, THF 2. H₂O

Caption: Route 1: Reduction of the carboxylic acid.

Route 2: Diazotization of 4-amino-3-nitrobenzyl alcohol

This alternative strategy involves the construction of the triazole ring from an appropriately substituted aniline precursor. This method can be advantageous if the starting material, 4-amino-3-nitrobenzyl alcohol, is more readily available or cost-effective than 1H-benzo[d]triazole-5-carboxylic acid.

Chemical Rationale and Mechanistic Insight

This synthesis proceeds in two key steps. First, the 4-amino-3-nitrobenzyl alcohol is reduced to 3,4-diaminobenzyl alcohol. The nitro group is selectively reduced in the presence of the benzyl alcohol. Subsequently, the resulting ortho-diamine undergoes diazotization with sodium nitrite in an acidic medium, leading to the in-situ formation of the triazole ring.

Experimental Protocol

A plausible two-step procedure for the synthesis of (1H-benzo[d]triazol-5-yl)methanol from 4-amino-3-nitrobenzyl alcohol is outlined below:

Step 1: Reduction of 4-amino-3-nitrobenzyl alcohol to 3,4-diaminobenzyl alcohol

Materials:

  • 4-amino-3-nitrobenzyl alcohol

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • A mixture of 4-amino-3-nitrobenzyl alcohol (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in a mixture of ethanol and water is heated to reflux.

  • The reaction is stirred vigorously at reflux until TLC analysis indicates complete consumption of the starting material.

  • The hot reaction mixture is filtered through diatomaceous earth to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3,4-diaminobenzyl alcohol, which can often be used in the next step without further purification.

Step 2: Diazotization of 3,4-diaminobenzyl alcohol

Materials:

  • 3,4-diaminobenzyl alcohol

  • Sodium nitrite (NaNO₂)

  • Acetic acid

  • Water

Procedure:

  • 3,4-diaminobenzyl alcohol (1.0 eq) is dissolved in a mixture of acetic acid and water at room temperature.

  • The solution is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0-5 °C for 1-2 hours.

  • The reaction is then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford crude (1H-benzo[d]triazol-5-yl)methanol.

  • Purification can be achieved by recrystallization.

Visualizing the Pathway

Route2 start 4-amino-3-nitrobenzyl alcohol intermediate 3,4-diaminobenzyl alcohol start->intermediate Reduction product (1H-benzo[d]triazol-5-yl)methanol intermediate->product Diazotization reagents1 Fe, NH₄Cl EtOH, H₂O reagents2 NaNO₂, AcOH H₂O

Caption: Route 2: Diazotization of a substituted aniline.

Head-to-Head Comparison

FeatureRoute 1: Reduction of Carboxylic AcidRoute 2: Diazotization of Aniline
Starting Material Availability 1H-benzo[d]triazole-5-carboxylic acid is commercially available from multiple suppliers.4-amino-3-nitrobenzyl alcohol may be less readily available and potentially more expensive.
Number of Steps One primary transformation.Two distinct synthetic steps.
Reagents and Conditions Requires the use of highly reactive and pyrophoric LiAlH₄, necessitating anhydrous conditions and careful handling.Utilizes more common and less hazardous reagents like iron powder and sodium nitrite. The diazotization step requires careful temperature control.
Scalability Scalable, but the use of LiAlH₄ on a large scale presents significant safety challenges and requires specialized equipment.Generally more amenable to large-scale synthesis due to the use of safer reagents and more conventional reaction conditions.
Yield and Purity Typically provides good to excellent yields of high-purity product after workup and purification.Yields can be variable, and the final product may require more extensive purification to remove byproducts from the diazotization reaction.
Safety Considerations High: LiAlH₄ is highly flammable and reacts violently with water.Moderate: Diazonium salts can be unstable, and sodium nitrite is a strong oxidizing agent.

Conclusion and Recommendations

For laboratory-scale synthesis where convenience and high purity are paramount, Route 1 (Reduction of 1H-benzo[d]triazole-5-carboxylic acid) is the recommended method, provided that appropriate safety precautions for handling lithium aluminum hydride are strictly followed. The directness of this one-step transformation from a commercially available starting material makes it an attractive option for rapid access to the target molecule.

For larger-scale production or in situations where the handling of pyrophoric reagents is not feasible, Route 2 (Diazotization of 4-amino-3-nitrobenzyl alcohol) presents a viable and potentially safer alternative. Although it involves an additional step, the reagents and conditions are more amenable to industrial-scale synthesis. The economic feasibility of this route will largely depend on the cost and availability of the starting aniline derivative.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, available equipment and expertise, and economic considerations. This guide provides the necessary data and insights to make an informed decision.

References

At the time of this writing, specific, peer-reviewed journal articles detailing a head-to-head comparison of these exact routes were not available through the search. The provided protocols are based on standard, well-established chemical transformations analogous to those found in the synthesis of similar heterocyclic compounds.

Safety Operating Guide

Proper Disposal of (1H-benzo[d]triazol-5-yl)methanol: A Guide for Laboratory Professionals

Proper Disposal of (1H-benzo[d][1][2][3]triazol-5-yl)methanol: A Guide for Laboratory Professionals

This guide provides a comprehensive framework for the safe and compliant disposal of (1H-benzo[d][1][2]triazol-5-yl)methanol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their final disposition. This document is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind these critical procedures.

The core principle for the disposal of (1H-benzo[d][1][2]triazol-5-yl)methanol is to treat it as hazardous chemical waste. Benzotriazole and its derivatives are noted for their environmental persistence and potential aquatic toxicity.[1][3][4] Due to their stability, they are resistant to biodegradation, meaning improper disposal can lead to long-term environmental contamination.[2] Therefore, under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the sanitary sewer.

Immediate Safety Protocols & Hazard Assessment

Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, the following minimum PPE must be worn:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : A fully buttoned laboratory coat.

All handling of the compound for disposal preparation must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[9]

Summary of Hazard Information (Based on Analogous Compounds)
Hazard ClassificationDescriptionPrecautionary Action
Acute Oral Toxicity Potentially harmful if swallowed.[5]Do not eat, drink, or smoke when handling. If swallowed, seek immediate medical attention.
Skin Corrosion/Irritation May cause skin irritation.[5][8]Wear protective gloves. If skin contact occurs, wash thoroughly with soap and water.[7]
Serious Eye Damage/Irritation May cause serious eye irritation.[5][8]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[7]
Hazardous to the Aquatic Environment (Long-term) Harmful to aquatic life with long-lasting effects.[6]Avoid release to the environment.[10]

Step-by-Step Disposal Protocol

The mandated disposal route for (1H-benzo[d][1][2]triazol-5-yl)methanol is through your institution's Environmental Health and Safety (EHS) office for collection by a licensed hazardous waste disposal company.[11][12][13]

Step 1: Waste Identification and Segregation

  • Treat all quantities of (1H-benzo[d][1][2]triazol-5-yl)methanol, including residual amounts and contaminated materials, as hazardous waste.[14]

  • Maintain separate waste streams for solid waste and any solutions containing the compound.

Step 2: Waste Collection and Containment

  • Solid Waste : Collect pure (1H-benzo[d][1][2]triazol-5-yl)methanol and any contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a dedicated, leak-proof, and sealable container.[15] The container must be compatible with the chemical. The original product container is often a suitable choice if it is in good condition.

  • Liquid Waste : If the compound is in solution, collect it in a dedicated, shatter-resistant waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Decontamination : The first rinse of any contaminated, reusable glassware must be collected as hazardous waste.[9]

Step 3: Labeling

  • Properly label the hazardous waste container immediately upon adding the first quantity of waste.[15] The label must include, at a minimum:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "(1H-benzo[d][1][2]triazol-5-yl)methanol".

    • The date accumulation started.

    • A clear indication of the associated hazards (e.g., "Irritant," "Aquatic Hazard").

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[14][15]

  • The SAA should be a secure, secondary containment area away from general laboratory traffic.

  • Keep the waste container closed at all times except when adding waste.[15]

Step 5: Arranging for Disposal

  • Once the container is full or you have finished the project, contact your institution's EHS office to schedule a pickup.[12]

  • Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.[15][16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (1H-benzo[d][1][2]triazol-5-yl)methanol.

GstartStart: Need to dispose of(1H-benzo[d][1,2,3]triazol-5-yl)methanolppeDon appropriate PPE(Goggles, Gloves, Lab Coat)start->ppefume_hoodWork in a Chemical Fume Hoodppe->fume_hoodidentifyIdentify Waste Typefume_hood->identifysolid_wasteSolid Waste orContaminated Materialsidentify->solid_wasteSolidliquid_wasteLiquid Waste(Solutions)identify->liquid_wasteLiquidcollect_solidCollect in a dedicated,compatible, sealable container.solid_waste->collect_solidcollect_liquidCollect in a dedicated,shatter-resistant container.liquid_waste->collect_liquidlabel_containerLabel container with:'Hazardous Waste'Full Chemical NameDate & Hazardscollect_solid->label_containercollect_liquid->label_containerstore_saaStore sealed container indesignated SatelliteAccumulation Area (SAA).label_container->store_saacontact_ehsContact Institutional EHSfor Hazardous Waste Pickup.store_saa->contact_ehsendEnd: Waste properlymanaged for disposal.contact_ehs->end

Personal protective equipment for handling (1H-benzo[d][1,2,3]triazol-5-yl)methanol

Comprehensive Safety and Handling Guide for (1H-benzo[d][1][2][3]triazol-5-yl)methanol

This guide provides essential safety protocols and logistical plans for the handling and disposal of (1H-benzo[d][1][2]triazol-5-yl)methanol. The information herein is synthesized from safety data for structurally similar benzotriazole derivatives and established laboratory safety principles. All procedures must be conducted in conjunction with a site-specific risk assessment and in adherence to your institution's Environmental Health and Safety (EHS) guidelines.

Hazard Assessment and GHS Classification

Table 1: GHS Hazard Classifications for Structurally Similar Benzotriazoles

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[4]P301 + P312 + P330
Skin Irritation (Category 2)Causes skin irritation.[3]P264, P280, P302 + P352
Eye Irritation (Category 2A)Causes serious eye irritation.[3][4]P264, P280, P305 + P351 + P338
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation.P261, P271
Hazardous to the Aquatic Environment, Long-term (Category 2)Toxic to aquatic life with long lasting effects.[4]P273, P391

Endothermic Nature: Benzotriazole and its derivatives are endothermic compounds, meaning they absorb heat during their formation. Such compounds can be thermodynamically unstable and may have the potential to decompose explosively under certain conditions, such as on contact with other substances or upon intense heating.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The selection of PPE should be based on the scale and nature of the procedure being performed.

PPE Selection Framework

The following diagram outlines the decision-making process for selecting appropriate PPE when handling (1H-benzo[d][1][2]triazol-5-yl)methanol.

PPE_Selectioncluster_0Task Assessmentcluster_1PPE Levelcluster_2Required PPEstartStart: Assess Handling Proceduretask_typeWhat is the scale and potential for aerosolization?start->task_typelevel_1Level 1: Low Exposure Potential(e.g., handling sealed containers, preparing dilute solutions in a fume hood)task_type->level_1Lowlevel_2Level 2: Moderate Exposure Potential(e.g., weighing powder, transfers outside of a fume hood)task_type->level_2Highppe_level_1Standard lab coatSafety glasses with side shieldsNitrile gloves (single pair)level_1->ppe_level_1ppe_level_2Chemical-resistant lab coat or apronChemical splash gogglesNitrile gloves (double-gloved)N95 dust mask or higher respiratory protectionlevel_2->ppe_level_2

Caption: PPE selection workflow based on task-specific exposure risk.

Detailed PPE Specifications
PPE ComponentStandard and SpecificationsRationale
Hand Protection Nitrile gloves tested to EN 374 or US F739 standards.[1][2] For prolonged contact, use gloves with a protection class of 5 or higher (>240 minutes breakthrough time).[1] For brief contact, a protection class of 3 or higher (>60 minutes breakthrough time) is recommended.[1]Protects against skin irritation and absorption. The specified standards ensure adequate chemical resistance.
Eye and Face Protection Safety glasses with side shields as a minimum.[1] Chemical splash goggles are required when there is a risk of splashes or handling powder outside of a fume hood.Prevents eye irritation from dust particles or splashes.[4]
Skin and Body Protection A standard laboratory coat. For larger quantities or tasks with a higher splash potential, a chemically resistant apron over the lab coat is advised.Protects skin and personal clothing from contamination.
Respiratory Protection For procedures that may generate dust, such as weighing or transfers, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is necessary.[1][5]Mitigates the risk of inhaling irritating dust particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid (1H-benzo[d][1][2]triazol-5-yl)methanol within a certified chemical fume hood or a powder containment hood to control dust.

  • Pre-Handling Check: Ensure an eyewash station and safety shower are accessible and unobstructed.[1]

  • Donning PPE: Put on all required PPE as determined by your risk assessment (see Section 2).

  • Weighing: Use a tared weigh boat or glassine paper. Handle the container and spatula with care to avoid generating airborne dust.

  • Closure: Tightly seal the primary container immediately after dispensing the required amount.

  • Cleaning: Wipe down the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

Dissolution and Reaction
  • Inert Atmosphere: If the reaction chemistry requires it, ensure the dissolution is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Temperature Control: Be mindful of the endothermic nature of benzotriazoles. While not explicitly stated for this compound, avoid rapid heating or mixing with strong oxidizing agents, as this could lead to decomposition.[1]

  • Post-Reaction: Quench the reaction mixture appropriately before work-up.

Disposal Plan: Waste Management and Decontamination

Proper disposal is crucial to ensure laboratory and environmental safety.[4]

Waste Segregation and Collection

Disposal_Plancluster_mainWaste Stream Managementcluster_solidSolid Wastecluster_liquidLiquid Wastewaste_sourceGeneration of Waste(Contaminated PPE, glassware, solutions)solid_wasteContaminated Gloves, Weigh Boats, Wipeswaste_source->solid_wasteliquid_wasteUnused Solutions, Reaction Mixtureswaste_source->liquid_wastesolid_containerLabeled Hazardous Solid Waste Containersolid_waste->solid_containerdisposal_vendorLicensed Hazardous Waste Disposal Companysolid_container->disposal_vendorliquid_containerLabeled Hazardous Liquid Waste Container(Halogenated or Non-Halogenated as appropriate)liquid_waste->liquid_containerliquid_container->disposal_vendor

Caption: Segregation and disposal pathway for waste contaminated with (1H-benzo[d][1][2]triazol-5-yl)methanol.

Disposal Procedures
  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour any benzotriazole-containing waste down the drain.[1][6]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Puncture the empty container to prevent reuse.[1]

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's EHS department for specific guidance.

Emergency Procedures

IncidentResponse Protocol
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS or container label to the medical professional.[5][7]
Spill Evacuate the area. For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[6] For larger spills, contact your institution's EHS team immediately.[1]

References

  • BENZOTRIAZOLE - Sdfine. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 1,2,3-Benzotriazole - Carl ROTH. (n.d.). Retrieved from [Link]

  • 1,2,3-Benzotriazol... - SAFETY DATA SHEET. (2025-07-22). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-benzo[d][1,2,3]triazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1H-benzo[d][1,2,3]triazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.